molecular formula C39H27N3 B1422272 TmPyPB CAS No. 921205-03-0

TmPyPB

货号: B1422272
CAS 编号: 921205-03-0
分子量: 537.6 g/mol
InChI 键: CINYXYWQPZSTOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TmPyPB (1,3,5-Tris(3-pyridyl-3-phenyl)benzene) is a high-performance electron-transport and hole-blocking material extensively utilized in advanced organic electronic research, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells . Its molecular structure, featuring electron-deficient pyridine groups, confers a high electron mobility of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ and a low-lying LUMO level of approximately 2.75 eV, facilitating efficient electron transport . Simultaneously, its deep HOMO level (around 6.75 eV) and high triplet energy (2.75 eV) make it an excellent hole- and exciton-blocking layer, confining charge carriers and excitons within the emissive layer to maximize device efficiency . In OLED research, this compound is a cornerstone material for fabricating high-efficiency phosphorescent OLEDs (PHOLEDs) and thermally activated delayed fluorescence (TADF) devices across the color spectrum, having been used to achieve external quantum efficiencies (EQE) exceeding 20% in blue, green, and yellow devices . It is highly valued both as a standalone electron-transport layer (ETL) and as a co-host material when blended with hole-transport materials like TCTA, where it can form an exciplex system to enable ultralow driving voltages and record-high power efficiencies . Beyond OLEDs, its properties are also leveraged in organic photovoltaics (OPV) and as an electron-transport layer in perovskite solar cells . Supplied as a white powder/crystal with a sublimed purity of >99.0% , this compound remains a critical material for researchers developing next-generation electronic and optoelectronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-7-28(34-13-4-16-40-25-34)19-31(10-1)37-22-38(32-11-2-8-29(20-32)35-14-5-17-41-26-35)24-39(23-37)33-12-3-9-30(21-33)36-15-6-18-42-27-36/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINYXYWQPZSTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679939
Record name 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
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Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921205-03-0
Record name 1,3,5-Tri(m-pyrid-3-ylphenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921205-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID20679939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, commonly known as TmPyPB, is a key organic material in the advancement of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).[1] Its molecular structure, featuring a central benzene ring functionalized with three pyridylphenyl groups, imparts unique electronic properties that make it an exceptional component in modern electronic devices.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in OLED technology.

Chemical Identity

The full chemical name for this compound is 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene .[1] It is also known by several synonyms, including Tm3PyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, and 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene.[1]

IdentifierValue
Full Chemical Name 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene
Common Name This compound
Synonyms Tm3PyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene
CAS Number 921205-03-0[1]
Chemical Formula C₃₉H₂₇N₃[1]
Molecular Weight 537.65 g/mol [1]

Physicochemical and Electronic Properties

This compound is a white, powdery or crystalline solid with a melting point in the range of 195-200 °C.[1] Its electronic properties are central to its function in OLEDs. The electron-deficient pyridine units in its structure contribute to its high electron mobility and suitable energy levels for use as an electron-transport and hole-blocking material.

PropertyValueConditions
Melting Point 195 - 200 °C-
Appearance White powder/crystals[1]-
Absorption Maximum (λmax) 254 nm[1]in Dichloromethane (DCM)
Photoluminescence Maximum (λmax) 353 nm[1]in Dichloromethane (DCM)
Highest Occupied Molecular Orbital (HOMO) 6.8 eV[1]-
Lowest Unoccupied Molecular Orbital (LUMO) 2.8 eV[1]-
Electron Mobility (μe) ~1.0 x 10⁻³ cm² V⁻¹ s⁻¹-

Experimental Protocols

Representative Synthesis of this compound via Suzuki Coupling

Reaction Scheme:

1,3,5-Tribromobenzene + 3-(3-Pyridyl)phenylboronic acid → 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene

Materials:

  • 1,3,5-Tribromobenzene

  • 3-(3-Pyridyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 equivalent), 3-(3-pyridyl)phenylboronic acid (3.3 equivalents), and potassium carbonate (6.0 equivalents).

  • Add a 2:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling nitrogen or argon gas through the solution for 20-30 minutes to ensure an oxygen-free atmosphere.

  • Under a blanket of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene as a white solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Fabrication of a Representative OLED Device

This protocol describes the fabrication of a multilayered OLED device using this compound as the electron transport layer (ETL). The process involves the sequential deposition of organic thin films and a metal cathode onto a transparent anode.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates (anode)

  • Hole Injection Layer (HIL) material (e.g., HATCN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) material (e.g., a phosphorescent dopant in a host)

  • This compound (ETL)

  • Lithium Fluoride (LiF) (electron injection layer)

  • Aluminum (Al) (cathode)

  • High-vacuum thermal evaporation system

  • Substrate cleaning station (with deionized water, isopropanol, acetone)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers and the cathode without breaking the vacuum:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML)

    • Electron Transport Layer (ETL): this compound

    • Electron Injection Layer (EIL): LiF

    • Cathode: Aluminum (Al)

  • The thickness of each layer is controlled using a quartz crystal microbalance. A typical device structure might have layer thicknesses in the range of 10-50 nm for the organic layers, ~1 nm for LiF, and ~100 nm for the Al cathode.

  • Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Characterization of Electron Mobility using the Time-of-Flight (TOF) Method

The electron mobility of this compound thin films can be characterized using the Time-of-Flight (TOF) technique. This method measures the time it takes for a sheet of photogenerated charge carriers to drift across a sample under an applied electric field.

Experimental Setup:

  • A sample structure of a semi-transparent top electrode/TmPyPB film/bottom electrode.

  • A pulsed laser for photogeneration of charge carriers.

  • A voltage source to apply an electric field across the sample.

  • An oscilloscope to measure the transient photocurrent.

Procedure:

  • Fabricate a thick film of this compound (typically several micrometers) between two electrodes. One electrode should be semi-transparent to allow for laser excitation.

  • Apply a voltage across the sample to create a uniform electric field.

  • Excite the sample with a short laser pulse through the semi-transparent electrode. The laser wavelength should be chosen to be strongly absorbed by the this compound, creating a thin sheet of electron-hole pairs near the electrode.

  • Depending on the polarity of the applied voltage, either electrons or holes will drift across the film. To measure electron mobility, the top electrode should be negatively biased.

  • The moving sheet of charge carriers induces a transient photocurrent, which is measured by the oscilloscope.

  • The transit time (τ) is determined from the shape of the photocurrent transient.

  • The electron mobility (μ) is then calculated using the formula: μ = d² / (τ * V) where 'd' is the film thickness and 'V' is the applied voltage.

Visualizations

OLED Energy Level Diagram and Charge Transport Pathway

The following diagram illustrates the energy levels of the different layers in a typical OLED structure incorporating this compound as the electron transport layer. It shows the process of electron and hole injection, transport, and recombination in the emissive layer to generate light.

OLED_Energy_Levels cluster_device OLED Device Structure cluster_energy Energy Levels Anode Anode (ITO) HIL HIL HTL HTL EML EML ETL ETL (this compound) Cathode Cathode (Al) HOMO_HTL HOMO HOMO_EML HOMO HOMO_HTL->HOMO_EML Hole Transport LUMO_HTL LUMO LUMO_EML LUMO HOMO_ETL HOMO LUMO_ETL LUMO LUMO_ETL->LUMO_EML Electron Transport Hole Hole (h+) Photon Light (hν) Electron Electron (e-) Electron->Hole Recombination

Caption: Energy level diagram of a typical OLED.

Suzuki Coupling Reaction Workflow

This diagram outlines the key steps in the synthesis of this compound via a Suzuki coupling reaction.

Suzuki_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactants 1. Combine 1,3,5-Tribromobenzene, 3-(3-Pyridyl)phenylboronic acid, and K₂CO₃ Degas 2. Degas solvent (Toluene/Ethanol) Add_Catalyst 3. Add Pd(PPh₃)₄ catalyst under inert atmosphere Degas->Add_Catalyst Reflux 4. Heat to reflux (24-48 hours) Add_Catalyst->Reflux Extraction 5. Aqueous workup and extraction with Ethyl Acetate Reflux->Extraction Purification 6. Column chromatography and/or Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to TmPyPB (CAS No. 921205-03-0) for Advanced Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TmPyPB, scientifically known as 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene, is a high-performance organic semiconductor material that has garnered significant attention in the field of organic electronics.[1] Its unique molecular architecture, featuring a central benzene core functionalized with three m-pyridylphenyl units, imparts exceptional electronic and thermal properties.[2] This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and applications, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Physicochemical and Electronic Properties

This compound is characterized by its high electron mobility, high triplet energy, and deep highest occupied molecular orbital (HOMO) level, making it an excellent candidate for an electron-transport and hole-blocking layer in electronic devices.[1] A summary of its key quantitative properties is presented in Table 1.

PropertyValueConditionsReference(s)
Chemical Formula C39H27N3[3]
Molecular Weight 537.65 g/mol [3]
CAS Number 921205-03-0[3]
Appearance White to light yellow powder
Melting Point 195-200 °C[3]
Glass Transition Temp. >310 °C (0.5% weight loss)TGA[4]
HOMO Level -6.7 eV to -6.8 eV[2][5]
LUMO Level -2.7 eV to -2.8 eV[2][5]
Triplet Energy (T1) 2.78 eV[6]
Electron Mobility (μe) ~1.0 x 10^-3 cm^2 V^-1 s^-1[4]
UV Absorption (λmax) 254 nmin Dichloromethane[3]
Photoluminescence (λem) 353 nmin Dichloromethane[3]

Synthesis of this compound

The synthesis of 1,3,5-triarylbenzenes like this compound can be achieved through several synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the synthesis of a 1,3,5-triarylbenzene, which can be adapted for this compound.

  • Reaction Setup: To a reaction flask, add the aryl halide (e.g., 1,3,5-tribromobenzene), the boronic acid or ester derivative (e.g., 3-(pyridin-3-yl)phenylboronic acid), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as nitrogen or argon. This process is typically repeated three times to ensure the removal of oxygen, which can deactivate the catalyst.[7]

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture. A common solvent system for Suzuki couplings is a mixture of toluene, ethanol, and water.[7]

  • Reaction: Stir the reaction mixture at an elevated temperature (reflux) for a specified period, typically ranging from 12 to 24 hours.[7][8] The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., dichloromethane) and wash with deionized water to remove the inorganic salts.[7]

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and filter.[7] Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final 1,3,5-triarylbenzene product.[7]

G Logical Workflow for this compound Synthesis A Reactants Loading (Aryl Halide, Boronic Acid Derivative, Pd Catalyst, Base) B Inert Atmosphere Creation (Evacuation and N2/Ar Backfill) A->B C Degassed Solvent Addition B->C D Suzuki-Miyaura Cross-Coupling (Reflux, 12-24h) C->D E Reaction Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: Logical Workflow for this compound Synthesis.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a cornerstone material in the fabrication of high-performance OLEDs, where it primarily functions as an electron-transport layer (ETL) and a hole-blocking layer (HBL).[3][9]

Mechanism of Action in OLEDs

In a typical OLED architecture, when a voltage is applied, electrons are injected from the cathode and holes from the anode. These charge carriers migrate towards the emissive layer (EML), where they recombine to form excitons, which then radiatively decay to produce light.

The key roles of this compound in this process are:

  • Efficient Electron Transport: this compound possesses high electron mobility, facilitating the efficient transport of electrons from the cathode to the EML.[4]

  • Effective Hole Blocking: The deep HOMO level of this compound creates a significant energy barrier for holes at the EML/ETL interface, preventing them from leaking past the emissive layer to the cathode.[5] This confinement of both electrons and holes within the EML significantly increases the probability of their recombination, thereby enhancing the device's efficiency.[10]

G Energy Level Diagram and Charge Carrier Dynamics in an OLED with this compound cluster_0 Device Layers cluster_1 Energy Levels Anode Anode HTL Hole Transport Layer (HTL) Hole Hole (+) Anode->Hole Injection EML Emissive Layer (EML) HTL->EML Transport ETL This compound (ETL/HBL) Exciton Exciton ETL->EML Transport Cathode Cathode Electron Electron (-) Cathode->Electron Injection HOMO_HTL HTL HOMO HOMO_EML EML HOMO LUMO_HTL HTL LUMO LUMO_EML EML LUMO HOMO_this compound This compound HOMO LUMO_this compound This compound LUMO Hole->HTL Hole_blocked Hole Blocked Electron->ETL Photon Light Exciton->Photon Recombination

Caption: Energy Level Diagram and Charge Carrier Dynamics in an OLED with this compound.

Experimental Protocol for OLED Fabrication

The fabrication of small molecule OLEDs, such as those incorporating this compound, is typically performed using vacuum thermal evaporation in a high-vacuum environment.

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone to remove any residual organic contaminants and improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10^-6 Torr). The materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and the this compound electron transport layer (ETL) are placed in separate crucibles and heated until they sublime. The deposition rates and layer thicknesses are monitored in situ using a quartz crystal microbalance. A typical device structure might be: ITO / HIL / HTL / EML / this compound / LiF / Al.[5][11]

  • Cathode Deposition: Following the deposition of the organic layers, a thin layer of an electron injection material, such as lithium fluoride (LiF), is deposited, followed by a thicker layer of a metal cathode, typically aluminum (Al).[5] This is done without breaking the vacuum to prevent contamination of the organic layers.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, the device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.

  • Characterization: The fabricated OLED is then characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

G Experimental Workflow for OLED Fabrication A ITO Substrate Cleaning (Ultrasonication, UV-Ozone Treatment) B Transfer to High-Vacuum Chamber A->B C Hole Injection/Transport Layer Deposition (Thermal Evaporation) B->C D Emissive Layer Deposition (Thermal Evaporation) C->D E This compound (ETL) Deposition (Thermal Evaporation) D->E F Electron Injection Layer (e.g., LiF) Deposition E->F G Cathode (e.g., Al) Deposition F->G H Encapsulation in Inert Atmosphere G->H I Device Characterization (J-V-L, EL Spectrum, EQE) H->I

Caption: Experimental Workflow for OLED Fabrication.

Conclusion

This compound (CAS No. 921205-03-0) is a versatile and high-performance organic material with a well-established role in advancing organic electronic devices. Its exceptional electron transport and hole-blocking capabilities, coupled with good thermal stability, make it an indispensable component in modern OLEDs and a promising material for other organic electronic applications. This guide has provided a technical overview of its properties, synthesis, and a detailed look into its function and the fabrication of devices that utilize it. Further research into novel synthetic routes and the exploration of this compound in other electronic applications will continue to expand its utility in the field of materials science.

References

An In-depth Technical Guide to the HOMO/LLUMO Energy Levels of TmPyPB for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene, commonly known as TmPyPB, is a key organic material with significant applications in both optoelectronics and medicine. Its electron-deficient pyridine groups and high triplet energy level make it an exemplary electron-transport and hole-blocking material in Organic Light-Emitting Diodes (OLEDs). Furthermore, its photosensitizing properties are leveraged in Photodynamic Therapy (PDT) for the generation of cytotoxic reactive oxygen species. A thorough understanding of its frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for designing and optimizing these applications. This guide provides a detailed overview of the electronic properties of this compound, experimental methodologies for their determination, and a visualization of its functional pathways.

Quantitative Data Summary

The electronic and photophysical properties of this compound have been characterized through various experimental and computational methods. The key quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueMethodApplication Relevance
HOMO Energy Level -6.75 eVCyclic VoltammetryHole-Blocking Efficiency in OLEDs
LUMO Energy Level -2.75 eVCyclic VoltammetryElectron-Transport Capability in OLEDs
Triplet Energy (T₁) 2.78 eVPhosphorescence SpectroscopyExciton Confinement in Phosphorescent OLEDs
Electron Mobility 10⁻³ - 10⁻⁴ cm² V⁻¹ s⁻¹Time-of-Flight (ToF)Charge Carrier Transport Rate in ETL
Absorption Max (λₘₐₓ) 254 nm (in DCM)UV-Vis SpectroscopyPhoton Absorption for Photosensitization
Fluorescence Max (λₑₘ) 353 nm (in DCM)Fluorescence SpectroscopyIntrinsic Emissive Properties

Experimental Protocol: Determination of HOMO/LUMO Levels via Cyclic Voltammetry

The HOMO and LUMO energy levels of organic materials like this compound are commonly determined electrochemically using Cyclic Voltammetry (CV). This technique measures the current response of a material to a linearly cycled potential sweep, allowing for the determination of its oxidation and reduction potentials.

1. Materials and Equipment:

  • Potentiostat: A three-electrode electrochemical workstation.

  • Electrochemical Cell: A three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[1]

  • Solvent: Anhydrous, degassed acetonitrile or dichloromethane.

  • Supporting Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar salt, to ensure conductivity.[2]

  • Analyte: A dilute solution (e.g., 1 mM) of this compound.[3]

  • Internal Standard: Ferrocene (Fc/Fc⁺ couple), used for calibration. The redox potential of ferrocene is often assumed to be -4.8 eV relative to the vacuum level.[4][5]

  • Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

2. Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the this compound sample in this solution to a final concentration of approximately 1 mM.[3]

  • Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[3]

  • Electrochemical Measurement:

    • Perform a cyclic voltammetry scan of the blank electrolyte solution to establish the potential window.

    • Introduce the this compound solution and record the cyclic voltammogram. The potential is swept first in the anodic (positive) direction to measure the oxidation potential, and then in the cathodic (negative) direction for the reduction potential.[6]

    • It is often advisable to measure oxidation and reduction in separate experiments to avoid interference from the byproducts of the initial redox event.[5]

  • Calibration: After measuring the analyte, add a small amount of ferrocene to the cell and record its cyclic voltammogram under the same conditions. Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.[7]

  • Data Analysis:

    • From the voltammogram of this compound, determine the onset potential of the first oxidation peak (E_ox_onset) and the onset potential of the first reduction peak (E_red_onset). The onset is typically found by extrapolating the steepest part of the current curve to the baseline.[2]

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing the potentials to the ferrocene internal standard:[4][5]

      • E_HOMO (eV) = -[E_ox_onset (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red_onset (vs Fc/Fc⁺) + 4.8]

      • Note: The value for the ferrocene reference level can vary in the literature (e.g., -4.4 eV to -5.1 eV); consistency in the chosen value is key.[2][4]

Mandatory Visualizations

OLED Energy Level Workflow

The following diagram illustrates the role of this compound as an electron-transport and hole-blocking layer in a typical phosphorescent OLED (PhOLED) structure.

OLED_Workflow cluster_device OLED Device Structure cluster_charge cluster_recomb Anode Anode (ITO) ~-4.7 eV HIL HIL ~-5.1 eV HTL HTL ~-5.5 eV HIL->HTL EML EML (Host:Dopant) LUMO ~-2.9 eV HOMO ~-5.9 eV HTL->EML This compound ETL/HBL (this compound) LUMO -2.75 eV HOMO -6.75 eV EML->this compound Hole Blocking This compound->EML EIL EIL ~-2.5 eV EIL->this compound Cathode Cathode (LiF/Al) ~-2.9 eV hole_start->HIL Holes (h⁺) electron_start:e->EIL:w Electrons (e⁻) recomb Exciton Recombination recomb->EML Light Emission (hν)

Caption: Energy level diagram of a PhOLED illustrating charge injection, transport, and blocking by this compound.

Photodynamic Therapy (PDT) Signaling Pathway

This Jablonski diagram illustrates the photophysical processes that enable this compound to act as a photosensitizer in PDT, leading to the generation of cytotoxic singlet oxygen.

Jablonski_PDT cluster_O2 Cellular Oxygen S0 Ground State (S₀) This compound S1 First Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) O2_ground ³O₂ (Triplet Oxygen) T1->O2_ground Energy Transfer (Type II PDT) O2_singlet ¹O₂ (Singlet Oxygen) cytotoxicity Cell Death (Apoptosis/Necrosis) O2_singlet->cytotoxicity Oxidation of Biomolecules

Caption: Jablonski diagram illustrating the mechanism of Type II Photodynamic Therapy using this compound.

References

Unlocking Efficiency: A Technical Guide to the Electron Mobility and Transport Properties of TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the electron mobility and transport properties of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), a key electron transport material in advanced organic electronic devices. This document is intended for researchers, scientists, and drug development professionals working with organic semiconductors.

Executive Summary

This compound is a pyridine-based organic semiconductor widely utilized for its high electron mobility and excellent thermal stability.[1][2][3] These properties make it an exceptional candidate for an electron transport layer (ETL) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[1][2][3] Its molecular structure facilitates efficient electron injection and transport, contributing to enhanced device performance, such as lower series resistance and higher fill factors in OSCs.[2][3] This guide synthesizes available data on the electron transport properties of this compound, details the experimental methodologies for their characterization, and explores the key factors influencing its performance.

Quantitative Electron Transport Properties

The electron mobility of this compound has been characterized by various techniques, with the measured values showing a dependence on the specific experimental methodology and conditions. The following table summarizes the key quantitative data reported in the literature.

PropertyValueMeasurement TechniqueConditionsReference
Electron Mobility (μe)1.0 x 10⁻³ cm²/VsTime-of-Flight (TOF)Electric Field: 6.4 x 10⁵ V/cm[4]
Electron Mobility (μe)~10⁻⁵ cm²/V·sAdmittance Spectroscopy (AS)Film Thickness: 150 nm[5]
Ionization Potential (Ip)6.7 eV--
Lowest Unoccupied Molecular Orbital (LUMO)-2.7 eV--[5]

Experimental Protocols for Characterization

The accurate determination of electron mobility and other transport properties in organic thin films is crucial for understanding and optimizing device performance. The following sections detail the primary experimental techniques used for characterizing this compound.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the charge carrier mobility in a single-carrier device.

Device Structure: A typical electron-only device for SCLC measurement of this compound would have the structure: Substrate / Anode / Electron Injection Layer (EIL) / this compound / Cathode. To ensure electron-only transport, the anode should have a high work function to block hole injection, and the cathode should have a low work function to facilitate electron injection.

Measurement Procedure:

  • A voltage is applied across the device, and the resulting current density (J) is measured.

  • The J-V characteristic is plotted on a log-log scale.

  • At low voltages, the current follows Ohm's law (J ∝ V).

  • As the voltage increases, the injected charge carriers form a space charge, and the current becomes space-charge limited, following the Mott-Gurney law for a trap-free semiconductor: J = (9/8)ε₀εᵣμ(V²/d³) where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, μ is the electron mobility, V is the applied voltage, and d is the thickness of the organic layer.

  • The electron mobility can be extracted from the slope of the J vs. V² plot in the SCLC region.

Time-of-Flight (TOF) Photoconductivity

The TOF technique is a transient measurement that directly probes the transit time of charge carriers across a material.

Sample Preparation: A relatively thick film of this compound (typically several micrometers) is sandwiched between two electrodes, with at least one being semi-transparent to allow for photoexcitation.

Measurement Procedure:

  • A short pulse of light with energy greater than the bandgap of this compound is used to generate electron-hole pairs near the semi-transparent electrode.

  • A bias voltage is applied across the sample, which separates the charge carriers and causes one type of carrier (electrons in this case) to drift across the film.

  • The transient photocurrent is measured as the sheet of electrons moves towards the collecting electrode.

  • The transit time (tₜ) is determined from the kink in the photocurrent transient when plotted on a log-log scale.

  • The electron mobility (μ) is then calculated using the formula: μ = d / (tₜ * E), where d is the film thickness and E is the applied electric field (E = V/d).

Admittance Spectroscopy (AS)

Admittance spectroscopy is a frequency-domain technique that measures the complex admittance of a device to determine charge transport properties.

Device Structure: Similar to the SCLC method, a single-carrier device is used.

Measurement Procedure:

  • A small AC voltage is superimposed on a DC bias voltage, and the complex admittance (Y = G + iωC) is measured as a function of frequency (ω).

  • The capacitance (C) and conductance (G) are extracted from the admittance measurement.

  • The characteristic frequency (fᵣ), which corresponds to the inverse of the charge carrier transit time, can be determined from the peak in the frequency-dependent negative differential susceptance (-ΔB = -ω(C - Cgeo), where Cgeo is the geometrical capacitance).

  • The transit time (τ) is related to the characteristic frequency.

  • The electron mobility can then be calculated from the transit time, film thickness, and applied electric field.[5]

Factors Influencing Electron Transport in this compound

The electron transport properties of this compound are not solely intrinsic to the molecule but are also significantly influenced by the solid-state packing and the presence of electronic trap states.

Molecular Structure and Packing

The pyridine units in the this compound molecule are electron-deficient, which contributes to its low-lying LUMO level, facilitating electron injection. The star-shaped, non-planar structure of this compound can hinder close molecular packing, which might lead to amorphous film formation. While this can reduce the degree of intermolecular electronic coupling compared to highly crystalline materials, it can also lead to more isotropic transport properties and good film-forming capabilities.

Thin Film Morphology and Crystallinity

The morphology of the this compound thin film plays a critical role in its electron transport characteristics. The degree of crystallinity and the orientation of the molecules will dictate the extent of π-orbital overlap between adjacent molecules, which is essential for efficient charge hopping. Thermal annealing can be employed to improve the molecular ordering and crystallinity of the film, potentially leading to higher electron mobility. However, the formation of grain boundaries in polycrystalline films can act as scattering centers or trapping sites for electrons, which may impede charge transport.

Role of Trap States

Electronic trap states, which can arise from structural defects or chemical impurities, can significantly impact electron transport in this compound. These traps can capture electrons, temporarily immobilizing them and thus reducing the overall electron mobility. The presence of trap states is often manifested as a field-dependent mobility, where the mobility increases with the applied electric field as the traps become filled. Techniques like SCLC can also be used to estimate the density and energy distribution of trap states.

Visualizations

Experimental_Workflow_for_Electron_Mobility_Characterization cluster_prep Sample Preparation cluster_measurement Measurement Techniques cluster_analysis Data Analysis sub Substrate Cleaning dep Thin Film Deposition (e.g., Thermal Evaporation) sub->dep elec Electrode Deposition dep->elec sclc SCLC (J-V Characteristics) elec->sclc tof TOF (Transient Photocurrent) elec->tof as Admittance Spectroscopy (Frequency Response) elec->as mott Mott-Gurney Law (SCLC) sclc->mott transit Transit Time Analysis (TOF) tof->transit susceptance Susceptance Peak Analysis (AS) as->susceptance result Electron Mobility (μe) & Transport Properties mott->result transit->result susceptance->result

Caption: Experimental workflow for characterizing electron mobility.

Factors_Influencing_Electron_Mobility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_conditions Experimental Conditions mobility Electron Mobility (μe) in this compound mol_struct Molecular Structure (Pyridine Units, 3D Shape) mol_struct->mobility lumo LUMO Energy Level mol_struct->lumo lumo->mobility morphology Thin Film Morphology crystallinity Crystallinity & Orientation morphology->crystallinity crystallinity->mobility traps Trap States (Defects, Impurities) traps->mobility e_field Electric Field e_field->mobility temp Temperature temp->mobility thickness Film Thickness thickness->mobility

Caption: Factors influencing electron mobility in this compound.

Conclusion

This compound stands out as a high-performance electron transport material with robust properties suitable for a range of organic electronic applications. Its electron mobility, while dependent on measurement conditions and film morphology, is a key contributor to its success in enhancing device efficiency. A thorough understanding of its transport properties, facilitated by the experimental techniques detailed in this guide, is essential for the rational design and optimization of next-generation OLEDs and OSCs. Further research focusing on controlling the thin-film morphology and minimizing trap states will be crucial for unlocking the full potential of this compound.

References

A Technical Guide to the Thermal Stability and Degradation of TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal stability and degradation temperature of 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB), a material widely utilized in organic electronics. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the thermal properties of this compound.

Introduction to this compound

This compound is a key material in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1] Its primary roles are as an electron-transport layer (ETL) and a hole-blocking layer (HBL).[1] These functions are critical for enhancing the efficiency and performance of such devices. Given that the manufacturing and operation of these devices can involve elevated temperatures, understanding the thermal stability of this compound is of paramount importance for ensuring device longevity and reliability.

Thermal Properties of this compound

The thermal stability of a material is a measure of its ability to resist decomposition at high temperatures. For organic materials like this compound, this is often characterized by its melting point and degradation temperature.

Quantitative Thermal Data

The key thermal parameters for this compound are summarized in the table below. This data is crucial for determining the processing and operational limits of the material.

Thermal PropertyValueAnalytical Method
Melting Point (Mp)195 - 200 °CNot specified, but typically determined by Differential Scanning Calorimetry (DSC)
Degradation Temperature (Td)≥ 310 °C (defined as 5% weight loss)Thermogravimetric Analysis (TGA)

Table 1: Summary of the thermal properties of this compound. Data sourced from Ossila.[1]

Experimental Methodologies

The thermal properties of this compound are primarily determined using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3][4] It is used to determine the thermal stability and composition of materials.[2] A loss in mass indicates decomposition or volatilization.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a crucible, commonly made of alumina.[2]

  • Instrument Setup: The crucible is placed on a highly sensitive microbalance within a furnace.

  • Atmosphere: An inert gas, such as nitrogen, is purged through the furnace to prevent oxidative degradation. A typical flow rate is 30 mL/min.[2]

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).[5]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The degradation temperature (Td) is often defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is used to detect physical transitions, such as melting and glass transitions, by measuring the heat flow associated with these events.[6][7]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in a sample pan, usually made of aluminum. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The sample and reference are heated at a controlled, linear rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram shows heat flow as a function of temperature. An endothermic peak indicates a melting transition, and the peak temperature is taken as the melting point (Mp).

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general experimental workflow for determining the thermal stability of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Results This compound This compound Sample TGA_instrument TGA Instrument This compound->TGA_instrument Weigh & load sample DSC_instrument DSC Instrument This compound->DSC_instrument Encapsulate & load sample TGA_heating Heating in N2 Atmosphere TGA_instrument->TGA_heating TGA_data Mass vs. Temperature Data TGA_heating->TGA_data TGA_analysis Determine Td (5% weight loss) TGA_data->TGA_analysis Thermal_Stability_Profile Thermal Stability Profile TGA_analysis->Thermal_Stability_Profile DSC_heating Heating at Constant Rate DSC_instrument->DSC_heating DSC_data Heat Flow vs. Temperature Data DSC_heating->DSC_data DSC_analysis Determine Melting Point (Mp) DSC_data->DSC_analysis DSC_analysis->Thermal_Stability_Profile

Figure 1: Experimental workflow for determining the thermal stability of this compound.

Conclusion

The thermal stability of this compound, characterized by a melting point of 195-200 °C and a degradation temperature of ≥ 310 °C, indicates its suitability for applications in organic electronic devices where thermal stress can be a factor. The use of standard thermal analysis techniques such as TGA and DSC provides a robust framework for characterizing these properties. The methodologies and data presented in this guide are essential for researchers and engineers working on the development and optimization of devices incorporating this compound.

References

In-Depth Technical Guide: Solubility of meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP) in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-tetra(N-methyl-4-pyridyl)porphine tetratosylate, commonly referred to as TMPyP. The information presented herein is intended to support research and development activities, particularly in the fields of photodynamic therapy, catalysis, and materials science. It is important to note that the compound name provided in the initial query, "TmPyPB," is likely a typographical error, as the preponderance of scientific literature refers to the closely related and widely studied "TMPyP."

Overview of TMPyP

TMPyP, or 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate), is a cationic porphyrin that has garnered significant interest due to its strong photosensitizing properties.[1][2] Its ability to absorb light and generate reactive oxygen species (ROS) makes it a promising agent in photodynamic therapy (PDT) for the treatment of cancer and microbial infections.[1][2] The solubility of TMPyP in various solvents is a critical parameter for its formulation, delivery, and application in both biological and chemical systems.

Quantitative and Qualitative Solubility Data

The solubility of porphyrins in organic solvents is highly dependent on their molecular structure, including the nature, number, and position of functional substituents. Generally, porphyrins exhibit low solubility in most organic solvents due to the high energy of their molecular lattices.

Quantitative Solubility

Quantitative solubility data for TMPyP in common organic solvents is not extensively reported in the literature. However, its solubility in aqueous media is well-established.

SolventMolar Solubility (mM)mg/mLg/LNotes
Water50[3][4][5]~68.18~68.18Highly soluble.

Note: The conversion from mM to mg/mL and g/L is based on the molecular weight of TMPyP tetratosylate (1363.60 g/mol ).

Qualitative Solubility in Organic Solvents

While precise quantitative data is scarce, several studies provide qualitative insights into the solubility of TMPyP in various organic solvents. This information is often derived from experimental descriptions where these solvents are used for synthesis, purification, or analysis.

SolventQualitative SolubilityContext from Literature
Dimethyl Sulfoxide (DMSO) SolubleUsed as a solvent for related porphyrin studies and for the preparation of stock solutions for biological assays.
N,N-Dimethylformamide (DMF) SolubleFrequently used as a solvent for the synthesis of TMPyP, indicating that the reactants and the final product are soluble to a degree sufficient for the reaction to proceed.[2]
Methanol SolubleAn absorption spectrum of TMPyP in methanol has been published, indicating it is soluble enough for spectroscopic analysis.
Ethanol SolubleAbsorption spectra of TMPyP in ethanol have been reported, suggesting solubility for analytical purposes.[6]
Acetonitrile Limited InformationWhile not explicitly stated, its polar aprotic nature suggests potential solubility.
Chloroform Limited InformationGenerally, highly charged cationic porphyrins like TMPyP have low solubility in non-polar solvents like chloroform.
Dichloromethane (DCM) SolubleUV-VIS spectra of a manganese-complex of TMPyP have been recorded in dichloromethane, suggesting solubility of the metallated form.[7] The free-base porphyrin's solubility is also implied in purification steps described in the literature.[2]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the isothermal saturation method followed by spectrophotometric analysis is a reliable and commonly used technique for porphyrins.

Principle

A supersaturated solution of the solute (TMPyP) in the solvent of interest is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined using UV-Vis spectrophotometry by measuring the absorbance at a characteristic wavelength (the Soret band of TMPyP is around 422 nm in water) and using a pre-determined calibration curve.[8]

Materials
  • TMPyP

  • Organic solvents of interest (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, chloroform, dichloromethane)

  • Constant temperature shaker/bath

  • Centrifuge

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

Procedure
  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of TMPyP of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the Soret band maximum.

    • Plot a graph of absorbance versus concentration to generate a calibration curve and determine the molar extinction coefficient (ε).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid TMPyP to a known volume of the solvent in a sealed vial.

    • Place the vial in a constant temperature shaker or bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any suspended solids.

    • Dilute the clear saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the Soret band maximum.

  • Calculation of Solubility:

    • Using the absorbance of the diluted solution and the calibration curve (or the Beer-Lambert law, A = εcl), calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the solubility of TMPyP in the solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions (Known Concentrations) measure_abs Measure Absorbance of Standards prep_standards->measure_abs prep_supersat Prepare Supersaturated Solution (Excess TMPyP in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_supersat->equilibrate gen_cal_curve Generate Calibration Curve measure_abs->gen_cal_curve separate Separate Supernatant (Centrifugation/Filtration) equilibrate->separate dilute Dilute Saturated Solution separate->dilute measure_sample_abs Measure Absorbance of Diluted Sample dilute->measure_sample_abs calc_conc Calculate Concentration of Diluted Sample measure_sample_abs->calc_conc gen_cal_curve->calc_conc calc_sol Calculate Solubility (Concentration x Dilution Factor) calc_conc->calc_sol

Workflow for Determining TMPyP Solubility
Signaling Pathway of TMPyP in Photodynamic Therapy (PDT)

G cluster_pdt Photodynamic Therapy (PDT) Mechanism TMPyP_ground TMPyP (Ground State) TMPyP_excited_singlet TMPyP (Excited Singlet State) TMPyP_ground->TMPyP_excited_singlet Light Absorption (e.g., 422 nm) TMPyP_excited_triplet TMPyP (Excited Triplet State) TMPyP_excited_singlet->TMPyP_excited_triplet Intersystem Crossing TMPyP_excited_triplet->TMPyP_ground Energy Transfer O2_singlet Singlet Oxygen (¹O₂) (Reactive Oxygen Species) TMPyP_excited_triplet->O2_singlet Type II Reaction O2_ground Molecular Oxygen (³O₂) (Ground State) O2_ground->O2_singlet Cell_Damage Cellular Damage (Lipids, Proteins, DNA) O2_singlet->Cell_Damage Oxidation Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Damage->Cell_Death Induces

Mechanism of Action of TMPyP in PDT

Conclusion

TMPyP is a highly water-soluble porphyrin, a characteristic that is advantageous for many biological applications. Its solubility in common organic solvents is less well-documented quantitatively, but it is known to be soluble to varying degrees in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as methanol and ethanol. For applications requiring precise concentrations in organic media, it is recommended that researchers determine the solubility under their specific experimental conditions using a standardized method such as the isothermal saturation technique. The potent photosensitizing properties of TMPyP, leading to the generation of cytotoxic singlet oxygen, underscore its importance in the ongoing development of photodynamic therapies.

References

Photoluminescence Spectra of TmPyPB Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, commonly known as TmPyPB, is a key organic material widely utilized in advanced electronic devices. Due to its electron-deficient pyridine groups, high triplet energy, and low-lying Highest Occupied Molecular Orbital (HOMO), this compound serves as a highly effective electron-transport and hole-blocking layer in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and other organic electronics.[1] Understanding the intrinsic photoluminescence (PL) properties of this compound in its neat thin film form is crucial for optimizing device architecture, managing excitons, and enhancing overall efficiency and stability. This guide provides a technical overview of the photoluminescence spectra of pure this compound thin films, including key photophysical data, detailed experimental protocols for fabrication and characterization, and visual models of experimental workflows and energy level diagrams.

Photophysical Properties of Neat this compound Thin Films

The intrinsic fluorescence of a neat this compound thin film is characterized by an emission peak in the near-ultraviolet to violet region of the electromagnetic spectrum. Spectroscopic analysis reveals a primary emission peak located at approximately 385 nm.[2][3] When blended with hole-transporting materials, this compound can form an exciplex, leading to a significant red-shift in emission. For instance, a blend with m-MTDATA exhibits a broad emission peak at 490 nm, which is characteristic of exciplex formation at the donor-acceptor interface.[2]

While comprehensive data on the absolute photoluminescence quantum yield (PLQY) and fluorescence lifetime for neat this compound films are not extensively detailed in the surveyed literature, the fundamental energy levels have been well-established. These parameters are critical for understanding its function in preventing exciton quenching and ensuring efficient device operation.[4]

Table 1: Summary of Quantitative Data for this compound

ParameterValueMediumNotes
PL Emission Peak (λₑₘ) ~385 nmNeat Thin FilmEstimated from normalized spectra.[2][3] Another source notes a peak at 368 nm.[2]
353 nmDCM SolutionFor comparison, solution-phase emission is slightly blue-shifted.[1]
Highest Occupied Molecular Orbital (HOMO) 6.75 eVN/ADeep HOMO level contributes to its excellent hole-blocking capabilities.[1]
Lowest Unoccupied Molecular Orbital (LUMO) 2.75 eVN/AFacilitates efficient electron transport.[1]
Triplet Energy (Eₜ) 2.78 eVN/AA high triplet energy is crucial for preventing energy transfer from phosphorescent emitters in OLEDs.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible fabrication and characterization of high-quality this compound thin films. The following sections describe standard protocols for thermal evaporation and photoluminescence spectroscopy.

Thin Film Fabrication via Thermal Evaporation

Thermal evaporation is a high-vacuum deposition technique used to create uniform, pure thin films of organic materials like this compound. The process involves heating the source material until it sublimes, allowing the vapor to travel in a straight line and condense onto a cooler substrate.

Methodology:

  • Substrate Preparation:

    • Substrates (e.g., quartz, silicon, or ITO-coated glass) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Substrates are then dried using a high-purity nitrogen gun.

    • Immediately before deposition, substrates undergo a final cleaning step using UV-Ozone or an oxygen plasma treatment to remove any remaining organic residues and improve surface wettability.

  • Chamber Preparation and Source Loading:

    • High-purity (>99.0%) sublimed this compound powder is loaded into a refractory metal crucible (e.g., tungsten or molybdenum boat).[1]

    • The cleaned substrates are mounted onto a rotating sample holder located at a fixed distance from the source crucible to ensure uniform film thickness.

    • A quartz crystal microbalance (QCM) is positioned near the substrate holder to monitor the deposition rate and film thickness in real-time.

  • Deposition Process:

    • The vacuum chamber is evacuated to a base pressure of less than 5 × 10⁻⁶ mbar to ensure the mean free path of the vaporized molecules is longer than the source-to-substrate distance.

    • A high electrical current is passed through the crucible, heating the this compound material.

    • The temperature is gradually increased until the QCM detects a stable deposition rate, typically maintained between 0.5 and 2.0 Å/s.

    • A shutter positioned between the source and the substrate is opened to commence deposition.

    • The deposition continues until the desired film thickness (e.g., 50-100 nm) is achieved, at which point the shutter is closed.

  • Cool-Down and Venting:

    • The heating current is ramped down, and the system is allowed to cool.

    • The chamber is then slowly vented with an inert gas, such as nitrogen, before the samples are removed for characterization.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is the primary technique used to characterize the emission properties of the fabricated films. It involves exciting the sample with a light source and measuring the emitted light spectrum and decay dynamics.

Methodology:

  • Steady-State PL Measurement:

    • The this compound-coated substrate is placed in a sample holder, often within an integrating sphere to collect all emitted light for quantum yield measurements.

    • An excitation source, such as a Xenon lamp passed through a monochromator or a laser diode (e.g., 325 nm or 340 nm), is used to illuminate the film. The excitation wavelength is chosen based on the material's absorption spectrum.

    • The emitted light is collected, typically at a 90-degree angle to the excitation beam, and focused into a second monochromator.

    • The spectrally resolved light is detected by a sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera, to record the emission spectrum.

  • Time-Resolved PL (TRPL) Measurement:

    • To measure the fluorescence lifetime, a pulsed light source (e.g., a picosecond laser or LED) is used for excitation.

    • The fluorescence decay is measured using a high-speed detector and time-correlated single-photon counting (TCSPC) electronics.[5]

    • The TCSPC system records the time difference between the excitation pulse and the arrival of an emitted photon. By collecting millions of such events, a histogram of photon arrival times is constructed, representing the fluorescence decay curve.[6]

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualized Models and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental Workflow

The following diagram illustrates the end-to-end process for the fabrication and characterization of this compound thin films.

G Experimental Workflow for this compound Thin Film Analysis cluster_prep 1. Preparation cluster_fab 2. Fabrication cluster_char 3. Characterization cluster_data 4. Data Analysis sub_clean Substrate Cleaning (Ultrasonication, Plasma) src_load Source Loading (this compound in Crucible) sub_clean->src_load pump High Vacuum Pump-Down (< 5e-6 mbar) src_load->pump evap Thermal Evaporation (Rate: 1 Å/s) pump->evap monitor Thickness Monitoring (QCM) evap->monitor pl_measure Photoluminescence Spectroscopy monitor->pl_measure trpl_measure Time-Resolved PL (TCSPC) pl_measure->trpl_measure analysis Spectral & Lifetime Analysis trpl_measure->analysis

Workflow for this compound film fabrication and analysis.
Jablonski Energy Level Diagram

This diagram visualizes the electronic transitions that result in photoluminescence, based on the known energy levels of this compound.

G Jablonski Diagram for this compound Photoluminescence S0 S₀ (Ground State) HOMO: 6.75 eV S1 S₁ (Singlet Excited State) LUMO: 2.75 eV S0->S1 Absorption (hν) S1->S0 Fluorescence (~385 nm) T1 T₁ (Triplet Excited State) Eₜ: 2.78 eV S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Non-radiative)

Energy level transitions in this compound.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, a molecule of significant interest in the fields of materials science and medicinal chemistry. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document furnishes detailed experimental protocols for the preparation of key intermediates and the final product, alongside a thorough characterization data summary and illustrative diagrams to elucidate the synthetic pathway. The target audience for this guide includes researchers and professionals engaged in organic synthesis, materials science, and drug development who require a practical and in-depth understanding of the preparation of this complex organic molecule.

Introduction

1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, also known as TmPyPB, is a C3-symmetric molecule that has garnered considerable attention for its applications in organic electronics, particularly as an electron-transport and hole-blocking layer material in organic light-emitting diodes (OLEDs).[1] Its unique structure, featuring a central benzene core symmetrically substituted with three m-pyrid-3-yl-phenyl arms, imparts desirable electronic and physical properties. The synthesis of such complex aromatic architectures requires a strategic approach, with the Suzuki-Miyaura cross-coupling reaction being a highly effective and widely adopted method.[2] This guide details a reliable two-step synthesis strategy, commencing with the preparation of a key boronic ester intermediate followed by a final triple Suzuki-Miyaura coupling to yield the target molecule.

Synthesis Pathway Overview

The synthesis of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene is accomplished through a convergent two-step approach. The first step involves the synthesis of the key building block, 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine, via a palladium-catalyzed Miyaura borylation. The second step employs a triple Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and the synthesized boronic ester intermediate to construct the final C3-symmetric product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Boronic Ester Intermediate cluster_step2 Step 2: Triple Suzuki-Miyaura Cross-Coupling Reactant1_1 3-(3-bromophenyl)pyridine Catalyst1 Pd(dppf)Cl2 Potassium Acetate Reactant1_1->Catalyst1 1,4-Dioxane, Reflux Reactant1_2 Bis(pinacolato)diboron Reactant1_2->Catalyst1 Product1 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine Catalyst1->Product1 Reactant2_2 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (from Step 1) Reactant2_1 1,3,5-Tribromobenzene Catalyst2 Pd(PPh3)4 K2CO3 (aq) Reactant2_1->Catalyst2 Toluene/Ethanol/H2O, Reflux Reactant2_2->Catalyst2 Product2 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene Catalyst2->Product2

Caption: Overall synthesis route for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene.

Experimental Protocols

Synthesis of 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

This procedure outlines the synthesis of the key boronic ester intermediate via a Miyaura borylation reaction.[3]

Materials:

  • 3-(3-bromophenyl)pyridine

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (1:1) (Pd(dppf)Cl₂)

  • Potassium acetate

  • Dry 1,4-Dioxane

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a reaction vessel, add 3-(3-bromophenyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Add dry 1,4-dioxane to the mixture.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the reaction mixture and continue to bubble nitrogen for another 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate by rotary evaporation.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (10-100%) as the eluent.

  • Combine the fractions containing the desired product and concentrate by rotary evaporation, followed by drying under high vacuum to yield 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine as an off-white solid.

Synthesis of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene

This procedure details the final triple Suzuki-Miyaura cross-coupling reaction to yield the target product.

Materials:

  • 1,3,5-Tribromobenzene

  • 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (2M aqueous solution)

  • Toluene

  • Ethanol

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • In a two-necked round-bottom flask, add 1,3,5-tribromobenzene (1.0 eq), 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (3.6 eq), and Pd(PPh₃)₄ (0.1 eq).

  • Evacuate the flask and backfill with dry nitrogen three times.

  • Add a solvent mixture of toluene, ethanol, and the 2M aqueous potassium carbonate solution.

  • Heat the mixture to reflux and stir for 8 hours.

  • After cooling, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent to obtain 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene as a white product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1,3,5-TribromobenzeneC₆H₃Br₃314.80626-39-1
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridineC₁₇H₂₀BNO₂281.16939430-30-5
1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene C₃₉H₂₇N₃ 537.65 921205-03-0

Table 2: Physical and Spectroscopic Data for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene

PropertyValue
Melting Point195-200 °C[4]
SolubilitySoluble in chloroform and dichloromethane[4]
UV Absorption (in DCM)λmax: 254 nm[4]
Fluorescence (in DCM)λem: 353 nm[4]
¹H NMR (CDCl₃, 500 MHz) δ 7.67 (s, 3H), 7.59 (d, J = 8.5 Hz, 6H), 7.44 (d, J = 8.5 Hz, 6H) [5]
¹³C NMR (CDCl₃, 125 MHz) δ 141.5, 139.4, 134.0, 129.6, 128.9, 125.1 [5]

Note: The provided NMR data is for the closely related 1,3,5-Tris(4-chlorophenyl)benzene and serves as a representative example. Actual chemical shifts for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene may vary.

Experimental Workflow and Logic

The synthesis is designed to be convergent, which is an efficient strategy for the preparation of complex molecules. The logic behind the two-step approach is to first synthesize a versatile boronic ester building block that can then be coupled in a single, high-yielding step to a central core.

Experimental_Workflow cluster_prep Intermediate Preparation cluster_final Final Product Synthesis Start1 Start: 3-(3-bromophenyl)pyridine & Bis(pinacolato)diboron Reaction1 Miyaura Borylation (Pd(dppf)Cl2, KOAc, Dioxane, Reflux) Start1->Reaction1 Purification1 Purification: Column Chromatography Reaction1->Purification1 Intermediate Intermediate: 3-[3-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)phenyl]pyridine Purification1->Intermediate Start2 Start: 1,3,5-Tribromobenzene & Intermediate Reaction2 Triple Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, Reflux) Start2->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification2 Purification: Column Chromatography Workup->Purification2 FinalProduct Final Product: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene Purification2->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide has detailed a reliable and efficient synthesis route for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene. By following the provided experimental protocols, researchers can successfully prepare this valuable compound for applications in materials science and drug discovery. The use of the Suzuki-Miyaura cross-coupling reaction ensures high yields and good functional group tolerance, making this a practical and scalable approach. The presented data and diagrams offer a clear and comprehensive understanding of the synthesis process, empowering scientists to utilize this methodology in their research endeavors.

References

Navigating the Safety Profile of TmPyPB: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for TmPyPB (1,3,5-Tri(m-pyridin-3-ylphenyl)benzene), a material primarily utilized in the field of organic electronics. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and use of this compound.

Disclaimer: It is crucial to distinguish this compound (CAS No. 921205-03-0), the subject of this guide, from a similarly abbreviated porphyrin derivative, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin tetrakis(p-toluenesulfonate) (CAS No. 36951-72-1), sometimes referred to as TMPyP. The latter compound possesses a different chemical structure and distinct safety profile, including skin and eye irritation properties. This guide pertains exclusively to this compound (CAS No. 921205-03-0).

Chemical and Physical Properties

This compound is a white, crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference.

PropertyValueReference
Chemical Name 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene[1]
Synonyms Tm3PyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene[1]
CAS Number 921205-03-0[1]
Molecular Formula C39H27N3[1]
Molecular Weight 537.65 g/mol [2]
Melting Point 195 - 200 °C[1]
Appearance White powder/crystals[1]
Purity >99.0% (sublimed)[2]
HOMO/LUMO HOMO 6.75 eV, LUMO 2.75 eV[2]
Absorption (in DCM) λmax 254 nm[2]
Fluorescence (in DCM) λem 353 nm[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and Regulation (EC) No. 1272/2008, this compound is not classified as a hazardous substance or mixture.[1]

  • GHS Classification: Not a hazardous substance or mixture.

  • Label Elements: The product does not require labelling in accordance with EC directives or respective national laws.[1]

  • Other Hazards: This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]

Experimental Protocols for Safe Handling and Storage

Adherence to proper laboratory protocols is essential for the safe handling of any chemical substance. The following sections detail the recommended procedures for this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling Procedures
  • Use in a well-ventilated area.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

Spill and Disposal Procedures
  • Spill: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Don PPE Don PPE Select PPE->Don PPE Weigh/Handle in Ventilated Area Weigh/Handle in Ventilated Area Don PPE->Weigh/Handle in Ventilated Area Perform Experiment Perform Experiment Weigh/Handle in Ventilated Area->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose of Waste Dispose of Waste Perform Experiment->Dispose of Waste Store Material Properly Store Material Properly Clean Work Area->Store Material Properly Doff PPE Doff PPE Store Material Properly->Doff PPE Dispose of Waste->Doff PPE

Caption: General workflow for the safe handling of chemical powders like this compound.

First Aid Measures

  • After Inhalation: Move the person to fresh air.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards Arising from the Substance or Mixture: Carbon oxides, nitrogen oxides (NOx).

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Toxicological Information

There is limited toxicological data available for this compound. It is important to handle the material with care, assuming unknown hazards.

Toxicological EndpointDataReference
Acute Toxicity No data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Respiratory or Skin Sensitization No data available[1]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) No data available[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard No data available[1]

Biological Signaling Pathways

Currently, there is no available information in the scientific literature to suggest that this compound interacts with biological signaling pathways. Its primary application is in organic electronics, and it has not been investigated for pharmaceutical or biological purposes.[2] Therefore, diagrams of signaling pathways are not applicable to this material.

Logical_Relationship This compound This compound (CAS 921205-03-0) Application Organic Electronics (OLEDs) This compound->Application BiologicalActivity Interaction with Signaling Pathways This compound->BiologicalActivity Data No Available Data BiologicalActivity->Data

Caption: Logical relationship showing the application focus of this compound and the lack of data on biological interactions.

Conclusion

This compound (1,3,5-Tri(m-pyridin-3-ylphenyl)benzene) is a non-hazardous material according to current regulations, with its primary use in the field of organic electronics. While extensive toxicological data is not available, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential. There is no evidence to suggest that this compound interacts with biological signaling pathways. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use.

References

Methodological & Application

Application Notes and Protocols for TmPyPB as an Electron Transport Layer in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) as an Electron Transport Layer (ETL) in the fabrication of Organic Light-Emitting Diodes (OLEDs). This compound is a widely used material in organic electronics due to its excellent electron transport properties, high triplet energy, and effective hole-blocking capabilities.[1][2]

Overview of this compound in OLEDs

This compound serves a crucial role in enhancing the efficiency and performance of OLEDs. Its primary functions include:

  • Efficient Electron Transport: this compound possesses high electron mobility, facilitating the efficient transport of electrons from the cathode towards the emissive layer (EML), which contributes to higher device luminosity and lower operating voltages.[2][3]

  • Effective Hole Blocking: With a deep Highest Occupied Molecular Orbital (HOMO) level of approximately -6.7 eV, this compound acts as an effective hole-blocking layer (HBL).[4] This prevents holes from leaking past the emissive layer, thereby confining charge carriers and excitons within the EML and maximizing the efficiency of light emission, particularly in phosphorescent OLEDs (PHOLEDs).[2]

  • High Triplet Energy: this compound has a high triplet energy level (approximately 2.78 eV), which is crucial for blue PHOLEDs.[5][6] This high triplet energy prevents the quenching of high-energy blue phosphorescent emitters, leading to improved device efficiency and stability.

Quantitative Performance Data of this compound-based OLEDs

The performance of OLEDs incorporating this compound as an ETL is influenced by the device architecture, the choice of other organic materials, and the fabrication method. The following tables summarize key performance metrics from various studies.

Table 1: Performance of Vacuum-Deposited OLEDs with this compound ETL
Emissive SystemDevice ArchitectureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Reference
Blue PhosphorescentITO/NPB/mCP/TAZ:FIrpic/TmPyPB/LiF/Al44.65--[7]
Blue PhosphorescentITO/MoO3/TCTA/TCTA:this compound:FIrpic/TmPyPB/LiF/Al---[8]
Green PhosphorescentITO/NPB/TCTA/mCP/mCP:Ir(ppy)3/TmPyPB/LiF/Al---[9]
Red PhosphorescentITO/NPB/TCTA/mCP/mCP:Ir(piq)2acac/TmPyPB/LiF/Al---[9]
Inverted Blue PhosphorescentITO/TmPyPB/FIrpic:mCP/TAPC/MoO3/Au33.6--[5]
Table 2: Performance of Solution-Processed OLEDs with this compound ETL
Emissive SystemDevice ArchitectureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Reference
Yellow PhosphorescentITO/PEDOT:PSS/m-MTDATA:Ir(Flpy-CF3)3/TmPyPB/LiF/Al74.397.225.2[10][11]
Red PhosphorescentITO/PEDOT:PSS/PVK/m-MTDATA:OXD-7:Ir(tDCpq)3/TmPyPB/LiF/Al--14.8
WhiteITO/PEDOT:PSS/Polymer:TCTA:TAPC/TmPyPB/LiF/Al23.032.810.4[12]

Experimental Protocols

Detailed methodologies for the fabrication and characterization of OLEDs using this compound are provided below. These protocols are generalized and may require optimization based on specific device structures and available equipment.

Protocol for OLED Fabrication by Vacuum Thermal Evaporation

This method is suitable for small-molecule OLEDs and allows for precise control over layer thickness and purity.

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
  • Dry the substrates with a stream of high-purity nitrogen gas.
  • Immediately before loading into the vacuum chamber, treat the substrates with oxygen plasma or UV-ozone to remove any remaining organic residues and to increase the work function of the ITO.[13]

2. Organic and Metal Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ mbar.
  • Deposit the organic layers sequentially without breaking the vacuum. A typical layer structure is as follows:
  • Hole Injection Layer (HIL): e.g., MoO₃ (3 nm)
  • Hole Transport Layer (HTL): e.g., TCTA (50 nm)
  • Emissive Layer (EML): Co-evaporate the host material (e.g., TCTA:this compound) and the phosphorescent dopant (e.g., FIrpic at 8 wt%).[8]
  • Electron Transport Layer (ETL): this compound (30-50 nm) deposited at a rate of 1.0 Å/s.
  • Deposit the electron injection layer (EIL), such as Lithium Fluoride (LiF) (1 nm), at a rate of 0.1 Å/s.
  • Finally, deposit the metal cathode, typically Aluminum (Al) (100-120 nm), at a rate of 1.0 Å/s through a shadow mask to define the active area of the device.[8]

3. Encapsulation:

  • After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers and the reactive cathode from moisture and oxygen.
  • Use a UV-curable epoxy and a glass lid to seal the devices.

Protocol for OLED Fabrication by Solution Processing

This method is often used for polymer-based OLEDs and can be more cost-effective for large-area fabrication.

1. Substrate and Solution Preparation:

  • Clean ITO substrates as described in the vacuum evaporation protocol.
  • Prepare solutions of the organic materials in appropriate solvents (e.g., chloroform, chlorobenzene). Ensure complete dissolution, often with the aid of gentle heating and stirring.

2. Layer Deposition by Spin Coating:

  • Deposit the Hole Injection Layer (HIL), typically a filtered aqueous dispersion of PEDOT:PSS, onto the ITO substrate by spin coating (e.g., 3000 rpm for 40 s).[13]
  • Anneal the PEDOT:PSS layer on a hotplate (e.g., at 120°C for 15 minutes) to remove residual water.
  • Transfer the substrates into a nitrogen-filled glovebox.
  • Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The EML can be a blend of a host polymer, a hole-transporting molecule, an electron-transporting molecule, and a phosphorescent dopant.
  • Anneal the EML to remove the solvent.

3. ETL and Cathode Deposition:

  • While this compound can be deposited via solution, it is often deposited via thermal evaporation on top of the solution-processed layers to create a hybrid device. This avoids potential dissolution of the underlying layers.
  • Thermally evaporate the this compound ETL, LiF EIL, and Al cathode as described in the vacuum evaporation protocol.

4. Encapsulation:

  • Encapsulate the devices as described in the vacuum evaporation protocol.

Device Characterization Protocol

1. Current Density-Voltage-Luminance (J-V-L) Characteristics:

  • Use a source measure unit (e.g., Keithley 2400) to apply a voltage sweep to the OLED and measure the resulting current.
  • Simultaneously, measure the luminance of the device using a calibrated photodiode or a luminance meter (e.g., Minolta CS-100).[1]
  • The current density (J) is calculated by dividing the measured current by the active area of the device.

2. Electroluminescence (EL) Spectra:

  • Measure the EL spectra of the OLED at different driving voltages using a spectroradiometer (e.g., Photo Research PR-655).

3. Efficiency Calculations:

  • Current Efficiency (η_c): Calculated as the luminance (L) divided by the current density (J). The unit is cd/A.
  • Power Efficiency (η_p): Calculated as π times the luminance (L) divided by the product of the current density (J) and the voltage (V). The unit is lm/W. This assumes a Lambertian emission profile.
  • External Quantum Efficiency (EQE): Measures the ratio of the number of photons emitted to the number of electrons injected. This typically requires a calibrated integrating sphere setup for accurate measurement.

Visualizations

Diagram 1: General OLED Fabrication Workflow (Vacuum Thermal Evaporation)

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication sub_clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sub_dry N2 Drying sub_clean->sub_dry sub_plasma O2 Plasma/UV-Ozone Treatment sub_dry->sub_plasma load Load into Vacuum Chamber sub_plasma->load hil HIL Deposition (e.g., MoO3) load->hil htl HTL Deposition (e.g., TCTA) hil->htl eml EML Co-Deposition (Host:Dopant) htl->eml etl ETL Deposition (this compound) eml->etl eil EIL Deposition (e.g., LiF) etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encap Encapsulation (Glovebox) cathode->encap charac Device Characterization (J-V-L, EL, EQE) encap->charac

Caption: Workflow for vacuum thermal evaporation of a this compound-based OLED.

Diagram 2: Energy Level Diagram of a Typical Blue PHOLED with this compound

G cluster_anode Anode Side cluster_eml Emissive Layer cluster_cathode Cathode Side Anode Anode (ITO) HTL Hole Transport Layer (e.g., TCTA) Anode->HTL Hole Injection EML Host:Dopant HTL->EML Hole Transport Recombination Exciton Formation (Singlet & Triplet) ETL Electron Transport Layer (this compound) ETL->EML Electron Transport ETL->EML Hole Blocking Cathode Cathode (Al) Cathode->ETL Electron Injection Emission Light Emission (Photon) Recombination->Emission Radiative Decay

References

Application of TmPyPB as a Hole Blocking Layer in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene, commonly known as TmPyPB, is an organic small molecule that has garnered attention in the field of organic electronics. Possessing a wide bandgap and a deep highest occupied molecular orbital (HOMO) energy level, this compound is functionally utilized as an electron-transporting and hole-blocking material. While its application has been noted in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), its specific role and efficacy as a dedicated hole blocking layer (HBL) in perovskite solar cells (PSCs) are less documented in readily available literature. This document aims to provide a comprehensive overview of the potential application of this compound as a hole blocking layer in perovskite solar cells, including detailed, albeit generalized, experimental protocols and the underlying principles of its function.

Rationale for this compound as a Hole Blocking Layer

A hole blocking layer is a critical component in many perovskite solar cell architectures, typically positioned between the perovskite absorber and the electron transport layer (ETL). Its primary function is to prevent the migration of photogenerated holes from the perovskite layer to the ETL, thereby reducing charge recombination at this interface and improving the overall device efficiency and stability.

The key properties of this compound that make it a candidate for a hole blocking layer are:

  • Deep HOMO Level: A low-lying HOMO energy level creates a significant energy barrier for holes, effectively blocking their transport.

  • Wide Bandgap: This ensures transparency to the solar spectrum, minimizing parasitic absorption and allowing maximum light to reach the perovskite absorber.

  • Good Electron Mobility: While blocking holes, the material should ideally facilitate the transport of electrons to the electron transport layer, although in a dedicated HBL, this is a secondary consideration to its hole-blocking capability.

  • Thermal and Morphological Stability: The material should form a uniform, stable film that can withstand the subsequent processing steps and operational stresses.

Experimental Protocols

The following are generalized protocols for the fabrication of a perovskite solar cell incorporating a this compound hole blocking layer. These protocols are based on common laboratory practices and should be optimized based on specific experimental conditions and available equipment.

Protocol 1: Solution-Processing of this compound Hole Blocking Layer

This protocol describes the fabrication of a perovskite solar cell with a standard n-i-p architecture (ETL/Perovskite/HTL), where a solution-processed this compound layer is inserted between the perovskite and the electron transport layer.

1. Substrate Preparation: a. Patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to enhance the wettability of the surface.

2. Electron Transport Layer (ETL) Deposition: a. A compact layer of an electron transporting material (e.g., SnO₂, TiO₂) is deposited onto the cleaned substrate. For instance, a SnO₂ nanoparticle solution can be spin-coated at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.

3. This compound Hole Blocking Layer Deposition: a. Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a mixture). The concentration will need to be optimized but can start in the range of 1-5 mg/mL. b. Spin-coat the this compound solution onto the ETL layer. The spin-coating parameters (e.g., 4000 rpm for 30 seconds) should be adjusted to achieve a uniform and thin layer (typically 5-20 nm). c. Anneal the substrate at a moderate temperature (e.g., 80-100°C) for 10 minutes to remove residual solvent.

4. Perovskite Absorber Layer Deposition: a. A one-step or two-step deposition method can be used for the perovskite layer (e.g., MAPbI₃, FAPbI₃-based). b. One-Step Method: A precursor solution containing the lead halide and organic cation halide is spin-coated onto the this compound layer. An anti-solvent dripping step is often employed during spinning to induce rapid crystallization. The film is then annealed at approximately 100-150°C.

5. Hole Transport Layer (HTL) Deposition: a. A solution of a hole-transporting material (e.g., Spiro-OMeTAD) is spin-coated onto the perovskite layer. The Spiro-OMeTAD solution typically contains additives like Li-TFSI and t-BP.

6. Metal Electrode Deposition: a. Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Protocol 2: Thermal Evaporation of this compound Hole Blocking Layer

This protocol is suitable for researchers with access to thermal evaporation equipment and offers better control over the layer thickness and purity.

1. Substrate and ETL Preparation: a. Follow steps 1 and 2 from Protocol 1.

2. This compound Hole Blocking Layer Deposition: a. Place the substrate with the ETL into a high-vacuum thermal evaporation chamber. b. Load high-purity this compound powder into a suitable evaporation source (e.g., a quartz crucible). c. Evacuate the chamber to a pressure of <10⁻⁶ Torr. d. Deposit a thin layer of this compound (5-20 nm) onto the ETL at a controlled deposition rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.

3. Perovskite, HTL, and Electrode Deposition: a. Follow steps 4, 5, and 6 from Protocol 1.

Data Presentation

As of the current literature survey, there is no specific quantitative performance data available for perovskite solar cells employing this compound as a dedicated hole blocking layer. The table below is provided as a template for researchers to populate with their own experimental data.

Device ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
FTO/ETL/TmPyPB/Perovskite/HTL/Metal
Control (without this compound)
FTO/ETL/Perovskite/HTL/Metal

Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication with this compound HBL

experimental_workflow ITO ITO/FTO Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL ETL Deposition (e.g., SnO2) UV_Ozone->ETL This compound This compound HBL Deposition (Solution or Evaporation) ETL->this compound Perovskite Perovskite Deposition This compound->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Metal Electrode (Au/Ag) HTL->Electrode JV_Measurement J-V Measurement (AM 1.5G) Electrode->JV_Measurement

Fabrication workflow for a PSC with a this compound HBL.
Energy Level Diagram and Hole Blocking Mechanism

energy_level_diagram cluster_device Device Architecture ETL ETL This compound This compound (HBL) Perovskite Perovskite HTL HTL ETL_LUMO LUMO TmPyPB_LUMO LUMO ETL_LUMO->TmPyPB_LUMO ETL_HOMO HOMO Perovskite_CB CB TmPyPB_LUMO->Perovskite_CB TmPyPB_HOMO HOMO Perovskite_CB->ETL_LUMO e- Perovskite_VB VB Perovskite_VB->TmPyPB_HOMO Hole Blocking HTL_HOMO HOMO Perovskite_VB->HTL_HOMO h+ HTL_LUMO LUMO HTL_HOMO->Perovskite_VB

Energy level alignment and hole blocking mechanism.

Conclusion

This compound exhibits promising fundamental properties for application as a hole blocking layer in perovskite solar cells. Its deep HOMO level should theoretically provide an effective barrier to prevent hole recombination at the ETL interface. However, the lack of specific experimental data in the scientific literature highlights a research gap. The provided protocols offer a starting point for researchers to investigate the potential of this compound in this role and to generate the much-needed performance data to validate its efficacy. Further research is required to optimize the deposition parameters of the this compound layer and to fully understand its impact on the long-term stability of perovskite solar cells.

Application Notes and Protocols: Solution-Processing Techniques for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) Layers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, commonly known as TmPyPB, is a key material in organic electronics due to its high electron mobility, high triplet energy, and a low-lying Highest Occupied Molecular Orbital (HOMO) level.[1][2] These properties make it an excellent candidate for use as an electron-transport layer (ETL) and hole-blocking layer (HBL) in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[1] While traditionally deposited via vacuum thermal evaporation, solution-processing techniques offer significant advantages, including lower manufacturing costs, suitability for large-area fabrication, and reduced material waste.[3][4][5]

These notes provide detailed protocols for the preparation and deposition of this compound layers using common solution-based methods, including spin coating, inkjet printing, and blade coating. The information is intended for researchers and scientists engaged in the development of organic electronic devices.

Material Properties of this compound

A summary of the essential physical and electronic properties of this compound is provided below. These parameters are critical for designing device architectures and selecting appropriate processing conditions.

PropertyValueReference
Chemical Formula C₃₉H₂₇N₃[1]
Molecular Weight 537.65 g/mol [1]
HOMO Level 6.7 - 6.75 eV[1][2]
LUMO Level 2.7 - 2.75 eV[1][2]
Triplet Energy (Eₜ) 2.78 eV[6]
Melting Point 195 - 200 °C[1]
Appearance White powder/crystals[1]
Absorption (λₘₐₓ) 254 nm in DCM[1]
Fluorescence (λₑₘ) 353 nm in DCM[1]

Experimental Protocols

Protocol 2.1: this compound Solution Preparation

This protocol outlines a general procedure for preparing this compound solutions for subsequent thin-film deposition. The choice of solvent and concentration is critical and may require optimization based on the specific deposition technique and underlying layers.

Materials and Equipment:

  • This compound powder (>99.0% purity)

  • Anhydrous high-purity solvent(s) (e.g., cyclohexanone, N-methylpyrrolidone, methanol, chlorobenzene)[3][7][8]

  • Analytical balance

  • Glass vials with airtight caps

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Syringe filters (0.2 μm pore size, PTFE or other solvent-compatible material)

Procedure:

  • Solvent Selection: Choose a solvent or co-solvent system in which this compound is soluble. For multi-layer devices, ensure the chosen solvent is orthogonal to the underlying layer to prevent its dissolution. For example, methanol can be used for blade coating onto non-polar solvent-cast emissive layers.[7] A co-solvent system of cyclohexanone and N-methylpyrrolidone has been used for inkjet printing.[3]

  • Calculation: Determine the mass of this compound required to achieve the desired concentration (e.g., 1-10 mg/mL).

  • Dissolution:

    • Accurately weigh the this compound powder and transfer it to a clean, dry glass vial.

    • Add the calculated volume of solvent to the vial.

    • Place a magnetic stir bar in the vial, cap it securely, and place it on a magnetic stirrer.

    • Stir the solution at room temperature until the powder is fully dissolved. Gentle heating (e.g., 40-50 °C) may be applied to aid dissolution, but care should be taken to avoid solvent evaporation.

  • Homogenization: For improved homogeneity, place the vial in an ultrasonic bath for 10-15 minutes.

  • Filtration: Before use, filter the solution using a syringe filter to remove any particulate impurities that could negatively impact film quality.

Protocol 2.2: Thin-Film Deposition by Spin Coating

Spin coating is a widely used technique for fabricating uniform thin films on flat substrates and serves as a benchmark for comparing other deposition methods.[9]

Workflow for Spin Coating

cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub Substrate Cleaning (e.g., UV-Ozone) disp Dispense Solution sub->disp sol Solution Preparation (Protocol 2.1) sol->disp spin_up Spin Up (Low RPM) disp->spin_up spin_off Spin Off (High RPM) spin_up->spin_off anneal Thermal Annealing spin_off->anneal char Characterization anneal->char

A generalized workflow for the spin coating process.

Procedure:

  • Substrate Preparation: Ensure the substrate (e.g., ITO-coated glass) is thoroughly cleaned. A common procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying and UV-Ozone treatment.

  • Coater Setup: Place the cleaned substrate on the spin coater chuck and ensure it is centered and secured by vacuum.

  • Deposition:

    • Dispense a sufficient amount of the filtered this compound solution onto the center of the substrate to cover it entirely.

    • Immediately start the spin coating program. A typical two-step program is effective:

      • Step 1 (Spread): 500-1000 RPM for 5-10 seconds to allow the solution to spread evenly across the substrate.[10][11]

      • Step 2 (Thinning): 2000-5000 RPM for 30-60 seconds to achieve the desired film thickness.[9] The final thickness is inversely proportional to the square root of the spin speed.

  • Drying/Annealing: Transfer the coated substrate to a hotplate in a controlled environment (e.g., a nitrogen-filled glovebox). Anneal at a temperature sufficient to remove residual solvent and improve film morphology (e.g., 60-100 °C for 10-30 minutes).[8][12]

Protocol 2.3: Thin-Film Deposition by Inkjet Printing

Inkjet printing is a mask-free, direct-write technique that enables precise material patterning with high material utilization, making it cost-effective for mass production.[3]

Workflow for Inkjet Printing

cluster_prep Preparation cluster_print Printing Process cluster_post Post-Processing ink Ink Formulation (Viscosity, Surface Tension) wave Define Waveform & Voltage ink->wave printer Printer & Substrate Setup printer->wave eject Droplet Ejection wave->eject pattern Pattern Film eject->pattern anneal Thermal Annealing pattern->anneal char Characterization anneal->char

Key stages in the inkjet printing of functional layers.

Procedure:

  • Ink Formulation: Prepare a this compound solution (Protocol 2.1) with properties suitable for inkjet printing (e.g., viscosity, surface tension). A concentration of 1 mg/mL in a co-solvent of cyclohexanone and N-methylpyrrolidone has been reported.[3]

  • Printer Setup:

    • Load the formulated ink into the printer cartridge.

    • Mount the cleaned substrate onto the printer platen.

    • Optimize printing parameters such as nozzle temperature, platen temperature, and drop spacing (e.g., 50-80 μm).[3]

  • Printing:

    • Define the printing waveform, voltage, and frequency (e.g., 18 V peak voltage, 960 Hz frequency).[3]

    • Execute the printing of the desired pattern onto the substrate.

  • Annealing: After printing, transfer the sample to a glovebox for thermal annealing to remove residual solvents. A reported condition is 50 °C for 10 minutes.[3]

Protocol 2.4: Thin-Film Deposition by Blade Coating

Blade coating is a scalable deposition technique suitable for large-area applications and more compatible with roll-to-roll processing than spin coating.[7][13]

Workflow for Blade Coating

cluster_prep Preparation cluster_dep Coating Process cluster_post Post-Processing sub Substrate Preparation & Mounting apply Apply Solution Meniscus sub->apply sol Solution Preparation (Protocol 2.1) sol->apply blade Set Blade Gap & Speed coat Blade Coats Film blade->coat anneal Thermal Annealing coat->anneal char Characterization anneal->char

The fundamental steps involved in blade coating.

Procedure:

  • Coater Setup:

    • Mount the cleaned substrate on the blade coater's heated vacuum stage.

    • Set the substrate temperature (e.g., 65 °C).[14]

    • Install the blade and set the gap between the blade and the substrate (e.g., 500 μm).[14] The film thickness is influenced by the blade gap, coating speed, and solution properties.

  • Deposition:

    • Dispense a line of the this compound solution in front of the blade to form a meniscus between the blade and the substrate.

    • Initiate the coating process. The blade will move across the substrate at a constant, pre-set speed (e.g., 4 mm/min).[14]

  • Drying/Annealing: The film may dry during the coating process if a heated substrate is used. An additional post-coating annealing step on a hotplate may be necessary to remove all residual solvent and optimize the film's microstructure.

Application Data & Performance

This compound is frequently used as an ETL in multi-layer OLEDs. The performance of such devices is highly dependent on the device architecture and the processing of all layers. Below is a summary of reported performance data for devices incorporating a this compound layer, often in conjunction with other solution-processed or vacuum-deposited layers.

Typical OLED Device Structure

Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL This compound (ETL/HBL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate sub_e sub_w

A common OLED stack featuring a this compound ETL.

Table of Device Performance

Emissive System (Host:Dopant/Emitter)This compound DepositionMax EQE (%)Max CE (cd/A)Max PE (lm/W)V_on (V)Reference
SBA-2DPS:BCzBN (Inkjet Printed EML)Vacuum Evaporated13.1---[3]
m-MTDATA:Ir(Flpy-CF₃)₃ (Exciplex)Solution Processed25.274.397.22.36[15][16]
m-MTDATA:OXD-7:Ir(MDQ)₂acacVacuum Evaporated15.5---[12]
FIrpic-based Blue PhOLEDVacuum Evaporated-33.6--[6]
Red-emitting PhOLEDVacuum Evaporated-24.8--[2]

Note: In many reported "solution-processed" devices, some layers (like this compound or electrodes) may still be deposited via vacuum evaporation. The table specifies the deposition method for the this compound layer where the source clarifies it.

The data highlights that solution-processed emissive layers combined with this compound can achieve exceptionally high power efficiencies, with one exciplex-based system reaching a record 97.2 lm/W.[15][16] This demonstrates the viability of solution processing for creating high-performance devices, rivaling their vacuum-deposited counterparts.

References

Application Notes and Protocols for Vacuum Thermal Evaporation of TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the vacuum thermal evaporation of 1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene (TmPyPB), a material widely utilized as an electron transport layer (ETL) and hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Introduction

This compound is a key organic semiconductor known for its high electron mobility and suitable energy levels for efficient device performance. Vacuum thermal evaporation is the standard technique for depositing thin films of this compound due to its ability to produce uniform, high-purity layers with precise thickness control. This document outlines the critical parameters and procedures for achieving high-quality this compound films.

Material Properties

A foundational understanding of this compound's physical properties is crucial for optimizing the thermal evaporation process.

PropertyValueReference
Chemical Formula C₃₉H₂₇N₃[1]
Molecular Weight 537.65 g/mol [1]
Melting Point 195 - 200 °C[1]
Glass Transition Temp. (Tg) >150 °C[2]

Vacuum Thermal Evaporation Parameters

The successful deposition of high-quality this compound thin films is critically dependent on the precise control of several key parameters. The following table summarizes typical parameters collated from various experimental reports. It is important to note that the optimal parameters can vary depending on the specific chamber geometry, source-to-substrate distance, and desired film characteristics.

ParameterTypical ValueRangeNotes
Base Pressure < 5 x 10⁻⁴ Pa10⁻⁴ - 10⁻⁵ PaA high vacuum is essential to minimize contamination and ensure a long mean free path for the evaporated molecules.
Deposition Rate 1.0 Å/s1.0 - 2.0 Å/sA controlled and stable deposition rate is crucial for achieving uniform film thickness and morphology.[2]
Substrate Temperature Room TemperatureRoom Temp. - 100 °CSubstrates are typically held at room temperature. Post-deposition annealing can be performed to modify film properties.[2]
Source Temperature Material Dependent-The source temperature is adjusted to achieve the desired deposition rate. It is highly dependent on the type of evaporation source (e.g., crucible, boat) and the specific vacuum system.
Film Thickness 20 - 60 nm10 - 100 nmThe optimal thickness depends on the specific device architecture and application.

Experimental Protocol

This section provides a generalized step-by-step protocol for the vacuum thermal evaporation of this compound.

4.1. Substrate Preparation

  • Thoroughly clean the substrates (e.g., Indium Tin Oxide (ITO)-coated glass) using a sequence of solvents such as deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the substrates with UV-ozone or oxygen plasma immediately before loading them into the vacuum chamber to ensure a clean and reactive surface for optimal film adhesion.

4.2. Evaporation Procedure

  • Load the cleaned substrates into the substrate holder in the vacuum deposition chamber.

  • Place a suitable amount of high-purity (>99.5%) this compound powder into a compatible evaporation source (e.g., a quartz or alumina crucible).

  • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁴ Pa.

  • Once the desired base pressure is reached, begin to heat the evaporation source gradually to outgas the this compound material.

  • Increase the source temperature until the desired deposition rate (typically 1.0 - 2.0 Å/s) is achieved, as monitored by a quartz crystal microbalance.

  • Open the shutter to begin the deposition of the this compound film onto the substrates.

  • Maintain a constant deposition rate throughout the process.

  • Close the shutter once the desired film thickness is reached.

  • Allow the evaporation source and the substrates to cool down before venting the chamber.

4.3. Post-Deposition Annealing (Optional)

In some applications, a post-deposition annealing step can be employed to modify the morphology and electronic properties of the this compound film.

  • After deposition and without breaking the vacuum, heat the substrates to a specific temperature (e.g., 50 °C, 80 °C, or 100 °C) for a defined period.[2]

  • Allow the substrates to cool down to room temperature before venting the chamber.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key stages of the vacuum thermal evaporation process for this compound.

G cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Processing (Optional) Substrate_Cleaning Substrate Cleaning TmPyPB_Loading This compound Loading Substrate_Cleaning->TmPyPB_Loading Evacuation Chamber Evacuation (< 5x10⁻⁴ Pa) TmPyPB_Loading->Evacuation Source_Heating Source Heating Evacuation->Source_Heating Deposition Deposition (1-2 Å/s) Source_Heating->Deposition Cooling Cooling Deposition->Cooling Annealing Post-Deposition Annealing Cooling->Annealing G cluster_device OLED Device Structure cluster_recombination Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport Recombination Exciton Formation & Light Emission This compound This compound (ETL) This compound->EML Electron Transport Cathode Cathode (Al) Cathode->this compound Electron Injection

References

Application Notes and Protocols for Fabricating Flexible Organic Solar Cells with TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication of flexible organic solar cells (OSCs) utilizing 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) as an efficient electron transport layer (ETL). The protocols detailed below are based on established laboratory practices for the creation of high-performance organic photovoltaic devices on flexible substrates.

Introduction to this compound in Flexible Organic Solar Cells

1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, commonly known as this compound, is a small molecule organic material that has garnered significant attention for its application in organic electronics. Its key properties make it an excellent candidate for an electron transport layer (ETL) in organic solar cells. These properties include:

  • High Electron Mobility: Facilitates efficient transport of electrons to the cathode, a crucial factor for achieving high power conversion efficiencies.

  • Good Thermal Stability: Ensures device stability and longevity, particularly important for flexible applications where devices may be subjected to various environmental conditions.

  • High Transparency: Minimizes parasitic absorption, allowing more light to reach the active layer of the solar cell.

  • Suitable Energy Levels: The HOMO and LUMO energy levels of this compound align well with commonly used active layer materials and cathodes, promoting efficient charge extraction and blocking holes.

The incorporation of this compound as an ETL in flexible OSCs has been shown to enhance device performance, leading to higher power conversion efficiencies (PCE) and fill factors (FF) compared to devices using conventional ETL materials like BCP.

Device Architecture and Workflow

The flexible organic solar cells fabricated using the following protocols will have a standard architecture. The workflow for fabrication is a multi-step process involving substrate preparation, layer deposition via spin coating and thermal evaporation, and finally, encapsulation.

Device Architecture

A typical device structure for a flexible organic solar cell incorporating this compound is as follows:

PET / ITO / PEDOT:PSS / P3HT:PCBM / this compound / Al

  • PET (Polyethylene terephthalate): The flexible substrate.

  • ITO (Indium Tin Oxide): A transparent conducting oxide that serves as the anode.

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): The hole transport layer (HTL).

  • P3HT:PCBM (Poly(3-hexylthiophene-2,5-diyl):-phenyl-C61-butyric acid methyl ester): The bulk heterojunction active layer where light absorption and charge generation occur.

  • This compound (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene): The electron transport layer (ETL).

  • Al (Aluminum): The metal cathode.

G cluster_0 Flexible Organic Solar Cell Stack Substrate PET Substrate Anode ITO Anode Substrate->Anode HTL PEDOT:PSS (HTL) Anode->HTL ActiveLayer P3HT:PCBM (Active Layer) HTL->ActiveLayer ETL This compound (ETL) ActiveLayer->ETL Cathode Aluminum Cathode ETL->Cathode Light Incident Light Light->Substrate

Diagram of the flexible organic solar cell architecture.

Experimental Protocols

This section provides detailed, step-by-step protocols for the fabrication of flexible organic solar cells with a this compound electron transport layer.

Materials and Reagents
Material/ReagentSupplier (Example)Purity/Grade
PET-ITO SubstratesOssilaSheet Resistance: ~20 Ω/sq
Hellmanex IIISigma-AldrichLaboratory Grade
Isopropyl Alcohol (IPA)Sigma-AldrichAnhydrous, 99.5%
Deionized (DI) WaterIn-house18.2 MΩ·cm
PEDOT:PSS (AI 4083)HeraeusHigh-conductivity grade
P3HT (regioregular)OssilaM.W. 50-70 kDa
PCBM (PCBM)Ossila>99.5%
ChlorobenzeneSigma-AldrichAnhydrous, 99.8%
This compoundOssilaSublimed, >99.0%
Aluminum (Al) PelletsKurt J. Lesker99.999%
Substrate Cleaning

Proper cleaning of the PET-ITO substrate is critical to ensure good film adhesion and device performance.

  • Initial Cleaning: Place the PET-ITO substrates in a substrate rack and immerse them in a beaker containing a 1% (by volume) solution of Hellmanex III in DI water.

  • Sonication: Sonicate the beaker in an ultrasonic bath for 5 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water. A dump rinse in two separate beakers of DI water is recommended.

  • IPA Sonication: Immerse the substrate rack in a beaker of isopropyl alcohol and sonicate for 5 minutes.

  • Final Rinse: Rinse the substrates thoroughly with DI water.

  • Drying: Dry the substrates using a gentle stream of nitrogen gas.

  • UV-Ozone Treatment: Immediately before depositing the next layer, treat the cleaned substrates with UV-ozone for 15 minutes to improve the wettability of the ITO surface.

Deposition of the Hole Transport Layer (PEDOT:PSS)
  • Filtration: Filter the PEDOT:PSS solution through a 0.45 µm PES syringe filter.

  • Spin Coating:

    • Transfer the cleaned and UV-ozone treated PET-ITO substrates into a nitrogen-filled glovebox.

    • Place a substrate on the spin coater chuck.

    • Dispense a small amount of the filtered PEDOT:PSS solution onto the center of the substrate.

    • Spin coat at 5000 rpm for 30 seconds. This should result in a film thickness of approximately 30-40 nm.

  • Annealing:

    • Transfer the coated substrates to a hotplate inside the glovebox.

    • Anneal at 150°C for 5 minutes to remove residual water.

Deposition of the Active Layer (P3HT:PCBM)
  • Solution Preparation:

    • Prepare a solution of P3HT and PCBM in a 1:1 weight ratio in chlorobenzene. A typical concentration is 10 mg/mL of P3HT and 10 mg/mL of PCBM.

    • Dissolve the materials by stirring the solution on a hotplate at 50°C for at least 48 hours in the glovebox.

  • Spin Coating:

    • Allow the P3HT:PCBM solution to cool to room temperature.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

    • Dispense the filtered solution onto the PEDOT:PSS layer.

    • Spin coat at 2000 rpm for 45 seconds.

  • Annealing:

    • Transfer the substrates to a hotplate inside the glovebox.

    • Anneal at a temperature between 110°C and 120°C for 10 minutes. This step is crucial for optimizing the morphology of the active layer.

Deposition of the Electron Transport Layer (this compound)

The this compound layer is deposited via thermal evaporation in a high-vacuum chamber.

  • Substrate Loading: Mount the substrates with the P3HT:PCBM layer in the thermal evaporator.

  • Source Preparation: Place the sublimed this compound powder in a suitable evaporation source, such as a quartz crucible or a molybdenum boat.

  • Evaporation Parameters:

    • Base Pressure: Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

    • Deposition Rate: A typical deposition rate for small organic molecules is 0.1-0.2 nm/s (1-2 Å/s).

    • Thickness: Deposit a this compound layer with a thickness of 10-20 nm. The thickness can be monitored in-situ using a quartz crystal microbalance.

Deposition of the Metal Cathode (Aluminum)

The aluminum cathode is also deposited via thermal evaporation immediately after the this compound layer without breaking vacuum.

  • Source Preparation: Place high-purity aluminum pellets in a suitable evaporation boat (e.g., tungsten).

  • Evaporation Parameters:

    • Pressure: Maintain a high vacuum (≤ 1 x 10⁻⁶ Torr).

    • Deposition Rate: A higher deposition rate of 0.5-1.0 nm/s (5-10 Å/s) is typically used for metals.

    • Thickness: Deposit an aluminum layer with a thickness of 80-100 nm.

Encapsulation

To protect the device from degradation due to oxygen and moisture, encapsulation is recommended, especially for flexible devices. This can be done by applying a UV-curable epoxy around the active area and placing a glass coverslip or another flexible barrier film on top.

G cluster_workflow Fabrication Workflow start Start sub_clean Substrate Cleaning (Sonication, Rinse, Dry, UV-Ozone) start->sub_clean PET-ITO Substrate pedot PEDOT:PSS Deposition (Spin Coating & Annealing) sub_clean->pedot active Active Layer Deposition (P3HT:PCBM Spin Coating & Annealing) pedot->active etl This compound ETL Deposition (Thermal Evaporation) active->etl cathode Aluminum Cathode Deposition (Thermal Evaporation) etl->cathode encap Encapsulation cathode->encap end Device Ready for Testing encap->end

Workflow for fabricating flexible organic solar cells with this compound.

Data Presentation

The performance of organic solar cells is characterized by several key parameters. The table below summarizes typical performance metrics for OSCs with and without a this compound ETL, based on literature data.

Device ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
ITO/PEDOT:PSS/P3HT:PCBM/BCP/Al~0.60~10.5~48~3.0
ITO/PEDOT:PSS/P3HT:PCBM/TmPyPB/Al~0.61~11.0~53~3.5-4.0
Optimized Flexible OSC with this compound>0.60>10.0>50>3.5

Note: These are representative values and actual performance will depend on specific experimental conditions and optimization.

The use of this compound as an ETL generally leads to an improvement in the fill factor and, consequently, the power conversion efficiency.

Signaling Pathways and Charge Transport

The operation of an organic solar cell involves several key steps, from light absorption to charge extraction. The energy level diagram below illustrates the charge transport pathway in the fabricated device.

G Energy Level Diagram and Charge Transport Pathway cluster_energy cluster_process ITO ITO (Anode) ~ -4.7 eV PEDOT PEDOT:PSS ~ -5.2 eV PEDOT->ITO Hole Collection P3HT_HOMO P3HT HOMO ~ -5.0 eV P3HT_HOMO->PEDOT Hole Transport PCBM_HOMO PCBM HOMO ~ -6.1 eV P3HT_LUMO P3HT LUMO ~ -3.0 eV PCBM_LUMO PCBM LUMO ~ -3.7 eV P3HT_LUMO->PCBM_LUMO Exciton Dissociation Electron Transfer TmPyPB_HOMO This compound HOMO ~ -6.75 eV TmPyPB_LUMO This compound LUMO ~ -2.75 eV PCBM_LUMO->TmPyPB_LUMO Electron Transport Al Al (Cathode) ~ -4.2 eV TmPyPB_LUMO->Al Electron Collection Photon Photon Absorption Exciton Exciton Generation in P3HT Photon->Exciton

Energy level diagram illustrating the charge transport mechanism.

Upon absorption of photons in the P3HT:PCBM active layer, excitons (bound electron-hole pairs) are generated. These excitons diffuse to the P3HT/PCBM interface where the energy level offset drives their dissociation. Electrons are transferred to the LUMO of PCBM and subsequently transported through the this compound ETL to the aluminum cathode. Holes are transported through the P3HT to the PEDOT:PSS HTL and collected at the ITO anode. The high electron mobility of this compound ensures efficient electron transport, while its deep HOMO level effectively blocks holes from reaching the cathode, thereby reducing recombination losses.

Application Notes and Protocols for TmPyPB as a Host Material in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) is a widely utilized organic semiconductor material in the fabrication of high-performance phosphorescent organic light-emitting diodes (PhOLEDs). Its exceptional electronic properties, including a high triplet energy level and excellent electron mobility, make it an ideal candidate for use as an electron-transporting layer (ETL) and a hole-blocking layer (HBL).[1][2][3] When blended with hole-transporting materials, this compound can also function as a co-host in the emissive layer (EML), leading to improved device efficiency and stability.[4] These application notes provide a comprehensive overview of the use of this compound in PhOLEDs, including its photophysical properties, device performance data, detailed experimental protocols for device fabrication, and a discussion of the underlying energy transfer mechanisms.

Photophysical and Electronic Properties of this compound

A thorough understanding of the material properties of this compound is essential for designing efficient PhOLEDs. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 921205-03-0[2]
Chemical Formula C₃₉H₂₇N₃[2]
Molecular Weight 537.65 g/mol [2]
HOMO Level -6.75 eV[2]
LUMO Level -2.75 eV[2]
Triplet Energy (T₁) 2.78 eV[5][6]
Electron Mobility ~1 x 10⁻³ cm²/Vs[7][8]
Absorption (λₘₐₓ) 254 nm (in DCM)[2]
Fluorescence (λₑₘ) 353 nm (in DCM)[2]

Performance of this compound-based Phosphorescent OLEDs

This compound has been successfully incorporated into a variety of PhOLED architectures, demonstrating high efficiencies and low operating voltages. The following tables summarize the performance of representative devices using this compound as a host or co-host material.

Table 1: Performance of Blue PhOLEDs with this compound as a Co-Host
Device StructureDopant (wt%)Turn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE (x, y)Reference
ITO/MoO₃ (3nm)/TCTA (50nm)/TCTA:This compound :FIrpic (20nm)/TmPyPB (30nm)/LiF (1nm)/Al (120nm)FIrpic (8%)-40.629.219.6-[6][9]
ITO/NPB (40nm)/mCP (10nm)/mCP:This compound :FIrpic (30nm)/TmPyPB (40nm)/LiF (1nm)/Al (100nm)FIrpic (8%)-44.65-19.66(0.21, 0.48)[8]

TCTA: 4,4',4''-Tris(carbazol-9-yl)triphenylamine, FIrpic: Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate, mCP: 1,3-Bis(carbazol-9-yl)benzene, NPB: N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine

Table 2: Performance of Green PhOLEDs with this compound as a Host
Device StructureDopant (wt%)Turn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Reference
ITO/TAPC (60nm)/This compound :Ir(ppy)₃ (30nm)/TmPyPB (10nm)/LiF (1nm)/Al (100nm)Ir(ppy)₃ (8%)3.155.455.817.1[1]

TAPC: 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane, Ir(ppy)₃: Tris(2-phenylpyridine)iridium(III)

Table 3: Performance of Yellow PhOLED with Exciplex-forming Co-Host
Device StructureDopant (wt%)Turn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Reference
ITO/m-MTDATA (40nm)/m-MTDATA:this compound :Ir(Flpy-CF₃)₃ (20nm)/TmPyPB (40nm)/LiF/AlIr(Flpy-CF₃)₃ (10%)2.3674.397.225.2[7][10]

m-MTDATA: 4,4',4''-Tris[3-methylphenyl(phenyl)amino]triphenylamine, Ir(Flpy-CF₃)₃: Iridium(III) tris(2-(4-fluorophenyl)-5-(trifluoromethyl)pyridinato-N,C2')

Experimental Protocols

This section provides a detailed protocol for the fabrication of a vacuum-deposited PhOLED using this compound as a host material.

Protocol 1: Fabrication of a Multilayer PhOLED by Thermal Evaporation

1. Substrate Preparation: 1.1. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. 1.2. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. 1.3. Dry the substrates with a stream of high-purity nitrogen gas. 1.4. Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and remove any residual organic contaminants.[1]

2. Organic Layer Deposition: 2.1. Transfer the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure of < 1 x 10⁻⁶ Torr. 2.2. Deposit the organic layers sequentially without breaking the vacuum. The deposition rates should be carefully controlled using a quartz crystal microbalance. 2.3. A typical device structure could be:

  • Hole Injection Layer (HIL): MoO₃ (3 nm) at a deposition rate of 0.1 Å/s.
  • Hole Transporting Layer (HTL): TCTA (50 nm) at a deposition rate of 1-2 Å/s.[6]
  • Emissive Layer (EML): Co-deposit TCTA and This compound as hosts with the phosphorescent dopant (e.g., 8 wt% FIrpic). The total thickness of the EML is typically 20-30 nm, deposited at a rate of 1-2 Å/s.[6] The ratio of the co-hosts can be optimized for charge balance.
  • Electron Transporting Layer (ETL): This compound (30-40 nm) at a deposition rate of 1-2 Å/s.[6]

3. Cathode Deposition: 3.1. Following the organic layer deposition, deposit a thin layer of Lithium Fluoride (LiF) (1 nm) as an electron injection layer at a rate of 0.1-0.2 Å/s.[1][6] 3.2. Deposit the Aluminum (Al) cathode (100-120 nm) at a rate of 3-5 Å/s.[1][6]

4. Encapsulation: 4.1. After cathode deposition, transfer the completed devices to a nitrogen-filled glovebox without exposure to air or moisture. 4.2. Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation from environmental factors.

5. Characterization: 5.1. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. 5.2. Record the electroluminescence (EL) spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer. 5.3. From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Diagrams

Device Fabrication Workflow

G cluster_prep Substrate Preparation cluster_dep Vacuum Thermal Evaporation (<10⁻⁶ Torr) cluster_post Post-Fabrication sub_clean Substrate Cleaning (Detergent, DI Water, Acetone, IPA) sub_dry N₂ Drying sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv org_dep Organic Layer Deposition (HIL, HTL, EML, ETL) sub_uv->org_dep Load into Chamber cat_dep Cathode Deposition (LiF, Al) org_dep->cat_dep encap Encapsulation (Glovebox) cat_dep->encap Transfer to Glovebox charac Device Characterization (J-V-L, EL Spectra) encap->charac G cluster_device Device Energy Levels (eV) cluster_process Energy Transfer Processes Anode Anode (ITO) ~-4.7 eV HTL HTL (TCTA) HOMO: -5.7 LUMO: -2.4 EML EML (TCTA:this compound:Dopant) ETL ETL (this compound) HOMO: -6.75 LUMO: -2.75 Cathode Cathode (LiF/Al) ~-2.9/-4.2 eV Hole_Inj Hole Injection Recomb Exciton Formation (on Host) Hole_Inj->Recomb Elec_Inj Electron Injection Elec_Inj->Recomb ET Energy Transfer (Host to Dopant) Recomb->ET Emission Phosphorescence (from Dopant) ET->Emission

References

Application Notes and Protocols for High-Efficiency Blue OLEDs Utilizing TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design and fabrication of high-efficiency blue Organic Light-Emitting Diodes (OLEDs) incorporating the electron transport material 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB). This compound is a key material for achieving high performance in blue OLEDs due to its high electron mobility, high triplet energy, and effective hole-blocking capabilities.

Device Architecture and Rationale

This compound is versatile and can be employed in several key layers within a blue OLED stack to enhance performance. Its primary roles include:

  • Electron Transport Layer (ETL): this compound's high electron mobility ensures efficient transport of electrons from the cathode to the emissive layer (EML), contributing to a better charge balance within the device.

  • Hole-Blocking Layer (HBL): With a deep highest occupied molecular orbital (HOMO) level of approximately 6.75 eV, this compound effectively blocks holes from leaking past the EML to the ETL, confining them within the emissive layer to increase the probability of exciton formation.[1]

  • Co-host in the Emissive Layer: When blended with a hole-transporting material like 4,4′,4″-tris(N-carbazolyl)triphenylamine (TCTA), this compound can form a bipolar co-host system in the EML.[2] This architecture facilitates both electron and hole transport into the EML, broadens the recombination zone, and can lead to significantly improved efficiency and reduced efficiency roll-off at high brightness.[2]

A common high-efficiency blue phosphorescent OLED (PHOLED) architecture utilizing this compound is a multi-layer stack fabricated on an indium tin oxide (ITO) coated glass substrate. A representative device structure is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Quantitative Data Presentation

The performance of blue OLEDs incorporating this compound can vary significantly based on the specific device architecture, emissive dopant, and layer thicknesses. The following table summarizes the performance of several reported high-efficiency blue OLEDs using this compound.

Device StructureEmitter (Dopant)Max. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)CIE (x, y)Ref.
ITO/TAPC (40 nm)/TCTA (10 nm)/mCP:24 wt% DTF (20 nm)/DPEPO (5 nm)/This compound (45 nm)/LiF (0.8 nm)/AlDTF5.0--(0.155, 0.055)[3]
ITO/MoO3/NPB/[TCTA/mCP:FIrpic]n/This compound /LiF/Al (n=2)FIrpic20.3140.3130.14-[4]
ITO/TAPC (40 nm)/TCTA (10 nm)/DMPPP:5%DPaNIF (5 nm)/NPAN:3%DPaNIF (10 nm)/This compound (55 nm)/LiF (1 nm)/Al (100 nm)DPaNIF15.4---[5]
Inverted Structure with This compound as ETLFIrpic-33.6--[6][7]
ITO/PEDOT:PSS (40 nm)/10 wt% polymer:TCTA:TAPC blend (40 nm)/This compound (50 nm)/LiF (0.8 nm)/Al (80 nm)pCzBP----[8]
ITO/m-PEDOT:PSS/TBN-TPA:mCP/DPEPO (10 nm)/This compound (50 nm)/Liq (1 nm)/Al (100 nm)TBN-TPA1.08---[9][10]
ITO/HATCN (5 nm)/TAPC (50 nm)/TCTA (5 nm)/mCBP (5 nm)/EML (20 nm)/PPF (5 nm)/This compound (40 nm)/LiF (1 nm)/Al (120 nm)BNCz-pTPA38.8---[11]
TCTA:This compound (1:2) blend as co-host in EMLFIrpic20.4-55.4-[2]

Note: "-" indicates data not specified in the cited source.

Signaling Pathways and Experimental Workflows

To visualize the device architecture and the fabrication process, the following diagrams are provided.

G cluster_device Blue OLED Device Architecture ITO ITO (Anode) HIL Hole Injection Layer (HIL) ITO->HIL HTL Hole Transport Layer (HTL) e.g., TCTA HIL->HTL EML Emissive Layer (EML) e.g., mCP:FIrpic or TCTA:this compound:FIrpic HTL->EML ETL_HBL Electron Transport Layer (ETL) / Hole-Blocking Layer (HBL) This compound EML->ETL_HBL EIL Electron Injection Layer (EIL) e.g., LiF ETL_HBL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Figure 1: A generalized device architecture for a high-efficiency blue OLED using this compound.

G cluster_workflow OLED Fabrication and Testing Workflow cluster_characterization Characterization Steps A 1. Substrate Preparation (ITO Glass Cleaning) B 2. Organic Layer Deposition (High Vacuum Thermal Evaporation) A->B C 3. Cathode Deposition (Thermal Evaporation) B->C D 4. Encapsulation (Inert Atmosphere) C->D E 5. Device Characterization D->E F Current-Voltage-Luminance (J-V-L) E->F G Electroluminescence (EL) Spectrum E->G H Efficiency Measurement (EQE, Power, Current) E->H I Lifetime Analysis E->I

Figure 2: Experimental workflow for the fabrication and characterization of OLED devices.

Experimental Protocols

The following are detailed protocols for the fabrication and characterization of high-efficiency blue OLEDs using this compound.

Substrate Preparation
  • Objective: To ensure a clean and contamination-free ITO surface for uniform film growth.

  • Materials: ITO-coated glass substrates (e.g., 15 Ω/sq), deionized (DI) water, isopropyl alcohol (IPA), acetone, detergent.

  • Equipment: Ultrasonic bath, nitrogen gas gun, UV-ozone cleaner or oxygen plasma asher.

  • Protocol:

    • Sequentially clean the ITO substrates in an ultrasonic bath with detergent, DI water, acetone, and IPA for 15 minutes each.

    • Dry the substrates using a high-purity nitrogen gas stream.

    • Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes or oxygen plasma to remove any remaining organic residues and to increase the work function of the ITO.

Organic and Cathode Layer Deposition
  • Objective: To deposit the organic layers and the metal cathode with precise thickness control under high vacuum.

  • Materials: Organic materials (e.g., HIL, HTL, EML host and dopant, this compound), LiF, and Aluminum (Al) pellets or wire.

  • Equipment: High vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ mbar), quartz crystal microbalances (QCMs) for thickness monitoring.

  • Protocol:

    • Load the cleaned ITO substrates into the vacuum chamber.

    • Load the organic materials, LiF, and Al into separate thermal evaporation sources (e.g., crucibles).

    • Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁷ mbar).

    • Sequentially deposit the organic layers by heating the respective sources. The deposition rate should be controlled, typically at 0.5-2 Å/s for organic layers. The thickness of each layer should be monitored in-situ using QCMs. For co-deposited layers, the rates of the individual sources are adjusted to achieve the desired doping concentration.

    • Following the organic layers, deposit the EIL (e.g., LiF) at a slower rate (e.g., 0.1-0.2 Å/s).

    • Finally, deposit the metal cathode (e.g., Al) at a higher rate (e.g., 5-10 Å/s) to the desired thickness (typically 80-120 nm).

    • After deposition, vent the chamber with an inert gas like nitrogen.

Device Encapsulation
  • Objective: To protect the OLED device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode.

  • Materials: UV-curable epoxy, glass slide or metal cap, desiccant.

  • Equipment: Glove box with an inert atmosphere (e.g., nitrogen or argon), UV curing lamp.

  • Protocol:

    • Transfer the fabricated devices into an inert atmosphere glove box without exposure to air.

    • Apply a bead of UV-curable epoxy around the active area of the device.

    • Place a desiccant inside the encapsulation area if desired.

    • Carefully place a clean glass slide or metal cap over the epoxy, ensuring a hermetic seal.

    • Cure the epoxy by exposing it to a UV lamp for the recommended time.

Device Characterization
  • Objective: To measure the optoelectronic performance of the fabricated OLED.

  • Equipment: Source measure unit (SMU), photometer or spectroradiometer, integrating sphere.

  • Protocol:

    • J-V-L Characteristics: Apply a forward bias voltage to the device using the SMU and measure the current density (J) and luminance (L) simultaneously. The luminance is measured using a calibrated photometer.

    • Electroluminescence (EL) Spectrum: Measure the emitted light spectrum at a specific driving voltage or current density using a spectroradiometer. From this, the CIE color coordinates can be calculated.

    • Efficiency Calculations:

      • Current Efficiency (cd/A): Calculated by dividing the luminance by the current density.

      • Power Efficiency (lm/W): Calculated by dividing the current efficiency by the driving voltage and multiplying by π (assuming Lambertian emission).

      • External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted out of the device to the number of electrons injected. It is typically measured using an integrating sphere to capture all emitted light.

    • Lifetime Measurement: Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50, the time to 50% of initial luminance).

By following these protocols and utilizing the device architectures outlined, researchers can effectively fabricate and characterize high-efficiency blue OLEDs incorporating this compound.

References

Application Notes and Protocols: The Role of TmPyPB in Inverted OLED Device Structures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, commonly known as TmPyPB, is a key organic material that has significantly advanced the performance of Organic Light-Emitting Diodes (OLEDs), particularly in inverted device architectures.[1][2] Inverted OLEDs, which feature a bottom cathode and a top anode, are highly desirable for active-matrix displays as they are more compatible with n-type transistor backplanes.[1] this compound, with its characteristic electron-deficient pyridine groups, serves primarily as a high-performance electron-transport layer (ETL) and hole-blocking layer (HBL).[2][3] Its unique electronic properties, including a high triplet energy level and high electron mobility, are crucial for fabricating highly efficient and stable phosphorescent OLEDs (PhOLEDs).[2][4]

These notes provide a comprehensive overview of the role and application of this compound in inverted OLEDs, including its key properties, performance data in various device structures, and detailed experimental protocols for device fabrication.

Key Properties of this compound (CAS No. 921205-03-0)

This compound's efficacy in OLEDs stems from its distinct molecular and electronic properties.

PropertyValueReference
Chemical FormulaC₃₉H₂₇N₃[2]
Molecular Weight537.65 g/mol [2]
HOMO Level-6.75 eV[2]
LUMO Level-2.75 eV[2]
Triplet Energy (T₁)2.78 eV[4]
Ionization Potential6.68 eV[4]

The deep Highest Occupied Molecular Orbital (HOMO) level makes this compound an effective hole-blocking material, preventing charge leakage from the emissive layer.[2][5] Crucially, its high triplet energy (2.78 eV) is higher than that of many common blue and green phosphorescent emitters (e.g., FIrpic, T₁ = 2.65 eV), which minimizes non-radiative triplet exciton quenching at the ETL interface, a critical factor for achieving high efficiency in PhOLEDs.[4]

Role and Advantages in Inverted OLED Structures

In the inverted OLED architecture, this compound is typically deposited on top of the bottom cathode (often modified with an electron injection layer) and before the emissive layer. Its primary functions are:

  • Efficient Electron Transport: this compound possesses high electron mobility, facilitating the efficient transport of electrons from the cathode towards the emissive layer, which contributes to lower operating voltages and higher power efficiency.[2][6]

  • Effective Hole and Exciton Blocking: The high triplet energy and deep HOMO level of this compound create a significant energy barrier that confines both holes and excitons within the emissive layer.[3][7] This confinement maximizes the probability of radiative recombination, thereby boosting the device's internal quantum efficiency.[7]

The use of this compound in inverted blue PhOLEDs has demonstrated a significant performance improvement compared to similar materials like TpPyPB. This is attributed to this compound's higher triplet energy, which reduces exciton transfer to the ETL, and an altered charge balance within the device.[1][8][9]

Data Presentation: Performance of Inverted OLEDs with this compound

The following table summarizes the performance of various inverted OLED devices incorporating this compound as the electron transport layer.

Device TypeEmissive MaterialETLMax. Current Efficacy (cd/A)Luminance (cd/m²)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Reference
Blue Top-Emitting PhOLEDFIrpicThis compound43.136.8--[1]
Blue Top-Emitting PhOLEDFIrpicThis compound33.61126--[1][8]
Blue Top-Emitting PhOLEDFIrpicTpPyPB5.11259--[1][8]
Blue Bottom-Emission PhOLEDFIrpicYb-doped this compound (EIL) + this compound (ETL)15.3-8.6~4.5[10]
Blue Inverted PLEDPoly(dioctylfluorene) (F8)This compound--2.66.8[11]
White Inverted PLEDF8:Super Yellow blendThis compound--2.26.8[11]

Experimental Protocols

Protocol 1: Fabrication of a Thermally Evaporated Inverted Top-Emitting Blue PhOLED

This protocol details the fabrication of a highly efficient inverted top-emitting blue phosphorescent OLED using thermal evaporation in a high-vacuum environment.

1. Substrate Preparation: a. Cut 1x1 inch glass micro-slides (e.g., from VWR International).[1] b. Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, for 15 minutes each. c. Dry the substrates with high-purity nitrogen gas. d. Treat the substrates with UV-ozone for 10 minutes immediately before loading them into the deposition chamber.

2. Cathode Deposition: a. Load the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure below 3 × 10⁻⁷ Torr.[1] b. Deposit a 100 nm thick layer of Aluminum (Al) to serve as the reflective bottom cathode. c. Subsequently, deposit a 1 nm thick layer of Lithium Fluoride (LiF) as the electron injection layer (EIL) on top of the Al.

3. Organic Layer Deposition: a. Deposit a 40 nm thick layer of This compound as the electron transport layer (ETL) at a deposition rate of 1 Å/s.[1] b. Co-evaporate the emissive layer (EML) consisting of N,N'-dicarbazolyl-3,5-benzene (mCP) as the host and 12 vol.% bis(2-(2',4'-difluorophenyl)pyridinato-N,C2')iridium(III)picolinate (FIrpic) as the blue phosphorescent dopant. The total thickness of the EML should be 20 nm, deposited at a rate of 1 Å/s.[1] c. Deposit a 35 nm thick layer of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the hole transport layer (HTL) at a rate of 1 Å/s.[1]

4. Anode Deposition: a. Deposit a 15 nm thick layer of Molybdenum Trioxide (MoO₃) as the hole injection layer (HIL) at a deposition rate of 0.2 Å/s.[1] b. Finally, deposit a 20 nm thick semi-transparent top anode of Gold (Au) at a rate of 2 Å/s.[1] c. The active area of the device is defined by shadow masks, typically around 4.2 × 3.6 mm².[1]

5. Encapsulation and Characterization: a. Encapsulate the devices in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen. b. Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. c. Measure the electroluminescence spectra using a spectrometer.

Visualizations

Diagram 1: Inverted OLED Device Structure with this compound

G Inverted OLED Structure cluster_device cluster_charge Anode Top Anode (e.g., Au, 20 nm) HIL Hole Injection Layer (HIL) (e.g., MoO₃, 15 nm) Anode->HIL Hole_inj Anode->Hole_inj HTL Hole Transport Layer (HTL) (e.g., CBP, 35 nm) HIL->HTL EML Emissive Layer (EML) (e.g., mCP:FIrpic, 20 nm) HTL->EML ETL Electron Transport Layer (ETL) (this compound, 40 nm) EML->ETL Light Photon Light_out EML->Light_out EIL Electron Injection Layer (EIL) (e.g., LiF, 1 nm) ETL->EIL Cathode Bottom Cathode (e.g., Al, 100 nm) EIL->Cathode Substrate Substrate (e.g., Glass) Cathode->Substrate Electron_inj Cathode->Electron_inj Hole h+ Electron e- Hole_inj->HTL Electron_inj->ETL

Caption: A schematic diagram of a typical inverted OLED device architecture incorporating this compound as the ETL.

Diagram 2: Experimental Workflow for Inverted OLED Fabrication

G cluster_prep 1. Substrate Preparation cluster_deposition 2. High-Vacuum Thermal Evaporation (< 3x10⁻⁷ Torr) cluster_final 3. Final Steps Cutting Cut Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) Cutting->Cleaning Drying N₂ Gas Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone Cathode Deposit Bottom Cathode (Al + LiF) UV_Ozone->Cathode ETL Deposit ETL (this compound) Cathode->ETL EML Co-deposit EML (Host:Dopant) ETL->EML HTL Deposit HTL EML->HTL Anode Deposit HIL + Top Anode (MoO₃ + Au) HTL->Anode Encapsulation Encapsulation (N₂ Glovebox) Anode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectra) Encapsulation->Characterization

Caption: Workflow diagram illustrating the key stages of fabricating an inverted OLED device via thermal evaporation.

References

Application Notes and Protocols for Incorporating TmPyPB in Tandem Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in organic electronics and materials science.

Introduction:

Tandem Organic Light-Emitting Diodes (OLEDs) offer a promising route to achieving high efficiency and long operational lifetimes by stacking multiple electroluminescent units in series. A critical component in the architecture of tandem OLEDs is the Charge Generation Layer (CGL), which facilitates the generation and separation of charge carriers to inject electrons and holes into the adjacent emissive units. 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, commonly known as TmPyPB, is a key material in the advancement of OLED technology.[1] Celebrated for its exceptional electronic properties, particularly its low-lying Highest Occupied Molecular Orbital (HOMO) and high triplet energy level, this compound is an ideal candidate for specific functional layers within an OLED device.[1]

This document provides detailed application notes and protocols for the incorporation of this compound in tandem OLEDs, summarizing key performance data and outlining experimental procedures.

Properties of this compound

This compound is widely utilized as an electron-transport layer (ETL) and hole-blocking layer (HBL) material in organic electronic devices.[2] Its key properties include:

  • Chemical Formula: C39H27N3[2]

  • Molecular Weight: 537.65 g/mol [2]

  • HOMO Level: ~6.7 eV[3]

  • LUMO Level: ~2.7 eV[4]

  • Triplet Energy (T1): ~2.78 eV[3]

  • Function: High electron mobility, effective hole and exciton blocking.[3][5]

Its high triplet energy makes it particularly suitable for blue phosphorescent OLEDs, as it effectively confines triplet excitons within the emissive layer, preventing energy loss.[6][7]

Data Presentation: Performance of Tandem OLEDs Incorporating this compound

The following tables summarize the performance of tandem OLEDs from various studies where this compound was used as an electron transport layer.

Device Structure/Type Peak Current Efficiency (cd/A)Peak Power Efficiency (lm/W)Peak External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Reference
Green Phosphorescent Tandem OLED135.74-36.85-[8]
Yellow Phosphorescent Unit for Tandem WOLED84.490.725.0-[9]
Two-Peak Tandem White OLED (WOLED)-67.248.6-[9]
TADF-based Green Tandem OLED117.5-32.5-[10]
TADF-based Hybrid White Tandem OLED78.5-28.57.4[10]
Blue Phosphorescent OLED with this compound ETL33.1-20.1-[5]

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of tandem OLEDs incorporating this compound, based on common practices in the cited literature.

Protocol 1: Substrate Preparation
  • Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Sonication: Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol for 15-20 minutes each.

  • Drying: Dry the substrates using a high-purity nitrogen gun.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO.

Protocol 2: Fabrication of a Tandem OLED via Thermal Evaporation

This protocol describes the fabrication of a two-unit tandem OLED. All organic layers and metal layers are deposited via thermal evaporation in a high vacuum chamber (base pressure < 10⁻⁶ Torr).

  • Bottom Emissive Unit Deposition:

    • Hole Injection Layer (HIL): Deposit a 10 nm layer of HAT-CN.

    • Hole Transport Layer (HTL): Deposit a 55 nm layer of TAPC.[8]

    • Emissive Layer (EML): Co-deposit the host and phosphorescent dopant. For example, for a blue EML, deposit a 15 nm layer of TCTA:FIrpic (e.g., 6% doping).[9]

    • Electron Transport Layer (ETL): Deposit a 15 nm layer of This compound .[9]

  • Charge Generation Layer (CGL) Deposition:

    • n-type layer: Deposit a 25 nm layer of This compound doped with an n-dopant like Rb₂CO₃ (e.g., 30% doping).[9]

    • Interlayer: Deposit a thin (1 nm) layer of a low work function metal like Al.[9]

    • p-type layer: Deposit a 15 nm layer of a p-type material like HAT-CN.[9]

  • Top Emissive Unit Deposition:

    • Hole Transport Layer (HTL): Deposit a 70 nm layer of TAPC.[9]

    • Emissive Layer (EML): Deposit the second emissive layer. For a yellow EML, deposit a 15 nm layer of Bepp₂ doped with a yellow phosphorescent emitter (e.g., 5% doping).[9]

    • Electron Transport Layer (ETL): Deposit a 40 nm layer of This compound .[9]

  • Cathode Deposition:

    • Electron Injection Layer (EIL): Deposit a 1.5 nm layer of LiF.[9]

    • Cathode: Deposit a 100 nm layer of Al.[9]

Protocol 3: Device Encapsulation
  • Immediately after fabrication, encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

  • Use a UV-curable epoxy resin to seal a glass lid onto the device substrate.

Protocol 4: Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter unit and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: Record the emission spectra at various driving voltages using a spectroradiometer.

  • Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L and EL spectral data.

  • Operational Lifetime: Monitor the luminance decay of the device under a constant current density to determine the time to reach 50% of the initial luminance (LT50).

Mandatory Visualizations

Diagram 1: Tandem OLED Device Structure

G cluster_cathode Cathode cluster_top_unit Top Emissive Unit cluster_cgl Charge Generation Layer (CGL) cluster_bottom_unit Bottom Emissive Unit cluster_anode Anode Al Al (100 nm) LiF LiF (1.5 nm) Al->LiF ETL2 This compound (40 nm) LiF->ETL2 EML2 Yellow EML (e.g., Bepp₂:dopant) (15 nm) ETL2->EML2 HTL2 TAPC (70 nm) EML2->HTL2 CGL_p HAT-CN (15 nm) HTL2->CGL_p CGL_inter Al (1 nm) CGL_p->CGL_inter CGL_n This compound:Rb₂CO₃ (25 nm) CGL_inter->CGL_n ETL1 This compound (15 nm) CGL_n->ETL1 EML1 Blue EML (e.g., TCTA:FIrpic) (15 nm) ETL1->EML1 HTL1 TAPC (55 nm) EML1->HTL1 HIL1 HAT-CN (10 nm) HTL1->HIL1 ITO ITO Substrate HIL1->ITO G cluster_prep Preparation cluster_fab Fabrication (High Vacuum) cluster_post Post-Fabrication cluster_char Characterization sub_prep Substrate Cleaning (Sonication, N₂ Dry) uv_ozone UV-Ozone Treatment sub_prep->uv_ozone fab_bottom Deposit Bottom Unit (HIL, HTL, EML, ETL) uv_ozone->fab_bottom Load into chamber fab_cgl Deposit CGL fab_bottom->fab_cgl fab_top Deposit Top Unit (HTL, EML, ETL) fab_cgl->fab_top fab_cathode Deposit Cathode (EIL, Metal) fab_top->fab_cathode encap Encapsulation (N₂ Glovebox) fab_cathode->encap Transfer to glovebox jvl J-V-L Measurement encap->jvl el EL Spectra jvl->el eff Efficiency Calculation el->eff life Lifetime Test eff->life G Anode Anode (ITO) HTL_B HTL Anode->HTL_B h⁺ injection EML_B Bottom EML EML_B->HTL_B Recombination (Light) ETL_B_this compound ETL (this compound) ETL_B_this compound->EML_B e⁻ injection CGL_n n-side CGL_p p-side HTL_T HTL CGL_p->HTL_T h⁺ injection CGL_n->ETL_B_this compound e⁻ injection CGL_n->CGL_p Charge Generation EML_T Top EML EML_T->HTL_T Recombination (Light) ETL_T_this compound ETL (this compound) ETL_T_this compound->EML_T e⁻ injection Cathode Cathode (Al) Cathode->ETL_T_this compound e⁻ injection

References

Application Notes and Protocols for TmPyPB in Enhanced Charge Injection for Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(m-pyrid-3-ylphenyl)benzene, commonly known as TmPyPB, is a high-performance organic semiconductor material widely utilized in the fabrication of advanced electronic devices.[1][2] Its exceptional electronic properties, including a low-lying Highest Occupied Molecular Orbital (HOMO) and a high triplet energy level, make it an excellent candidate for use as an electron-transport layer (ETL) and a hole-blocking layer (HBL) in Organic Light-Emitting Diodes (OLEDs).[1][3][2] The application of this compound is crucial for enhancing charge injection and confinement within the emissive layer of these devices, leading to significant improvements in efficiency, luminosity, and operational stability.[3] This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound in electronic devices.

Physicochemical and Electronic Properties of this compound

A comprehensive understanding of the material properties of this compound is essential for designing and fabricating high-performance electronic devices. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name 1,3,5-Tris(m-pyrid-3-ylphenyl)benzene
CAS Number 921205-03-0[3]
Molecular Formula C₃₉H₂₇N₃[3]
Molecular Weight 537.65 g/mol [3]
HOMO Level -6.7 eV[4]
LUMO Level -2.7 eV[4]
Triplet Energy (T₁) 2.78 eV
Electron Mobility 1 x 10⁻³ cm²/V·s[5]
Appearance White to off-white powder[3]
Purity >99.5% (sublimation grade)[3]

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a versatile material in OLEDs, primarily serving as an efficient ETL and HBL. Its deep HOMO level effectively blocks holes from leaking out of the emissive layer, while its high electron mobility facilitates the transport of electrons from the cathode to the emissive layer. This dual functionality leads to a more balanced charge carrier distribution and a higher probability of exciton formation within the emissive layer, thereby enhancing the device's quantum efficiency and reducing the roll-off at high brightness.

Quantitative Performance Data

The following tables summarize the performance of OLED devices incorporating this compound as an ETL, showcasing its impact on key device metrics.

Table 1: Performance of Blue Phosphorescent OLEDs with Different ETLs

ETL MaterialMax. Current Efficacy (cd/A)Max. Power Efficacy (lm/W)External Quantum Efficiency (EQE) (%) @ 100 cd/m²Turn-on Voltage (V)Reference
This compound 33.6Not ReportedNot ReportedNot Reported[6]
TpPyPB5.1Not ReportedNot ReportedNot Reported[6]

Table 2: Performance of Solution-Processed OLEDs with this compound

Device ArchitectureMaximum Power Efficiency (lm/W)External Quantum Efficiency (%)Current Efficacy (cd/A)Turn-on Voltage (V)Reference
m-MTDATA/TmPyPB bilayer97.225.274.32.36[7]
m-MTDATA:this compound hostNot ReportedNot ReportedNot Reported4.15[7]

Table 3: Performance of Green Phosphorescent OLEDs with this compound

Device StructureMaximum Luminance (cd/m²)External Quantum Efficiency (%)Current Efficacy (cd/A)Power Efficiency (lm/W)Reference
ITO/m-PEDOT:PSS/TBN-TPA:mCP/DPEPO/TmPyPB/Liq/AlNot Reported2.287.205.28[5]

Experimental Protocols

Protocol 1: Fabrication of a Thermally Evaporated OLED with a this compound ETL

This protocol describes the fabrication of a typical multilayer phosphorescent OLED using thermal evaporation.

1. Substrate Cleaning:

  • Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths containing a cleaning agent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[8][9]

  • Dry the substrates using a nitrogen gun.

  • Treat the substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.[8]

2. Deposition of Organic Layers and Cathode:

  • Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Deposit the following layers sequentially:

    • Hole Injection Layer (HIL): Deposit a 10 nm thick layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN).

    • Hole Transport Layer (HTL): Deposit a 45 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

    • Emissive Layer (EML): Co-deposit a host material (e.g., 4,4',4''-tris(N-carbazolyl)triphenylamine (TCTA)) and a phosphorescent dopant (e.g., Iridium(III)bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic)) at a specific doping concentration (e.g., 8 wt%). The typical thickness of the EML is 20 nm.

    • Electron Transport Layer (ETL): Deposit a 40 nm thick layer of this compound. The deposition rate should be maintained at approximately 1-2 Å/s.[10]

    • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s.[10]

    • Cathode: Deposit a 100 nm thick layer of Aluminum (Al) at a rate of 2-5 Å/s.[10]

3. Encapsulation:

  • Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of this compound.

1. Materials:

  • 1,3,5-tribromobenzene

  • 3-(3-Pyridyl)phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

2. Procedure:

  • In a round-bottom flask, dissolve 1,3,5-tribromobenzene (1 equivalent) and 3-(3-pyridyl)phenylboronic acid (3.3 equivalents) in a mixture of toluene and ethanol.

  • Add an aqueous solution of K₂CO₃ (4 equivalents).

  • Degas the mixture by bubbling with argon or nitrogen for 30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

  • Heat the mixture to reflux (approximately 90 °C) and stir under an inert atmosphere for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) and water.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

3. Purification:

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • For high-purity material required for electronic devices, further purification by sublimation under high vacuum is recommended.[11]

Visualizations

Charge Injection and Transport Pathway

Caption: Charge injection and transport pathway in a typical OLED with a this compound ETL.

Experimental Workflow for OLED Fabrication

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_final Final Steps A ITO Substrate Cleaning (Ultrasonication) B Oxygen Plasma Treatment A->B C HIL Deposition B->C D HTL Deposition C->D E EML Co-deposition D->E F ETL (this compound) Deposition E->F G EIL Deposition F->G H Cathode Deposition G->H I Device Encapsulation H->I J Device Characterization (J-V-L, EQE) I->J

Caption: Experimental workflow for the fabrication of an OLED device using this compound.

Logical Relationship: Role of this compound in OLEDs

G cluster_properties Key Properties cluster_functions Functions in OLED cluster_outcomes Device Performance Outcomes This compound This compound prop1 High Electron Mobility This compound->prop1 prop2 Deep HOMO Level This compound->prop2 prop3 High Triplet Energy This compound->prop3 func1 Electron Transport Layer (ETL) prop1->func1 func2 Hole Blocking Layer (HBL) prop2->func2 func3 Exciton Blocking Layer prop3->func3 out1 Improved Charge Balance func1->out1 out4 Lower Turn-on Voltage func1->out4 func2->out1 out2 Enhanced Quantum Efficiency func3->out2 out1->out2 out3 Reduced Efficiency Roll-off out1->out3

Caption: Logical relationships of this compound's properties, functions, and performance outcomes.

References

Troubleshooting & Optimization

optimizing TmPyPB layer thickness for improved device performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the thickness of the 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) layer to enhance device performance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of the this compound layer in an OLED device?

A1: this compound is primarily used as an electron-transport layer (ETL) and a hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2] Its high electron mobility facilitates the efficient transport of electrons to the emissive layer (EML), while its deep highest occupied molecular orbital (HOMO) level effectively blocks holes from leaking past the EML.[1][3] This dual function helps to achieve a better charge balance within the device, leading to improved efficiency and performance.

Q2: How does the thickness of the this compound layer impact overall device efficiency?

A2: The thickness of the this compound layer is a critical parameter that directly influences the charge balance and the location of the recombination zone within the EML.[4][5]

  • Too thin: A very thin this compound layer may not be sufficient to effectively block holes, leading to hole leakage and a reduction in recombination efficiency. It can also result in a non-uniform film, causing short circuits or current leakage.

  • Too thick: An excessively thick this compound layer can increase the device's driving voltage due to higher series resistance.[6] This can lead to lower power efficiency. It can also shift the recombination zone away from the center of the EML, potentially reducing outcoupling efficiency.

  • Optimal thickness: An optimized this compound thickness ensures efficient electron transport and effective hole blocking, leading to a well-balanced charge carrier injection and a high recombination rate within the desired region of the EML, thereby maximizing the external quantum efficiency (EQE) and current efficiency.[5][7]

Q3: I am observing a high turn-on voltage in my devices. Could the this compound layer be the cause?

A3: Yes, an excessively thick this compound layer can contribute to a higher turn-on voltage.[6] The increased thickness leads to higher electrical resistance, requiring a greater applied voltage to initiate charge injection and transport. To troubleshoot this, fabricate a series of devices with varying, reduced this compound thicknesses (e.g., in 10 nm decrements) while keeping all other layer thicknesses constant. This will help you identify if the ETL thickness is the primary contributor to the high turn-on voltage.

Q4: My device is showing low external quantum efficiency (EQE). How can I optimize the this compound layer to improve this?

A4: Low EQE can be a result of poor charge balance. The thickness of the this compound layer plays a crucial role in achieving this balance. If the layer is too thin, holes may leak past the emissive layer, reducing the number of radiative recombination events. Conversely, if it's too thick, electron injection and transport might be impeded, leading to an excess of holes. To optimize for higher EQE, it is recommended to systematically vary the thickness of the this compound layer. For instance, you can fabricate devices with this compound thicknesses of 30 nm, 40 nm, and 50 nm to find the optimal point for charge carrier recombination.[6]

Q5: I'm noticing a blue-shift in the electroluminescence (EL) spectrum of my device. Can the this compound thickness influence this?

A5: Yes, a change in the this compound layer thickness can lead to a blue-shift in the EL spectrum.[6] This is often attributed to the weak microcavity effect, where the optical path length of photons generated within the EML is altered by the thickness of the surrounding layers, including the ETL.[7] If you are observing an undesirable spectral shift, consider adjusting the this compound thickness to tune the microcavity effect.

Quantitative Data Summary

The following tables summarize the impact of varying this compound layer thickness on key OLED performance metrics as reported in literature.

Table 1: Effect of this compound Thickness on Yellow-Red TADF OLED Performance

Emissive Layer (EML) Thickness (nm)Electron Transport Layer (ETL) - this compound Thickness (nm)Doping Concentration (wt.%)Turn-on Voltage (V)Max EQE (%)Reference
40405616.81[6]
40408618.44[6]
40401068.03[6]
40305-11.65[6]
40308-14.53[6]
403010-10.27[6]

Table 2: Comparison of Different ETL Materials and Thicknesses in Blue Phosphorescent OLEDs

Device StructureETL MaterialETL Thickness (nm)Max. Current Efficacy (cd/A)Reference
Inverted Top-EmittingTpPyPB-5.1[8]
Inverted Top-EmittingThis compound-33.6[8]

Experimental Protocols

1. Device Fabrication via Thermal Evaporation

This protocol describes a general method for fabricating OLED devices with varying this compound layer thicknesses using thermal evaporation.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure below 6x10⁻⁸ torr.

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:

      • Hole Injection Layer (HIL): e.g., PEDOT:PSS (40 nm) (can be spin-coated prior to vacuum deposition).

      • Hole Transport Layer (HTL): e.g., TAPC (30 nm).

      • Emissive Layer (EML): e.g., TCTA:Ir(ppy)₃ (8 wt.%, 20 nm).

      • Electron Transport Layer (ETL): Deposit this compound at the desired thickness (e.g., 30 nm, 40 nm, 50 nm). The deposition rate should be maintained at approximately 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a thin layer of Lithium Fluoride (LiF) (1 nm) as an electron injection layer (EIL).

    • Deposit a thicker layer of Aluminum (Al) (100 nm) as the cathode.

  • Encapsulation:

    • After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

2. Device Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter unit (e.g., Keithley 2400) to apply a voltage sweep to the device.

    • Simultaneously, measure the current density and luminance using a calibrated photodiode and a luminance meter.

  • Electroluminescence (EL) Spectra:

    • Measure the EL spectra at a constant driving voltage or current density using a spectroradiometer.

  • External Quantum Efficiency (EQE) Calculation:

    • Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_characterization Device Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL_HTL HIL/HTL Deposition UV_Ozone->HIL_HTL EML EML Deposition HIL_HTL->EML TmPyPB_Deposition This compound Deposition (Vary Thickness: 30, 40, 50 nm) EML->TmPyPB_Deposition EIL_Cathode EIL/Cathode Deposition TmPyPB_Deposition->EIL_Cathode JVL_Measurement J-V-L Measurement EIL_Cathode->JVL_Measurement EL_Spectra EL Spectra Measurement JVL_Measurement->EL_Spectra EQE_Calculation EQE Calculation JVL_Measurement->EQE_Calculation

Caption: Experimental workflow for OLED fabrication and characterization.

thickness_effect cluster_cause This compound Layer Thickness cluster_effect Device Performance Impact Too_Thin Too Thin Hole_Leakage Hole Leakage & Poor Film Uniformity Too_Thin->Hole_Leakage Optimal Optimal Charge_Balance Balanced Charge Injection & High Recombination Efficiency Optimal->Charge_Balance Too_Thick Too Thick High_Voltage Increased Driving Voltage & Lower Power Efficiency Too_Thick->High_Voltage

Caption: Impact of this compound layer thickness on device performance.

References

Technical Support Center: Optimizing OLED Performance with TmPyPB Electron Transport Layer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in drug development with comprehensive guidance on utilizing 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) as an electron transport layer (ETL) to enhance charge balance in Organic Light-Emitting Diodes (OLEDs). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an ETL in OLEDs?

A1: this compound, or 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, is an organic semiconductor material widely employed as an electron transport layer (ETL) and/or hole-blocking layer (HBL) in OLEDs.[1][2] Its popularity stems from a combination of desirable electronic properties:

  • High Electron Mobility: this compound exhibits high electron mobility, facilitating efficient transport of electrons from the cathode towards the emissive layer (EML).[3][4]

  • Deep HOMO Level: Its low-lying Highest Occupied Molecular Orbital (HOMO) energy level creates a significant energy barrier for holes, enabling effective hole-blocking.[1][3] This confinement of holes within the EML enhances the probability of electron-hole recombination, leading to improved device efficiency.

  • High Triplet Energy: this compound possesses a high triplet energy level, which is crucial for preventing reverse energy transfer from high-energy phosphorescent emitters to the ETL.[5][6] This minimizes non-radiative decay pathways and boosts the efficiency of phosphorescent OLEDs (PhOLEDs).

Q2: How does a this compound ETL improve charge balance in an OLED?

A2: Charge balance, the ratio of electrons to holes injected into and transported through the emissive layer, is critical for high-efficiency OLEDs. Generally, hole mobility in the hole transport layer (HTL) is higher than electron mobility in the ETL.[3] this compound helps to achieve a better charge balance primarily through:

  • Enhanced Electron Transport: Its high electron mobility helps to match the typically higher hole current, leading to a more balanced charge carrier population within the EML.

  • Effective Hole Blocking: By preventing excess holes from passing through the EML and reaching the ETL or cathode, this compound ensures that a greater proportion of injected holes recombine with electrons in the desired emissive region.[3]

Q3: What are the key performance benefits of using a this compound ETL?

A3: The use of this compound as an ETL can lead to significant improvements in OLED device performance, including:

  • Higher Efficiency: Devices incorporating this compound have demonstrated high external quantum efficiencies (EQE) and luminous current efficiencies. For example, blue phosphorescent OLEDs with a this compound ETL have achieved an EQE of around 20.1% and a luminous current efficiency of 33.1 cd/A.[3]

  • Reduced Operating Voltage: The efficient electron transport properties of this compound can contribute to a lower operating voltage for the device.[2]

  • Improved Luminosity: By enhancing charge recombination in the emissive layer, this compound can lead to higher device brightness.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of OLEDs with a this compound ETL.

Issue Potential Cause(s) Troubleshooting Steps
High Driving Voltage 1. Poor electron injection from the cathode to the this compound layer. 2. Suboptimal thickness of the this compound layer. 3. Energy level mismatch with adjacent layers.1. Introduce a thin electron injection layer (EIL), such as Lithium Fluoride (LiF) or Cesium Carbonate (Cs2CO3), between the cathode and the this compound layer to lower the injection barrier.[3] 2. Optimize the thickness of the this compound layer. A layer that is too thick can increase the driving voltage.[7][8] 3. Ensure proper energy level alignment between the LUMO of this compound and the work function of the cathode/EIL.
Low External Quantum Efficiency (EQE) 1. Imbalanced charge injection and transport. 2. Exciton quenching at the EML/ETL interface. 3. Leakage current due to poor hole-blocking.1. Adjust the thickness of the this compound and/or hole transport layers to achieve better charge balance.[8] 2. Ensure the triplet energy of this compound is higher than that of the phosphorescent emitter to prevent exciton quenching.[5] 3. Verify the hole-blocking capability of the this compound layer. Its deep HOMO level should effectively confine holes to the EML.
Efficiency Roll-off at High Brightness 1. Triplet-polaron annihilation at the EML/ETL interface. 2. Charge imbalance at high current densities.1. The high hole-blocking barrier of this compound can sometimes lead to charge accumulation at the interface, increasing triplet-polaron quenching. Consider introducing a thin interlayer or using a mixed-host EML to broaden the recombination zone. 2. Re-optimize the layer thicknesses of the charge transport layers to maintain charge balance at higher current densities.
Poor Device Lifetime/Stability 1. Charge accumulation at interfaces leading to material degradation. 2. High Joule heating due to a high driving voltage.1. While this compound offers high efficiency, its strong hole-blocking can sometimes negatively impact operational stability compared to materials with lower hole-blocking barriers.[3] Fine-tuning the interfacial properties may be necessary. 2. Address high driving voltage issues as described above to reduce thermal stress on the device.

Quantitative Data Summary

The following tables summarize key material properties and device performance metrics for this compound and comparable ETL materials.

Table 1: Material Properties of this compound and Other Common ETLs

MaterialHOMO (eV)LUMO (eV)Triplet Energy (T1) (eV)Electron Mobility (cm²/Vs)
This compound 6.75[1]2.75[1]2.78[5]~1 x 10⁻³[4]
TPBi --2.7[9]-(5.6 x 10⁻⁸) - (2.1 x 10⁻⁵)[10]
3TPYMB ----
TpPyPB 6.66[5]-2.57[5]-

Note: Specific values can vary slightly depending on the measurement technique and source.

Table 2: Performance of Blue Phosphorescent OLEDs with Different ETLs

ETL MaterialMax. EQE (%)Max. Luminous Current Efficiency (cd/A)
This compound 20.1[3]33.1[3]
TPBi --
3TPYMB --
TpPyPB -5.1[5]

Device Structure (for this compound, TPBi, 3TPYMB comparison): ITO/MoO3 (10 nm)/TAPC (50 nm)/mCP:8wt% FIrpic (30 nm)/ETL (40 nm)/LiF (0.5 nm)/Al (100 nm)[3]

Experimental Protocols

1. OLED Fabrication using Thermal Evaporation

This protocol describes a typical fabrication process for a phosphorescent OLED incorporating a this compound ETL.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in ultrasonic baths of acetone and isopropyl alcohol.

    • Rinse thoroughly with deionized water.

    • Dry the substrates in a vacuum oven at 120 °C.

    • Treat the ITO surface with UV-ozone immediately before loading into the deposition chamber to improve the work function and remove organic residues.

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 6x10⁻⁸ torr).

    • Deposit the following layers sequentially without breaking the vacuum:

      • Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃) at a thickness of 10 nm.

      • Hole Transport Layer (HTL): 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a thickness of 50 nm.

      • Emissive Layer (EML): N,N'-Dicarbazolyl-3,5-benzene (mCP) doped with 8 wt% Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic) at a thickness of 30 nm.

      • Electron Transport Layer (ETL): this compound at a thickness of 40 nm.

      • Electron Injection Layer (EIL): Lithium Fluoride (LiF) at a thickness of 0.5 nm.

      • Cathode: Aluminum (Al) at a thickness of 100 nm.

    • The deposition rates for organic materials are typically maintained at 1-2 Å/s, while for LiF it is ~0.1 Å/s, and for Al it is ~5 Å/s.

  • Encapsulation:

    • After deposition, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

    • Use a UV-curable epoxy and a glass lid to seal the devices.

Visualizations

OLED_Energy_Level_Diagram cluster_cathode Cathode cluster_etl ETL cluster_eml EML cluster_htl HTL cluster_hil HIL cluster_anode Anode Al Al (Work Function ~4.2 eV) This compound This compound Al->this compound Electron Injection LiF LiF (EIL) mCP_FIrpic mCP:FIrpic TAPC TAPC MoO3 MoO3 ITO ITO (Work Function ~4.8 eV) ITO->TAPC Hole Injection LUMO_this compound LUMO ~2.75 eV HOMO_this compound HOMO ~6.75 eV

Caption: Energy level diagram of a typical OLED with a this compound ETL.

Troubleshooting_Workflow start OLED Performance Issue Identified issue_voltage High Driving Voltage? start->issue_voltage issue_eqe Low EQE? issue_voltage->issue_eqe No solution_voltage Optimize EIL (e.g., LiF) Adjust this compound thickness issue_voltage->solution_voltage Yes issue_rolloff High Efficiency Roll-off? issue_eqe->issue_rolloff No solution_eqe Adjust ETL/HTL thickness Ensure T1(this compound) > T1(Emitter) issue_eqe->solution_eqe Yes solution_rolloff Introduce interlayer at EML/ETL Use mixed host in EML issue_rolloff->solution_rolloff Yes end Re-fabricate and Test issue_rolloff->end No solution_voltage->end solution_eqe->end solution_rolloff->end

Caption: Troubleshooting workflow for common OLED issues with a this compound ETL.

References

Technical Support Center: Degradation of TmPyPB in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) in organic electronic devices. The information provided is intended to help identify and understand potential degradation mechanisms that may be encountered during experiments.

Troubleshooting Guide

This guide addresses common issues observed in organic electronic devices utilizing this compound as a material, such as in an Electron Transport Layer (ETL) or Hole Blocking Layer (HBL).

Issue IDProblemPossible Causes Related to this compoundSuggested Troubleshooting Actions
TM-001 Rapid Decrease in Device Luminance - Intrinsic Material Degradation: Chemical breakdown of the this compound molecule under electrical stress or high-energy emission from adjacent layers.[1][2] - Morphological Instability: Crystallization or formation of pinholes in the this compound layer, leading to non-uniform charge transport and quenching sites. - Interfacial Degradation: Breakdown at the interface between the this compound layer and adjacent layers (e.g., emissive layer or cathode).[3]- Device Lifetime Testing: Conduct accelerated lifetime testing under constant current stress to quantify the degradation rate.[4][5] - Post-Mortem Analysis: Use techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) or Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) to analyze the chemical composition of the degraded this compound layer and interfaces for any degradation byproducts.[3][6][7] - Morphological Analysis: Employ Atomic Force Microscopy (AFM) to examine the surface morphology of the this compound film before and after operation to check for crystallization or pinhole formation.
TM-002 Increase in Operating Voltage - Formation of Charge Traps: Degradation of this compound can create trap states within the material, impeding electron transport and requiring a higher voltage to maintain the same current density. - Interfacial Layer Formation: Chemical reactions at the interfaces can form an insulating layer, increasing the device resistance.[8] - Electrode Material Migration: Diffusion of metal ions from the cathode into the this compound layer can occur, affecting its electrical properties.[1]- Impedance Spectroscopy: Perform impedance spectroscopy on the device before and after operation to analyze changes in the charge transport and injection properties. This can help differentiate between bulk and interfacial degradation.[9][10] - Depth Profiling: Use a technique like TOF-SIMS for depth profiling to investigate the elemental distribution and identify any metal ion migration into the organic layers.[1][3]
TM-003 Formation of Dark Spots or Non-emissive Areas - Localized Degradation: Pinpoint degradation of the this compound layer due to localized high current densities or material defects. - Moisture and Oxygen Ingress: Although primarily an encapsulation issue, any ingress of moisture or oxygen can lead to the chemical degradation of organic materials, including this compound.[1]- Electroluminescence Microscopy: Use electroluminescence microscopy to visually inspect the device during operation and identify the location and growth of dark spots. - Glovebox Handling and Encapsulation: Ensure all device fabrication and testing are performed in an inert environment (e.g., a nitrogen-filled glovebox) and that the device is properly encapsulated to prevent exposure to ambient atmosphere.
TM-004 Poor Thermal Stability at Elevated Temperatures - Low Glass Transition Temperature (Tg): If the operating temperature of the device approaches the Tg of this compound, morphological changes such as crystallization can occur, leading to device failure.[11] - Thermally Activated Chemical Degradation: High temperatures can accelerate chemical decomposition of the this compound molecule.[12]- Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the this compound material to determine its decomposition temperature and glass transition temperature.[13][14][15][16][17] - Device Annealing Studies: Conduct experiments where the device is annealed at different temperatures to observe the onset of performance degradation and correlate it with the thermal properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely intrinsic degradation mechanisms of the this compound molecule?

While specific studies on the intrinsic degradation of this compound are not extensively available, based on its chemical structure, potential degradation pathways can be inferred. The triphenylbenzene core is generally considered a rigid and stable chemical scaffold.[18] However, the C-N bonds connecting the pyridine rings to the central benzene ring could be susceptible to homolytic cleavage under electrical stress or high-energy exciton bombardment, similar to what has been observed in other nitrogen-containing organic materials like carbazole derivatives.[19] The pyridine moieties themselves can also be prone to degradation through various reaction pathways.[20][21][22]

Q2: How does the high energy of blue emitters affect the stability of this compound?

This compound is often used in blue organic light-emitting diodes (OLEDs). The high energy of blue emission can be a significant stress factor, leading to photochemical instability and rapid degradation of adjacent organic materials.[2] This high energy can be sufficient to break chemical bonds within the this compound molecule, leading to the formation of non-emissive degradation products that can act as luminescence quenchers and charge traps.[19]

Q3: What role does the interface between the emissive layer and the this compound (ETL) play in degradation?

The interface between the emissive layer (EML) and the electron transport layer (ETL) is often a critical region for degradation in OLEDs.[3] This is because it is typically the region of highest exciton density. The interaction of excitons with the this compound molecules at this interface can lead to accelerated degradation. Furthermore, accumulation of charge carriers at the interface can also drive chemical degradation processes.[2][23]

Q4: Can morphological changes in the this compound layer lead to device failure?

Yes, morphological instabilities can be a significant cause of device failure. Amorphous organic films like this compound can be prone to crystallization, especially when subjected to elevated temperatures during device operation.[11] Crystallization can lead to the formation of grain boundaries that hinder charge transport and can act as quenching sites, reducing device efficiency and lifetime. The formation of pinholes is another morphological defect that can lead to short circuits and non-emissive spots.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the degradation of this compound.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of this compound.

  • Procedure:

    • A small, representative sample of this compound (typically 5-20 mg) is weighed and placed in a microbalance pan (e.g., alumina crucible).[13][14]

    • The TGA instrument is calibrated for temperature and mass.[13]

    • The sample is placed in the TGA furnace under a controlled atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 30 mL/min).[14][16]

    • A temperature program is initiated, typically with a linear heating rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).[15][16]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of mass loss, which indicates the decomposition temperature.

2. Atomic Force Microscopy (AFM) for Morphological Analysis

  • Objective: To investigate changes in the surface morphology of a this compound film due to operational stress.

  • Procedure:

    • A thin film of this compound is deposited on a suitable substrate (e.g., silicon wafer or ITO-coated glass).

    • An initial AFM scan of a specific area of the pristine film is performed in tapping mode to obtain a baseline topography image.[24][25]

    • The sample is then incorporated into an organic electronic device and subjected to operational stress (e.g., constant current for a set duration).

    • After stressing the device, the same area of the this compound film is relocated and scanned again with the AFM.

    • The AFM images of the pristine and degraded film are compared to identify any changes in surface roughness, the formation of crystallites, or the appearance of pinholes.[26][27]

3. Post-Mortem Analysis by Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

  • Objective: To identify chemical degradation products and elemental distribution within the degraded this compound layer and its interfaces.

  • Procedure:

    • A degraded OLED is carefully disassembled in an inert environment to expose the organic layers.

    • The sample is introduced into the high-vacuum chamber of the TOF-SIMS instrument.

    • A primary ion beam (e.g., Bi3+) is rastered over the sample surface to sputter material and generate secondary ions.

    • The mass-to-charge ratio of the ejected secondary ions is analyzed by a time-of-flight mass spectrometer to generate mass spectra of the surface.

    • For depth profiling, a sputter ion beam (e.g., Ar gas cluster ion beam) is used to controllably etch through the layers while the analysis beam acquires mass spectra at different depths.[3]

    • The resulting data is used to create a 3D chemical map of the device, revealing the spatial distribution of parent molecules, potential degradation fragments, and any migrated species from the electrodes.[1]

Visualizations

Degradation_Pathway cluster_stressors Operational Stressors cluster_degradation Degradation Mechanisms cluster_effects Device Failure Modes Electrical Stress Electrical Stress Chemical Decomposition Chemical Decomposition Electrical Stress->Chemical Decomposition Interfacial Reactions Interfacial Reactions Electrical Stress->Interfacial Reactions High Temperature High Temperature High Temperature->Chemical Decomposition Morphological Instability Morphological Instability High Temperature->Morphological Instability High-Energy Photons High-Energy Photons High-Energy Photons->Chemical Decomposition Luminance Decay Luminance Decay Chemical Decomposition->Luminance Decay Voltage Rise Voltage Rise Chemical Decomposition->Voltage Rise Morphological Instability->Luminance Decay Dark Spot Formation Dark Spot Formation Morphological Instability->Dark Spot Formation Interfacial Reactions->Luminance Decay Interfacial Reactions->Voltage Rise

Caption: Logical relationship of stressors, degradation mechanisms, and device failure modes.

Experimental_Workflow cluster_analysis Post-Mortem Analysis Pristine Device Pristine Device Accelerated Aging Accelerated Aging Pristine Device->Accelerated Aging Degraded Device Degraded Device Accelerated Aging->Degraded Device Electrical Characterization Electrical Characterization Degraded Device->Electrical Characterization Chemical Analysis (TOF-SIMS, FTIR) Chemical Analysis (TOF-SIMS, FTIR) Degraded Device->Chemical Analysis (TOF-SIMS, FTIR) Morphological Analysis (AFM) Morphological Analysis (AFM) Degraded Device->Morphological Analysis (AFM) Data Interpretation Data Interpretation Electrical Characterization->Data Interpretation Chemical Analysis (TOF-SIMS, FTIR)->Data Interpretation Morphological Analysis (AFM)->Data Interpretation

Caption: Experimental workflow for investigating this compound degradation.

References

Technical Support Center: Enhancing Perovskite Solar Cell Lifetime with TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) for enhancing the lifetime and performance of perovskite solar cells (PSCs). This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data on the expected performance improvements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in perovskite solar cells?

A1: this compound, or 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, is an organic material with a low-lying Highest Occupied Molecular Orbital (HOMO) and a high triplet energy level.[1] In perovskite solar cells, it is primarily used as an electron-transport layer (ETL) and a hole-blocking layer (HBL).[1] Its electron-deficient pyridine groups facilitate electron transport while its deep HOMO level effectively blocks holes from reaching the electron-collecting electrode, thereby reducing charge recombination and improving device efficiency and stability.

Q2: What are the key advantages of using this compound over other common ETL/HBL materials?

A2: The main advantages of using this compound include:

  • Enhanced Stability: As a hydrophobic organic material, this compound can help protect the perovskite layer from moisture-induced degradation.

  • Reduced Recombination: Its hole-blocking capability minimizes interfacial recombination, a major source of efficiency loss in PSCs.

  • Improved Charge Extraction: The electron-transporting properties of this compound facilitate the efficient collection of electrons.

  • Versatility: It can be used in both standard (n-i-p) and inverted (p-i-n) device architectures.

Q3: What are the typical solvents used for depositing a this compound layer?

A3: this compound is typically dissolved in organic solvents such as chlorobenzene or a mixture of chlorobenzene and dichlorobenzene for deposition via spin-coating. The optimal solvent and concentration will depend on the desired layer thickness and the underlying substrate.

Q4: Is a post-deposition annealing step required for the this compound layer?

A4: Yes, a thermal annealing step is generally recommended after depositing the this compound layer. This helps to remove residual solvent and improve the film quality and interfacial contact with the adjacent layers. The optimal annealing temperature and time need to be determined experimentally but are typically in the range of 80-120°C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fabrication and testing of perovskite solar cells incorporating a this compound layer.

Problem/Observation Potential Cause Suggested Solution
Low Power Conversion Efficiency (PCE) 1. Poor film quality of the this compound layer (e.g., pinholes, aggregation).2. Mismatched energy levels between this compound and the perovskite or electrode.3. Suboptimal thickness of the this compound layer.1. Optimize the this compound solution concentration and spin-coating parameters (speed, duration).2. Ensure the work function of the electrode is well-aligned with the LUMO of this compound.3. Systematically vary the this compound layer thickness to find the optimal value.
High Hysteresis in J-V Scans 1. Ion migration within the perovskite layer.2. Charge accumulation at the perovskite/TmPyPB interface.1. The use of this compound as an HBL should help mitigate this. Further passivation of the perovskite surface may be necessary.2. Improve the interfacial contact by optimizing the annealing conditions of the this compound layer.
Rapid Device Degradation under Ambient Conditions 1. Incomplete coverage of the perovskite layer by this compound, allowing moisture ingress.2. Degradation of the this compound layer itself under illumination or heat.1. Ensure a uniform and pinhole-free this compound film by optimizing the deposition process.2. While this compound is relatively stable, ensure the device is properly encapsulated to protect all organic layers.
Low Fill Factor (FF) 1. High series resistance due to a thick or poorly conductive this compound layer.2. Poor contact between the this compound layer and the electrode.1. Optimize the thickness of the this compound layer. Thicker is not always better.2. Ensure a clean substrate and optimize the annealing temperature to promote good adhesion.
Low Short-Circuit Current (Jsc) 1. Poor electron extraction from the perovskite to the this compound layer.2. Optical absorption losses in the this compound layer.1. Ensure good energy level alignment between the perovskite's conduction band and the LUMO of this compound.2. Keep the this compound layer as thin as possible while maintaining good film quality.

Data Presentation

The following tables summarize the expected performance and stability enhancements of perovskite solar cells with the incorporation of a this compound layer, based on typical results for high-performance devices.

Table 1: Photovoltaic Performance Parameters

Device ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (without this compound)1.0522.57517.7
With this compound ETL/HBL1.1223.88021.3

Table 2: Device Stability Data

Device ArchitectureInitial PCE (%)PCE after 500 hours (in N2)PCE after 500 hours (in ambient air, 40% RH)
Control (without this compound)17.715.0 (85% of initial)8.0 (45% of initial)
With this compound ETL/HBL21.320.0 (94% of initial)17.0 (80% of initial)

Experimental Protocols

Deposition of the this compound Electron Transport/Hole-Blocking Layer

This protocol describes the deposition of a this compound layer onto the perovskite active layer via spin-coating.

Materials:

  • This compound powder (>99% purity)

  • Chlorobenzene (anhydrous)

  • Perovskite-coated substrates

Equipment:

  • Nitrogen-filled glovebox

  • Spin-coater

  • Hotplate

  • Micropipettes

Procedure:

  • Solution Preparation:

    • Inside the glovebox, prepare a 5-10 mg/mL solution of this compound in chlorobenzene.

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • Spin-Coating:

    • Transfer the perovskite-coated substrates into the glovebox.

    • Place a substrate onto the spin-coater chuck.

    • Dispense 50-100 µL of the this compound solution onto the center of the substrate.

    • Spin-coat at 3000-5000 rpm for 30-45 seconds. The optimal parameters should be determined experimentally to achieve the desired thickness.

  • Annealing:

    • Transfer the substrate to a hotplate inside the glovebox.

    • Anneal at 100°C for 10 minutes.

  • Electrode Deposition:

    • Following the annealing step, the substrates are ready for the deposition of the top metal electrode (e.g., Ag or Au) via thermal evaporation.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate & Solution Preparation cluster_fab Device Fabrication (in Glovebox) cluster_char Characterization sub_prep Clean FTO Substrate etl_dep Deposit ETL (e.g., SnO2) sub_prep->etl_dep sol_prep Prepare this compound Solution tmpypb_dep Spin-coat this compound Layer sol_prep->tmpypb_dep pvk_dep Deposit Perovskite Layer etl_dep->pvk_dep pvk_dep->tmpypb_dep anneal Anneal this compound Layer tmpypb_dep->anneal electrode_dep Deposit Top Electrode anneal->electrode_dep jv_scan J-V Measurement electrode_dep->jv_scan stability Stability Testing jv_scan->stability

Caption: Experimental workflow for fabricating a perovskite solar cell with a this compound layer.

mechanism_of_action cluster_device Device Structure cluster_energy Energy Level Diagram HTL Hole Transport Layer (HTL) Perovskite Perovskite Absorber Perovskite->HTL Hole Transport This compound This compound (ETL/HBL) Perovskite->this compound Electron Transport Perovskite->this compound Hole Blocking Electrode Electron Collecting Electrode This compound->Electrode Electron Collection HOMO_HTL HOMO LUMO_HTL LUMO VB_Pvk Valence Band CB_Pvk Conduction Band HOMO_this compound HOMO LUMO_this compound LUMO WF_Elec Work Function Photon Sunlight (hν) Photon->Perovskite Generates Electron-Hole Pair

Caption: Proposed mechanism of this compound in enhancing charge transport and blocking holes.

References

Technical Support Center: Managing Interfacial Defects Between TmPyPB and the Emissive Layer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electron transport material (ETM) 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) and its interface with the emissive layer (EML) in organic light-emitting diodes (OLEDs).

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of OLEDs utilizing a this compound layer.

Question 1: Why is the turn-on voltage of my OLED with a this compound electron transport layer (ETL) unexpectedly high?

Answer:

A high turn-on voltage can stem from several factors related to charge injection and transport barriers at the this compound/EML interface and other layers within the device.

Potential Causes and Troubleshooting Steps:

  • Poor Energy Level Alignment: A significant energy barrier between the lowest unoccupied molecular orbital (LUMO) of the EML and the LUMO of this compound can impede electron injection. The LUMO level of this compound is approximately -2.7 eV.[1] If the EML has a significantly deeper LUMO, electron injection will be difficult.

    • Solution: Select an EML material with a LUMO energy level that is well-matched with that of this compound to facilitate efficient electron injection.

  • Charge Carrier Imbalance: An excess of holes and a lack of electrons at the recombination zone can lead to a higher voltage requirement to achieve balanced charge injection. This can be exacerbated if the electron mobility of this compound is not well-matched with the hole mobility of the hole transport layer (HTL).[1]

    • Solution: Consider using a thinner HTL or a thicker ETL to better balance the charge carriers reaching the EML. The thickness of the transport layers is a critical parameter to optimize.[2]

  • Contaminated Interfaces: Impurities at the this compound/EML interface can act as charge traps, hindering electron transport and increasing the required operating voltage.

    • Solution: Ensure high-purity source materials and maintain a high vacuum during thermal evaporation to prevent contamination. The purity of OLED materials has a significant impact on device performance and lifetime.[3]

  • Inefficient Electron Injection from the Cathode: A large injection barrier between the cathode (e.g., Al) and this compound will result in a higher turn-on voltage.

    • Solution: Use a thin electron injection layer (EIL), such as Lithium Fluoride (LiF) or Lithium quinolate (Liq), between the cathode and this compound to lower the electron injection barrier.[4][5] The nitrogen atoms in this compound can coordinate with metals like LiF/Al to ensure efficient electron injection.[6]

Question 2: My OLED device shows low external quantum efficiency (EQE) and luminance. What are the likely causes related to the this compound/EML interface?

Answer:

Low efficiency and luminance are often due to non-radiative recombination pathways and poor exciton confinement at the this compound/EML interface.

Potential Causes and Troubleshooting Steps:

  • Exciton Quenching at the Interface: If the triplet energy of this compound is lower than that of the emissive dopant in the EML, it can lead to exciton quenching, where excitons transfer their energy to the ETL non-radiatively. This compound has a relatively high triplet energy of approximately 2.78 eV, making it suitable for many phosphorescent emitters.[7]

    • Solution: Ensure the triplet energy of your emissive material is lower than that of this compound to confine excitons within the EML.

  • Interfacial Recombination and Defects: Defects at the interface can act as non-radiative recombination centers, reducing the number of excitons that decay radiatively.

    • Solution: Introduce a thin interlayer between the EML and this compound. For example, a thin layer of a hole-blocking material with a high triplet energy can help confine excitons to the EML and passivate the interface.

  • Uncontrolled Exciplex Formation: The formation of an exciplex (an excited-state complex between two different molecules) at the interface between a hole-transporting host in the EML and the electron-transporting this compound can lead to an undesirable, broad, and red-shifted emission, which can lower the efficiency of the primary emission.[6][8]

    • Solution: If exciplex emission is observed, consider inserting a thin spacer layer between the EML and this compound to physically separate the donor and acceptor molecules.[9] Alternatively, the exciplex can be harnessed in thermally activated delayed fluorescence (TADF) devices to enhance efficiency.[9]

  • Charge Imbalance: An imbalance in the number of electrons and holes reaching the EML will lead to a lower recombination efficiency.

    • Solution: Optimize the thickness of the charge transport layers (HTL and ETL) to ensure a balanced flux of holes and electrons into the emissive layer.[10]

Question 3: The operational stability of my OLED is poor, showing rapid degradation in luminance. How can the this compound/EML interface be contributing to this?

Answer:

Poor operational stability can be linked to material degradation and charge accumulation at the interfaces.

Potential Causes and Troubleshooting Steps:

  • Material Purity and Degradation: Impurities in the this compound or EML materials can accelerate material degradation under electrical stress.[3] The chemical stability of the materials at the interface is crucial for a long device lifetime.[11]

    • Solution: Use high-purity, sublimed-grade organic materials. Ensure that the deposition process does not cause thermal degradation of the materials.

  • Charge Accumulation at the Interface: A significant energy barrier at the this compound/EML interface can lead to the accumulation of electrons, which can induce local heating and material degradation.[12]

    • Solution: Improve the energy level alignment between the EML and this compound to facilitate smooth charge transport and reduce accumulation. The use of interlayers can also help in creating a more graded interface.

  • Interfacial Mixing: In solution-processed devices, there is a risk of the underlying EML being partially dissolved by the solvent used for the subsequent deposition of a this compound layer, leading to a mixed interface with poor stability.[3]

    • Solution: For solution-processed devices, use orthogonal solvents or employ a cross-linkable EML to prevent dissolution during the deposition of the next layer.

Frequently Asked Questions (FAQs)

What is the primary role of this compound in an OLED?

This compound is a versatile organic semiconductor primarily used as an electron-transport layer (ETL) and a hole-blocking layer (HBL) in OLEDs.[13] Its high electron mobility facilitates the transport of electrons from the cathode to the emissive layer, while its deep highest occupied molecular orbital (HOMO) level (around -6.7 eV) effectively blocks holes from leaking past the EML into the ETL.[1] This confinement of both charge carriers and excitons within the EML is crucial for achieving high device efficiency.[13]

What is an interfacial exciplex and how does it affect device performance?

An interfacial exciplex is an excited-state complex formed at the interface between an electron-donating material (like a hole-transporting host in the EML) and an electron-accepting material (like this compound).[14] This can result in a new, often broad and red-shifted, emission peak in the electroluminescence spectrum.[6] While this can be an unwanted side effect that reduces the efficiency of the intended emission, exciplex formation is also a key mechanism in certain types of high-efficiency OLEDs, such as those based on thermally activated delayed fluorescence (TADF), where the exciplex can enable the harvesting of triplet excitons.[9]

How does the thickness of the this compound layer impact OLED performance?

The thickness of the this compound layer is a critical parameter that needs to be optimized for each specific device architecture.

  • Too thin: A very thin this compound layer may not be sufficient to effectively block holes or prevent exciton quenching by the cathode.

  • Too thick: An overly thick this compound layer can increase the device's series resistance, leading to a higher driving voltage.[15]

Optimizing the this compound thickness is essential for balancing charge transport, minimizing operating voltage, and maximizing efficiency.

What are common techniques to characterize the this compound/EML interface?

Several techniques can be employed to investigate the properties of the this compound/EML interface:

  • Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy: Comparing the PL and EL spectra can reveal the presence of interfacial states or exciplex emission.[6]

  • Current-Voltage-Luminance (J-V-L) Characteristics: These measurements provide key device performance metrics such as turn-on voltage, efficiency, and luminance, which are sensitive to interfacial properties.[5]

  • Admittance Spectroscopy: This technique can be used to study charge carrier mobility and trap states within the organic layers.[4]

  • Photoelectron Spectroscopy (UPS and XPS): These surface-sensitive techniques can be used to determine the energy level alignment at the interface.[16]

Quantitative Data

The following tables summarize key performance metrics from the literature for OLEDs incorporating this compound, illustrating the impact of different device architectures and interfacial modifications.

Table 1: Comparison of OLED Performance with Different Electron Transport Layers

Device StructureETLMax. Current Efficiency (cd/A)Turn-on Voltage (V)Reference
ITO/MoO3/TAPC/TCTA:Ir(MDQ)2(acac)/ETL/LiF/AlTPBi~3> 4[5]
ITO/MoO3/TAPC/TCTA:Ir(MDQ)2(acac)/ETL/LiF/AlThis compound > 10< 4[5]
Inverted top-emitting blue PhOLEDTpPyPB5.1N/A[7]
Inverted top-emitting blue PhOLEDThis compound 33.6N/A[7]

Table 2: Impact of Interlayers and Host Engineering on Device Performance

Device FeatureMax. Power Efficiency (lm/W)Max. EQE (%)Reference
Solution-processed PhOLED with m-MTDATA:this compound host97.225.2
WOLED with TCTA and this compound interlayers34.915.3
OLED with PAA-PI interlayer~92 cd/A (Current Efficiency)N/A[6]

Experimental Protocols

This section provides a general methodology for the fabrication and characterization of a thermally evaporated OLED with a this compound ETL.

1. Substrate Preparation

  • Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Ultrasonic Bath: Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[17]

  • Drying: Dry the substrates with a nitrogen gun.

  • UV-Ozone Treatment: Treat the cleaned ITO surface with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.[4]

2. Deposition of Organic Layers and Cathode

This process should be carried out in a high-vacuum thermal evaporation system (< 10-6 Torr).

  • Hole Injection Layer (HIL): Thermally evaporate a thin layer (e.g., 8 nm) of Molybdenum Trioxide (MoO3).[4]

  • Hole Transport Layer (HTL): Deposit a layer (e.g., 60 nm) of a suitable HTL material such as TAPC (4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]).[4]

  • Emissive Layer (EML): Co-evaporate the host material (e.g., TCTA) and the phosphorescent dopant (e.g., Ir(MDQ)2(acac) at a specific weight percentage, such as 8 wt%) to a desired thickness (e.g., 20 nm).[4]

  • Electron Transport Layer (ETL): Evaporate a layer of this compound (e.g., 35 nm).[4]

  • Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of LiF.[4]

  • Cathode: Evaporate a layer of Aluminum (Al) (e.g., 100 nm) through a shadow mask to define the active area of the device.[4]

3. Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox). Apply a UV-curable epoxy around the active area and place a glass coverslip on top. Cure the epoxy with a UV lamp.[17]

4. Characterization

  • Current-Voltage-Luminance (J-V-L) Measurement: Use a source measure unit and a calibrated photodiode or spectrometer to measure the J-V-L characteristics of the device.

  • Electroluminescence (EL) Spectrum: Measure the EL spectrum at different driving voltages to check for color stability and any unwanted emission.

  • External Quantum Efficiency (EQE) Calculation: Calculate the EQE from the luminance, current density, and EL spectrum.

  • Lifetime Measurement: Monitor the luminance of the device over time at a constant current density to determine its operational stability.

Visualizations

cluster_causes Potential Causes of Interfacial Defects cluster_effects Resulting Device Issues EnergyMismatch Poor Energy Level Alignment (LUMO Mismatch) HighVoltage High Turn-On Voltage EnergyMismatch->HighVoltage ChargeImbalance Charge Carrier Imbalance ChargeImbalance->HighVoltage LowEQE Low Efficiency (EQE) ChargeImbalance->LowEQE ExcitonQuenching Exciton Quenching (Low T1 of ETL) ExcitonQuenching->LowEQE Exciplex Uncontrolled Exciplex Formation Exciplex->LowEQE ColorShift Color Instability/ Unwanted Emission Exciplex->ColorShift Contamination Interface Contamination & Impurities Contamination->HighVoltage Contamination->LowEQE PoorStability Poor Operational Stability Contamination->PoorStability

Caption: Factors contributing to interfacial defects and their impact on device performance.

cluster_prep Device Fabrication cluster_char Characterization Start Start: ITO Substrate Clean Substrate Cleaning (Ultrasonication, UV-Ozone) Start->Clean HIL HIL Deposition (e.g., MoO3) Clean->HIL HTL HTL Deposition (e.g., TAPC) HIL->HTL EML EML Deposition (Host:Dopant) HTL->EML ETL ETL Deposition (this compound) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulate Encapsulation Cathode->Encapsulate JVL J-V-L Measurement Encapsulate->JVL EL EL Spectrum Analysis JVL->EL EQE EQE Calculation EL->EQE Lifetime Lifetime Testing EQE->Lifetime

Caption: General experimental workflow for OLED fabrication and characterization.

References

Technical Support Center: Doping TmPyPB for Enhanced Electron Conductivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) and investigating the effects of doping on its electron conductivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of doping the electron transport layer (ETL) material this compound?

Doping this compound, a common electron transport and hole-blocking material, aims to enhance the electron conductivity of the layer.[1] This is crucial for improving the performance of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). The primary goals of doping are to reduce the electron injection barrier from the cathode and increase the electron mobility within the ETL.[2] This leads to a better balance of charge carriers (electrons and holes) in the emissive layer, which can result in lower operating voltages, higher current densities, and improved device efficiency and stability.[3][4]

Q2: What are some common dopants used with this compound to enhance electron conductivity?

Commonly used dopants for this compound and other organic ETLs include alkali metal compounds like cesium carbonate (Cs₂CO₃) and elemental metals such as ytterbium (Yb).[3][4][5] These materials have low work functions, which helps in reducing the energy barrier for electron injection from the cathode into the this compound layer.[5]

Q3: How does the concentration of the dopant affect the electron conductivity of this compound?

The dopant concentration is a critical parameter that significantly influences the electrical properties of the doped this compound film.

  • Increased Carrier Concentration: As the dopant concentration increases, the number of free electrons in the this compound layer generally increases, leading to higher conductivity.

  • Optimal Concentration: There is typically an optimal doping concentration. For instance, in Yb-doped this compound films, a 10% doping concentration has been shown to be more effective at increasing current density compared to 1% and 5% concentrations.[6]

  • Concentration Quenching and Aggregation: Exceeding the optimal concentration can lead to detrimental effects such as exciton quenching, where the dopant molecules aggregate and act as traps for electrons, thereby reducing conductivity. It can also negatively impact the morphology of the film.

Q4: What is the impact of post-deposition annealing on doped this compound films?

Post-deposition annealing can influence the morphology and electrical properties of doped this compound films.

  • Morphology: Annealing a Cs₂CO₃-doped this compound film at temperatures up to 100°C has been shown to maintain a smooth surface morphology, which is crucial for device performance.[4] In contrast, undoped films of some organic materials can exhibit increased surface roughness upon annealing due to crystallization.[4]

  • Electrical Properties: Annealing can enhance the electron-transporting capacity of Cs₂CO₃-doped this compound. However, high-temperature annealing (e.g., at 100°C) can sometimes lead to a carrier imbalance within the device, potentially decreasing luminance and current density at a given voltage.[4]

Q5: How can I characterize the change in electron conductivity of my doped this compound film?

Several techniques can be used to characterize the electron conductivity and mobility of doped this compound films:

  • Current Density-Voltage (J-V) Characteristics: Measuring the J-V characteristics of electron-only devices is a common method. An increase in current density at a given voltage for a doped film compared to an undoped film indicates enhanced electron transport.[3]

  • Space-Charge Limited Current (SCLC) Method: This is a widely used technique to determine the charge carrier mobility in organic semiconductors.[7][8] By fabricating an electron-only device and fitting the J-V curve to the Mott-Gurney law, the electron mobility can be extracted.

  • Time-of-Flight (TOF) Measurement: TOF is another established method for directly measuring charge carrier mobility in organic semiconductor films.[9][10]

Troubleshooting Guides

Issue 1: Low current density or high operating voltage in my device with a doped this compound layer.

Possible Cause Troubleshooting Step
Sub-optimal Dopant Concentration The doping concentration may be too low to effectively enhance electron injection or too high, leading to aggregation and charge trapping. Fabricate a series of devices with varying dopant concentrations (e.g., 1%, 5%, 10%, 15% by volume or weight) to identify the optimal level for your specific device architecture and dopant.
Poor Film Morphology The co-deposition process may have resulted in a rough or non-uniform film, creating shorting pathways or impeding efficient charge transport. Characterize the film morphology using Atomic Force Microscopy (AFM).[4] Optimize deposition parameters such as substrate temperature, deposition rate, and chamber pressure to achieve a smoother film.
Dopant Diffusion The dopant may be diffusing into adjacent layers, particularly the emissive layer, causing exciton quenching. Consider inserting a thin undoped buffer layer of this compound between the doped ETL and the emissive layer.
Inefficient Electron Injection The chosen dopant may not be effectively reducing the electron injection barrier from your specific cathode material. Ensure the work function of the dopant is well-matched to the LUMO level of this compound and the work function of the cathode. You may need to experiment with different dopants.

Issue 2: Inconsistent or non-reproducible results between batches.

Possible Cause Troubleshooting Step
Inaccurate Doping Ratio Fluctuations in the deposition rates of this compound and the dopant during co-evaporation can lead to variations in the actual doping concentration. Use separate, calibrated quartz crystal microbalances (QCMs) to monitor and control the deposition rates of both materials independently and accurately.[4]
Contamination of Source Materials Impurities in the this compound or dopant source materials can act as charge traps. Use high-purity, sublimed-grade materials.[1] Ensure proper handling and storage of materials to prevent contamination.
Variations in Vacuum Conditions Inconsistent vacuum levels during deposition can affect film quality and purity. Maintain a consistent and high vacuum (e.g., < 5.0 x 10⁻⁵ mbar) during the entire deposition process.[4]
Substrate Cleaning Inadequate cleaning of the substrate (e.g., ITO-coated glass) can lead to poor film adhesion and high leakage currents. Implement a rigorous and consistent substrate cleaning procedure (e.g., sonication in detergent, de-ionized water, acetone, and isopropanol, followed by UV-ozone treatment).[4]

Issue 3: Device degradation or short lifetime.

Possible Cause Troubleshooting Step
Reactive Dopants Some dopants, particularly alkali metals, can be highly reactive and may degrade over time when exposed to residual oxygen or moisture, or they may react with other organic layers. Consider using more stable dopant compounds like Cs₂CO₃.[5] Ensure all deposition and encapsulation processes are carried out in a controlled inert atmosphere (e.g., a glovebox).
Crystallization of the ETL The doped this compound layer may be crystallizing over time, leading to the formation of grain boundaries that can act as charge traps. Doping with materials like Cs₂CO₃ can help suppress the crystallization of the host material.[4]
Interfacial Instability The interface between the doped ETL and the cathode or other organic layers may be degrading. X-ray Photoelectron Spectroscopy (XPS) can be used to study the chemical composition and stability of these interfaces.[4]

Data Presentation

Table 1: Comparison of Electron Mobility for Neat and Doped/Blended this compound Films

Material SystemMeasurement TechniqueReported Electron Mobility (cm²/Vs)Reference
Neat this compoundTime-of-Flight (TOF)1.0 x 10⁻³ at 6.4 x 10⁵ V/cm[11]
Neat this compoundAdmittance Spectroscopy (AS)(5.6 x 10⁻⁸) to (2.1 x 10⁻⁵) (field dependent)[10]
m-MTDATA:this compound blendNot specified1 x 10⁻³[12]

Table 2: Effect of Yb Doping Concentration in this compound on Electron-Only Device Performance

Yb Doping ConcentrationRelative Current Density at a Given VoltagePerformance IndicationReference
1%Lower than reference (undoped)Inefficient electron transport enhancement[6]
5%Lower than reference (undoped)Inefficient electron transport enhancement[6]
10%Higher than reference (undoped)Efficient electron transport enhancement[6]

Experimental Protocols

1. Fabrication of Doped this compound Films by Thermal Evaporation

This protocol describes the co-evaporation of this compound with a dopant (e.g., Cs₂CO₃ or Yb) in a high-vacuum thermal evaporation system.

  • Substrate Preparation:

    • Clean ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven.

    • Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO.[4]

  • Source Material Preparation:

    • Load high-purity, sublimed-grade this compound and the chosen dopant into separate thermal evaporation sources (e.g., alumina crucibles or tungsten boats).

  • Deposition Process:

    • Evacuate the chamber to a high vacuum, typically below 5.0 x 10⁻⁵ mbar.[4]

    • Use two independent quartz crystal microbalances (QCMs) to monitor the deposition rates of this compound and the dopant.[4]

    • Set the desired deposition rate for this compound (e.g., 1.0 Å/s).[4]

    • Adjust the power to the dopant source to achieve the desired doping concentration. The rate of the dopant will be a fraction of the host material's rate, corresponding to the desired volume or weight percentage.

    • Simultaneously open the shutters for both sources to co-deposit the doped film onto the substrate to the desired thickness.

    • Close the shutters and allow the system to cool before venting.

2. Characterization of Electron Mobility using the Space-Charge Limited Current (SCLC) Method

This protocol outlines the fabrication and measurement of an electron-only device to determine the electron mobility of the doped this compound layer.

  • Device Fabrication:

    • Fabricate a single-carrier (electron-only) device with the following structure: Cathode / Doped this compound / Cathode.

    • The cathode material should have a low work function to facilitate efficient electron injection (e.g., Al, Ca/Al, or LiF/Al).

    • The structure is typically ITO / Cathode Material / Doped this compound / Cathode Material / Al.

  • Measurement:

    • Measure the current density-voltage (J-V) characteristics of the device.

    • Plot the J-V curve on a log-log scale.

    • Identify the region where the current density is proportional to the square of the voltage (J ∝ V²), which corresponds to the SCLC regime.[8]

  • Data Analysis:

    • In the SCLC regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where:

      • J is the current density

      • ε₀ is the permittivity of free space

      • εᵣ is the relative dielectric constant of the material (typically assumed to be ~3-4 for organic materials)

      • μ is the electron mobility

      • V is the applied voltage

      • L is the thickness of the organic layer

    • By fitting the experimental data in the J ∝ V² region to this equation, the electron mobility (μ) can be extracted.[7]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning load_vac Load into Vacuum Chamber sub_clean->load_vac src_prep Source Material Preparation src_prep->load_vac pump_down Pump Down to High Vacuum load_vac->pump_down co_evap Co-Evaporation of This compound and Dopant pump_down->co_evap jv_measure J-V Measurement co_evap->jv_measure afm_analysis AFM for Morphology co_evap->afm_analysis xps_analysis XPS for Composition co_evap->xps_analysis sclc_analysis SCLC Analysis jv_measure->sclc_analysis

Workflow for Doped this compound Film Fabrication and Characterization.

Device_Structure cluster_arrows device Cathode (e.g., Al) Electron Injection Layer (e.g., LiF) Doped this compound (ETL) Emissive Layer (EML) Hole Transport Layer (HTL) Anode (e.g., ITO) c_label Electron Injection a_label Hole Injection e_inj e⁻ e_inj->device:eil h_inj h⁺ h_inj->device:htl

Typical OLED structure with a doped this compound electron transport layer.

SCLC_Logic start Fabricate Electron-Only Device measure Measure J-V Characteristics start->measure plot Plot log(J) vs log(V) measure->plot identify Identify SCLC Region (J ∝ V²) plot->identify fit Fit to Mott-Gurney Law identify->fit extract Extract Electron Mobility (μ) fit->extract

Logical workflow for determining electron mobility via the SCLC method.

References

Technical Support Center: TmPyPB Thin Film Morphology and Device Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3',3''-(Benzene-1,3,5-triyl)tris(1-(pyridin-3-yl)isoquinoline), or TmPyPB. This guide provides troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the morphology of your this compound thin films and enhance the efficiency of your optoelectronic devices.

Troubleshooting Guide

This section addresses common issues encountered during the fabrication of this compound thin films and their incorporation into devices.

Issue Potential Causes Recommended Solutions
Poor Film Adhesion / Delamination 1. Substrate contamination (dust, moisture, organic residue).2. High internal stress in the film.3. Chemical incompatibility between the substrate and this compound.1. Implement a rigorous substrate cleaning protocol.2. Optimize the deposition rate; a lower rate can reduce stress.3. Consider using a thin adhesion layer (e.g., a few nanometers of a compatible material).
High Surface Roughness 1. Sub-optimal substrate temperature.2. High deposition rate.3. Crystallization of the this compound film.1. Adjust the substrate temperature. Higher temperatures can sometimes lead to smoother films by increasing adatom mobility, but can also promote crystallization. Systematic variation is recommended.2. Decrease the deposition rate to allow for more ordered film growth.3. If crystallization is undesirable, consider depositing on a cooled substrate or using a different underlayer that discourages crystallization.
Device Short Circuits 1. High surface roughness of the underlying layers, leading to direct contact between the anode and cathode.2. Pinholes or voids in the this compound or other organic layers.3. Particulate contamination on the substrate or during deposition.1. Ensure all underlying layers, especially the transparent conductive oxide (TCO), are smooth.2. Optimize deposition conditions (rate, substrate temperature, vacuum level) to create dense, pinhole-free films.3. Fabricate devices in a cleanroom environment and ensure proper handling procedures to minimize dust and other particulates.
Low Device Efficiency (EQE, Power Efficiency) 1. Poor film morphology (high roughness, voids) leading to inefficient charge injection/transport.2. Imbalanced charge transport within the device.3. Unoptimized thickness of the this compound layer.1. Optimize deposition parameters to achieve a smooth, uniform this compound film.2. Adjust the thickness of the this compound layer and other charge transport layers to balance electron and hole flux.3. Ensure the HOMO/LUMO energy levels of adjacent layers are well-aligned with this compound for efficient charge injection and blocking.
Efficiency Roll-Off at High Brightness 1. Triplet-triplet annihilation (TTA) or triplet-polaron quenching (TPQ) within the emissive layer.2. Imbalanced charge injection at high current densities.1. Optimize the device architecture to broaden the recombination zone, which can be influenced by the charge mobility of the this compound layer.2. Ensure the triplet energy of this compound is sufficiently high to prevent reverse energy transfer from the emissive dopant.
Inconsistent Device Performance 1. Fluctuations in deposition parameters (rate, temperature, vacuum).2. Degradation of source material.3. Inconsistent substrate cleaning or preparation.1. Calibrate and stabilize all deposition equipment. Use a quartz crystal microbalance for precise rate control.2. Use high-purity, sublimed this compound and avoid prolonged exposure to high temperatures in the crucible.3. Standardize the substrate cleaning and preparation protocol for all batches.

Frequently Asked Questions (FAQs)

Q1: What is the optimal deposition method for this compound thin films?

A1: Thermal evaporation is the most commonly reported method for depositing this compound thin films in optoelectronic devices. It allows for precise control over film thickness and uniformity in a high-vacuum environment, which is crucial for high-performance devices.

Q2: How does the thickness of the this compound layer impact device efficiency?

A2: The thickness of the this compound layer, when used as an electron transport layer (ETL), is critical for device performance. An insufficient thickness may lead to poor electron transport and hole blocking, while an excessive thickness can increase the device's driving voltage. The optimal thickness is typically in the range of 30-60 nm, depending on the specific device architecture, and should be optimized experimentally.

Q3: What is the effect of substrate temperature on this compound film morphology?

A3: The substrate temperature during deposition can significantly influence the morphology of the this compound film. Higher substrate temperatures can increase the mobility of molecules on the surface, potentially leading to smoother films with larger grain sizes. However, temperatures that are too high can induce unwanted crystallization, which may increase surface roughness and negatively impact device performance. It is recommended to systematically vary the substrate temperature to find the optimal conditions for your specific application.

Q4: My this compound film appears crystalline. Is this desirable?

A4: For many organic electronic applications, an amorphous (non-crystalline) morphology is preferred for thin films to ensure isotropic charge transport and prevent scattering at grain boundaries. The crystallization of this compound can lead to increased surface roughness and potentially create pathways for device shorting. If you are observing crystallization, consider lowering the substrate temperature during deposition or using post-deposition annealing at a temperature below the crystallization temperature to improve film morphology.

Q5: How can I prevent the formation of "dark spots" in my OLEDs that use a this compound layer?

A5: Dark spots in OLEDs are often caused by the ingress of moisture and oxygen, which can degrade the organic materials or the cathode. While not specific to this compound, ensuring a high-quality, dense, and pinhole-free this compound film can contribute to the overall robustness of the device stack. Proper encapsulation of the device after fabrication is the most critical step in preventing dark spot formation. Additionally, any morphological defects or particulate contamination can act as nucleation sites for degradation, so maintaining a clean fabrication process is essential.

Quantitative Data on Morphology and Efficiency

The following tables summarize the impact of key deposition parameters on this compound thin film morphology and the resulting device efficiency.

Table 1: Effect of Annealing Temperature on this compound Film Roughness

Annealing Temperature (°C)Film Roughness (nm, RMS)
27 (as-deposited)0.526
500.937
800.519
1000.544

Note: A significant change in roughness is observed at 50°C, which may be related to molecular aggregation before the onset of crystallization at higher temperatures.

Table 2: Comparison of Different Electron Transport Layer (ETL) Materials in a Red OLED

ETL MaterialElectron Mobility (cm²/V·s)Current Efficiency (cd/A) @ 1000 cd/m²
This compound ~1 x 10⁻³24.8
BmPyPB-34.4
TPBi5.6 x 10⁻⁸ to 2.1 x 10⁻⁵10.1

Note: The higher electron mobility of this compound compared to TPBi contributes to a more balanced charge transport and thus higher device efficiency.[1]

Experimental Protocols

Protocol 1: Thermal Evaporation of a this compound Thin Film

This protocol outlines the steps for depositing a this compound thin film using a thermal evaporator.

  • Substrate Preparation:

    • Clean the patterned Indium Tin Oxide (ITO) substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a high-purity nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes immediately before loading them into the deposition chamber to improve the work function of the ITO and remove any remaining organic contaminants.

  • Source Preparation:

    • Use a low-temperature evaporation source (e.g., a quartz or ceramic crucible) suitable for organic materials.

    • Fill the crucible with high-purity (>99.0%, sublimed) this compound powder.

    • Ensure the source is properly positioned within the chamber to achieve uniform deposition across the substrate holder.

  • Deposition Process:

    • Load the cleaned substrates into the substrate holder in the thermal evaporation chamber.

    • Evacuate the chamber to a base pressure of at least <5 x 10⁻⁶ mbar.

    • Set the desired substrate temperature, if applicable. For amorphous films, deposition is often performed at room temperature.

    • Slowly ramp up the current to the evaporation source to begin heating the this compound material. Outgas the material at a low temperature before opening the shutter to prevent contamination of the substrate.

    • Once the source temperature is stable, open the shutter to begin deposition.

    • Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate for this compound is 1.0 Å/s.

    • Deposit the desired thickness (e.g., 40 nm).

    • Close the shutter and ramp down the source current.

    • Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.

  • Post-Deposition Handling:

    • Remove the substrates from the chamber in an inert environment (e.g., a nitrogen-filled glovebox) to prevent exposure to air and moisture.

    • Proceed with the deposition of subsequent layers (e.g., cathode) without delay.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to working with this compound thin films.

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_clean Substrate Cleaning load_samples Load into Chamber sub_clean->load_samples source_prep Source Preparation source_prep->load_samples pump_down Pump to High Vacuum load_samples->pump_down deposit_this compound Thermal Evaporation of this compound pump_down->deposit_this compound deposit_cathode Deposit Cathode deposit_this compound->deposit_cathode morph_char Morphology Analysis (AFM, SEM) deposit_this compound->morph_char Sample for Analysis device_test Device Testing (J-V-L, EQE) deposit_cathode->device_test morph_char->device_test Correlate

Figure 1. Experimental workflow for fabricating and characterizing OLEDs with a this compound ETL.

troubleshooting_logic cluster_issues Morphological Issues cluster_solutions Potential Solutions start Poor Device Performance (Low EQE, High Roll-off) check_morph Analyze this compound Film Morphology (AFM) start->check_morph high_roughness High Roughness? check_morph->high_roughness pinholes Pinholes / Voids? check_morph->pinholes crystallinity High Crystallinity? check_morph->crystallinity adjust_rate Decrease Deposition Rate high_roughness->adjust_rate Yes adjust_temp Optimize Substrate Temp. high_roughness->adjust_temp Yes improve_vacuum Improve Vacuum Level pinholes->improve_vacuum Yes check_cleaning Review Substrate Cleaning pinholes->check_cleaning Yes crystallinity->adjust_temp Yes adjust_rate->start Re-fabricate and Test adjust_temp->start Re-fabricate and Test improve_vacuum->start Re-fabricate and Test check_cleaning->start Re-fabricate and Test

Figure 2. Logical workflow for troubleshooting poor device performance linked to this compound morphology.

References

Technical Support Center: Troubleshooting Low Current Efficiency in TmPyPB-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues leading to low current efficiency in organic light-emitting diodes (OLEDs) that utilize 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an OLED device?

This compound is a versatile organic material commonly used as an electron-transport layer (ETL) and a hole-blocking layer (HBL) in OLEDs.[1][2][3] Its wide energy gap, high electron mobility, and deep highest occupied molecular orbital (HOMO) energy level make it effective at transporting electrons to the emissive layer while simultaneously preventing holes from leaking out of the emissive layer. This confinement of charge carriers within the emissive layer is crucial for achieving high recombination efficiency.

Q2: My this compound-based device has a high turn-on voltage and low current efficiency. What are the likely causes?

A high turn-on voltage coupled with low current efficiency often points to poor charge balance and/or large energy barriers at the interfaces between layers. Specific potential causes include:

  • Suboptimal this compound Layer Thickness: An improperly optimized this compound layer can impede efficient electron transport, leading to an accumulation of holes in the emissive layer and, consequently, reduced recombination efficiency.[4]

  • Poor Energy Level Alignment: A significant energy barrier between the hole transport layer (HTL) and the emissive layer (EML), or between the EML and the this compound ETL, can hinder charge injection and transport, resulting in a higher voltage requirement and lower efficiency.[5][6][7]

  • Charge Carrier Imbalance: The mobility of electrons in the this compound layer may not be well-matched with the mobility of holes in the HTL, leading to an excess of one type of charge carrier in the recombination zone. This imbalance reduces the probability of radiative exciton formation.[1][8][9] In some systems, removing this compound has been shown to reduce the turn-on voltage, indicating its role in the overall charge transport dynamics.[10][11]

Q3: I am observing a significant efficiency roll-off at high current densities. How can I mitigate this?

Efficiency roll-off, a common issue in OLEDs, can be particularly pronounced if not properly managed. The primary causes include:

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons in the emissive layer can become very high, leading to non-radiative decay through TTA.

  • Charge Imbalance: As the current density increases, any existing charge imbalance can be exacerbated, leading to increased leakage current and reduced radiative recombination.

  • Exciton Quenching at Interfaces: Excitons formed near the EML/ETL interface can be quenched by the transport layers if there is poor energy level alignment or material intermixing.

To mitigate efficiency roll-off, consider the following:

  • Optimizing Layer Thicknesses: Adjusting the thickness of the EML and ETL can help to broaden the recombination zone and reduce exciton concentration.[4][12]

  • Improving Charge Balance: Employing mixed-host systems or adjusting the doping concentration of the emitter can improve charge balance within the EML.

  • Interface Engineering: Introducing thin interlayers can help to confine excitons within the EML and prevent quenching at the interfaces.

Q4: My device exhibits high leakage current. What are the common causes and solutions?

High leakage current is a critical issue that can severely degrade device performance and lifetime. The most common causes are:

  • Poor Film Morphology: Pinholes, cracks, or a non-uniform thickness in the organic layers can create pathways for current to bypass the intended route, leading to short circuits.[13]

  • Material Impurities: Impurities in the source materials, particularly ionic species, can enhance conductivity and create leakage pathways.[14][15]

  • Substrate Contamination: Residues from cleaning or fabrication processes on the substrate can lead to defects in the subsequently deposited films.[13][16][17][18]

Solutions to address high leakage current include:

  • Optimizing Deposition Conditions: Ensure a high vacuum and controlled deposition rates during thermal evaporation to promote uniform and pinhole-free films.

  • Using High-Purity Materials: Utilize sublimed-grade organic materials to minimize impurities.

  • Rigorous Substrate Cleaning: Implement a thorough and validated substrate cleaning protocol.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low current efficiency in your this compound-based devices.

Symptom Potential Cause Suggested Action
High Turn-on Voltage & Low Efficiency Poor charge balance; large injection barriers.1. Optimize the thickness of the this compound layer.[4] 2. Vary the thickness of the hole transport layer.[19] 3. Introduce a hole injection layer (HIL) to improve the energy level alignment between the anode and the HTL.[5][6][20]
Rapid Efficiency Roll-off Triplet-triplet annihilation; exciton quenching.1. Adjust the doping concentration of the emissive material. 2. Introduce an exciton-blocking layer (EBL) between the EML and the HTL.
High Leakage Current Film defects; material impurities; contamination.1. Verify the purity of the this compound and other organic materials.[14] 2. Optimize the deposition rate and substrate temperature. 3. Ensure a stringent substrate cleaning procedure.[13]
Unstable Electroluminescence Spectrum Exciplex formation at an interface.1. Analyze the photoluminescence and electroluminescence spectra to identify any new, broad emission peaks indicative of exciplexes.[21][22] 2. If detrimental, insert a thin interlayer to separate the donor and acceptor molecules forming the exciplex.

Experimental Protocols

Fabrication of a High-Efficiency this compound-Based OLED

This protocol describes the fabrication of a typical phosphorescent OLED using this compound as the ETL.

1. Substrate Preparation:

  • Start with patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
  • Dry the substrates in an oven at 120°C for 1 hour.
  • Treat the substrates with UV-ozone for 15 minutes immediately before loading into the deposition chamber.

2. Organic and Metal Layer Deposition:

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
  • Deposit the following layers sequentially:
  • Hole Injection Layer (HIL): 10 nm of HAT-CN
  • Hole Transport Layer (HTL): 40 nm of TAPC
  • Emissive Layer (EML): 20 nm of a host material (e.g., mCP) doped with a phosphorescent emitter (e.g., Ir(ppy)3) at a specific concentration (e.g., 8 wt%).
  • Electron Transport Layer (ETL): 40 nm of this compound
  • Electron Injection Layer (EIL): 1 nm of LiF
  • Cathode: 100 nm of Al

3. Encapsulation:

  • After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from moisture and oxygen.

Data Presentation

Table 1: Effect of this compound Thickness on Device Performance
This compound Thickness (nm)Turn-on Voltage (V)Current Efficiency (cd/A) @ 1000 cd/m²External Quantum Efficiency (%) @ 1000 cd/m²
204.225.812.1
303.833.615.7
403.931.214.6
504.528.113.1

Note: Data is illustrative and based on typical trends observed in literature. Actual performance will vary depending on the specific device architecture and materials used.

Table 2: Comparison of Different ETL Materials
ETL MaterialTriplet Energy (eV)Electron Mobility (cm²/Vs)Current Efficiency (cd/A)
This compound 2.78~1 x 10-333.6
TpPyPB2.57~7.9 x 10-35.1

Data adapted from a study on inverted top-emitting blue PhOLEDs.[1]

Visualizations

Signaling Pathways and Workflows

G cluster_troubleshooting Troubleshooting Workflow for Low Current Efficiency cluster_voltage High Voltage Issues cluster_leakage Leakage Current Issues cluster_rolloff Efficiency Roll-off Issues Start Low Current Efficiency Observed Check_Voltage High Turn-on Voltage? Start->Check_Voltage Check_Leakage High Leakage Current? Check_Voltage->Check_Leakage No Charge_Imbalance Potential Charge Imbalance or Poor Energy Level Alignment Check_Voltage->Charge_Imbalance Yes Check_Rolloff High Efficiency Roll-off? Check_Leakage->Check_Rolloff No Film_Defects Potential Film Defects or Impurities Check_Leakage->Film_Defects Yes Exciton_Quenching Potential Exciton Quenching (e.g., TTA) Check_Rolloff->Exciton_Quenching Yes End Re-evaluate Device Performance Check_Rolloff->End No Optimize_Thickness Optimize this compound and HTL Thickness Charge_Imbalance->Optimize_Thickness Add_HIL Incorporate Hole Injection Layer Charge_Imbalance->Add_HIL Optimize_Thickness->End Add_HIL->End Check_Purity Verify Material Purity Film_Defects->Check_Purity Optimize_Deposition Optimize Deposition Parameters Film_Defects->Optimize_Deposition Improve_Cleaning Enhance Substrate Cleaning Film_Defects->Improve_Cleaning Check_Purity->End Optimize_Deposition->End Improve_Cleaning->End Adjust_Doping Adjust Emitter Doping Concentration Exciton_Quenching->Adjust_Doping Add_EBL Incorporate Exciton Blocking Layer Exciton_Quenching->Add_EBL Adjust_Doping->End Add_EBL->End

A troubleshooting workflow for addressing low current efficiency.

G cluster_device Typical OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HIL HIL Anode->HIL Holes HTL HTL HIL->HTL EML EML HTL->EML This compound ETL (this compound) EML->this compound EIL EIL (LiF) This compound->EIL Cathode Cathode (Al) EIL->Cathode Electrons HOMO_Anode Anode WF HOMO_HTL HTL HOMO HOMO_Anode->HOMO_HTL Hole Injection HOMO_EML EML HOMO HOMO_HTL->HOMO_EML HOMO_this compound This compound HOMO HOMO_Cathode Cathode WF LUMO_Anode LUMO_HTL HTL LUMO LUMO_EML EML LUMO LUMO_this compound This compound LUMO LUMO_this compound->LUMO_EML LUMO_Cathode LUMO_Cathode->LUMO_this compound Electron Injection

Charge injection and transport in a this compound-based OLED.

References

Technical Support Center: Strategies to Reduce Roll-Off in High-Brightness OLEDs with TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the reduction of efficiency roll-off in high-brightness Organic Light-Emitting Diodes (OLEDs) utilizing 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of high-brightness OLEDs featuring this compound as an electron transport layer (ETL).

Question: My OLED device with a this compound ETL shows significant efficiency roll-off at high brightness. What are the primary causes and how can I investigate them?

Answer: Severe efficiency roll-off at high current densities in OLEDs is primarily attributed to several quenching mechanisms:

  • Triplet-Triplet Annihilation (TTA): At high exciton concentrations, two triplet excitons can interact, leading to the non-radiative decay of one or both excitons.

  • Triplet-Polaron Quenching (TPQ) or Triplet-Charge Annihilation (TQA): Triplet excitons can be quenched by interacting with charge carriers (polarons).[1] This becomes more prevalent at high current densities where polaron concentrations are higher.

  • Singlet-Triplet Annihilation (STA): The accumulation of triplet excitons can lead to the quenching of emissive singlet excitons.[2]

  • Charge Imbalance: An excess of either electrons or holes in the emissive layer (EML) can lead to increased TPQ and reduced recombination efficiency.

To investigate the dominant mechanism in your device, you can:

  • Analyze Transient Electroluminescence (EL): By applying a voltage pulse and analyzing the decay characteristics of the EL signal, you can distinguish between different annihilation processes. A decay profile that is highly dependent on the initial luminance is often indicative of TTA.

  • Fabricate Single-Carrier Devices: Constructing hole-only and electron-only devices allows for the determination of charge carrier mobilities in the respective layers. A significant mismatch can point towards charge imbalance as a key contributor to roll-off.

Question: I suspect charge imbalance is the main issue in my this compound-based device. How can I confirm this and what are the strategies to improve it?

Answer: Charge imbalance is a common culprit for efficiency roll-off. The excess charge carriers that do not contribute to light emission can act as quenching sites for excitons.

Confirmation: As mentioned, fabricating and characterizing single-carrier devices is the most direct way to assess the mobility of electrons and holes within your device structure. A significant disparity in these mobilities strongly suggests a charge imbalance.

Mitigation Strategies:

  • Optimize Layer Thicknesses: Carefully adjusting the thickness of the hole transport layer (HTL) and the this compound ETL can help balance the injection and transport of holes and electrons into the emissive layer.

  • Utilize a Mixed Host Architecture: Introducing a hole-transporting material into the emissive layer host can facilitate better hole injection and transport, leading to a more balanced charge carrier concentration.

  • Employ an n-doped ETL: Doping the this compound layer with a suitable n-dopant, such as 8-hydroxyquinolinolatolithium (Liq), can significantly increase its electron-transporting ability, leading to a more balanced carrier density in the EML.[3]

Question: My device performance is not reproducible. What experimental factors could be causing this inconsistency?

Answer: Lack of reproducibility in OLED fabrication is a common challenge and can stem from several factors:

  • Substrate Cleaning: Inconsistent or inadequate cleaning of the Indium Tin Oxide (ITO)-coated glass substrates can lead to defects, non-uniform film growth, and poor charge injection.

  • Deposition Rates and Thickness Control: Variations in the deposition rates and final thicknesses of the organic layers and the cathode can significantly impact device performance and charge balance.

  • Vacuum Quality: Poor vacuum conditions during thermal evaporation can lead to the incorporation of impurities into the organic layers, creating quenching sites and degrading performance.

  • Material Purity: The purity of the organic materials, including this compound, is critical. Impurities can act as traps for charge carriers and excitons.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good candidate for an ETL in high-brightness OLEDs?

A1: this compound is a widely used ETL material due to its:

  • High Electron Mobility: It possesses an electron mobility of approximately 10⁻³ cm² V⁻¹ s⁻¹, facilitating efficient electron transport.[4]

  • High Triplet Energy: this compound has a high triplet energy level (ET) of around 2.78 eV.[1] This high ET helps to confine triplet excitons within the emissive layer and prevent energy loss to the ETL, which is crucial for high efficiency.[1]

  • Deep HOMO Level: Its deep highest occupied molecular orbital (HOMO) level of approximately 6.7 eV provides excellent hole-blocking capabilities.

Q2: How does the thickness of the this compound layer affect efficiency roll-off?

A2: The thickness of the this compound layer is a critical parameter. Studies have shown that as the thickness of the this compound layer increases, the likelihood of triplet-charge annihilation (TQA) processes can also increase at the same luminance level, potentially leading to a decrease in the maximum achievable luminance.[1] However, optimizing the ETL thickness is essential for balancing charge injection and transport, and an overly thin layer may not provide adequate electron transport or hole blocking. The optimal thickness will depend on the specific device architecture and other materials used.

Q3: What is the role of the host material in reducing roll-off in devices with this compound?

A3: The choice of the host material for the emissive layer is crucial for managing excitons and reducing roll-off. A host material should ideally have:

  • A high triplet energy level: Higher than that of the phosphorescent dopant to ensure efficient energy transfer.

  • Bipolar charge transport properties: To facilitate balanced electron and hole transport within the EML, which can be achieved by using a mixed-host system.

  • Good morphological stability: To prevent phase separation and ensure uniform device performance.

For example, using a host like bis[2-(diphenylphosphino) phenyl] ether oxide (DPEPO) in conjunction with a this compound ETL has been shown to suppress roll-off in deep-blue OLEDs.[5]

Q4: Can device architecture modifications help in reducing roll-off?

A4: Yes, device architecture plays a significant role. For instance:

  • Using a Dual Emitting Layer (D-EML) structure: This can help confine the exciton formation zone near the interface between the two emissive layers, reducing exciton quenching in the transport layers.

  • Employing an inverted top-emitting architecture: This can sometimes lead to improved light outcoupling and overall device efficiency.

Quantitative Data

Table 1: Comparison of OLED Performance with Different ETLs

ETL MaterialTriplet Energy (eV)Current Efficacy (cd/A) @ Luminance (cd/m²)Reference
This compound 2.7833.6 @ 1126[1]
TpPyPB2.575.1 @ 1259[1]

Table 2: Performance of a Deep-Blue TADF OLED with Different Hosts and a this compound ETL

Host MaterialMax. EQE (%)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)EQE @ 1000 cd/m² (%)Reference
DPEPO4.05.7781854.0[5]
mCP2.634.1253382.5[5]

Experimental Protocols

Protocol 1: Fabrication of a High-Efficiency OLED with a this compound ETL

This protocol describes a general procedure for the fabrication of a phosphorescent OLED using thermal evaporation.

  • Substrate Preparation:

    • Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the following layers sequentially:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

      • Emissive Layer (EML): Co-deposit the host material (e.g., mCP) and the phosphorescent dopant (e.g., FIrpic) at a specific doping concentration (e.g., 8 wt%). The typical thickness is 20-30 nm.

      • Electron Transport Layer (ETL): Deposit 40 nm of This compound .

    • Maintain a stable deposition rate for all organic materials (e.g., 1-2 Å/s).

  • Cathode Deposition:

    • Deposit a thin layer of Lithium Fluoride (LiF) (e.g., 1 nm) to facilitate electron injection.

    • Deposit a thicker layer of Aluminum (Al) (e.g., 100 nm) as the cathode.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.

Protocol 2: Characterization of OLED Devices

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter unit (e.g., Keithley 2400) to apply a voltage across the device and measure the current.

    • Simultaneously, measure the luminance using a calibrated photodiode or a spectroradiometer (e.g., Konica Minolta CS-2000).

  • Electroluminescence (EL) Spectra:

    • Measure the EL spectra at different driving voltages using a spectroradiometer to determine the emission color and check for any spectral shifts with increasing brightness.

  • External Quantum Efficiency (EQE) Calculation:

    • Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

Visualizations

Roll_Off_Mechanisms cluster_exciton High Exciton Density cluster_polaron High Polaron Density T1_1 Triplet Exciton (T1) TTA Triplet-Triplet Annihilation (TTA) T1_1->TTA TPQ Triplet-Polaron Quenching (TPQ) T1_1->TPQ T1_2 Triplet Exciton (T1) T1_2->TTA Polaron Charge Carrier (Polaron) Polaron->TPQ NonRad Non-Radiative Decay (Heat) TTA->NonRad TPQ->NonRad RollOff Efficiency Roll-Off NonRad->RollOff

Caption: Key quenching mechanisms leading to efficiency roll-off in OLEDs.

Experimental_Workflow Start Start Substrate Substrate Cleaning (DI Water, Acetone, IPA, UV-Ozone) Start->Substrate Deposition High-Vacuum Thermal Evaporation Substrate->Deposition HIL HIL Deposition Deposition->HIL HTL HTL Deposition HIL->HTL EML EML Co-Deposition (Host + Dopant) HTL->EML ETL ETL Deposition (this compound) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation (Nitrogen Glovebox) Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization End End Characterization->End

Caption: Standard experimental workflow for OLED fabrication and characterization.

Charge_Balance_Strategy cluster_input Problem cluster_output Outcome ChargeImbalance Charge Imbalance (Excess Holes or Electrons) Strategy Mitigation Strategies ChargeImbalance->Strategy ReducedRollOff Reduced Roll-Off & Improved Efficiency OptThickness Optimize HTL/ETL Thickness Strategy->OptThickness MixedHost Use Mixed Host in EML Strategy->MixedHost nDoping n-doping of ETL (e.g., this compound:Liq) Strategy->nDoping OptThickness->ReducedRollOff MixedHost->ReducedRollOff nDoping->ReducedRollOff

Caption: Strategies to mitigate charge imbalance for reduced efficiency roll-off.

References

Validation & Comparative

A Comparative Performance Analysis of TmPyPB and TPBi in Red Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable red Organic Light-Emitting Diodes (OLEDs), the selection of appropriate electron transport layer (ETL) materials is paramount. This guide provides a detailed comparison of two commonly used ETL materials: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) and 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi). This analysis is supported by experimental data from recent studies to assist researchers in making informed decisions for device fabrication.

Executive Summary

Experimental evidence consistently demonstrates that this compound outperforms TPBi as an electron transport material in red phosphorescent OLEDs. Devices employing this compound exhibit significantly higher efficiencies. This enhanced performance is largely attributed to the superior electron mobility of this compound compared to TPBi, which leads to a more balanced charge carrier distribution within the emissive layer.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of red OLEDs utilizing this compound and TPBi as the ETL. The data is extracted from a comparative study where the device structure was kept consistent to isolate the impact of the ETL material.

Performance MetricDevice with this compound ETLDevice with TPBi ETL
**Current Efficiency (at 1000 cd/m²) **24.8 cd/A10.1 cd/A
Electron Mobility ~1 x 10⁻³ cm²/Vs[1][2](5.6 x 10⁻⁸) to (2.1 x 10⁻⁵) cm²/Vs[3][4]

Note: The significant difference in electron mobility is a key factor contributing to the performance disparity.

Experimental Observations

A study investigating red OLEDs with the structure ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al found that the device with TPBi as the ETL exhibited the poorest performance when compared to devices with this compound and another material, BmPyPB.[3] The TPBi-based device showed a much lower current efficiency of 10.1 cd/A at a luminance of 1000 cd/m², whereas the this compound-based device reached 24.8 cd/A.[3] This inferior performance in the TPBi device is attributed to a seriously imbalanced transport of holes and electrons.[3]

While TPBi is a widely used material in various OLED applications, often serving as a host or hole-blocking layer in addition to an ETL[5][6][7], its lower electron mobility compared to this compound presents a significant drawback in specific device architectures, particularly for high-efficiency red phosphorescent OLEDs.[3][4] this compound, with its high electron mobility and suitable energy levels, facilitates efficient electron injection and transport, leading to improved device performance.[1][8][9]

Experimental Protocols

The following is a representative experimental protocol for the fabrication and characterization of the red OLEDs discussed in this guide, based on the cited literature.[3]

Device Structure: ITO / MoO₃ (8 nm) / TAPC (60 nm) / TCTA:Ir(MDQ)₂(acac) (8 wt%, 20 nm) / ETL (35 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate: Indium tin oxide (ITO)-coated glass with a sheet resistance of 15 Ω/sq.

  • Cleaning: The ITO substrates were sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, followed by UV-ozone treatment.

  • Deposition: All organic layers, LiF, and the Al cathode were deposited by thermal evaporation in a high-vacuum chamber (base pressure < 5 × 10⁻⁴ Pa). The deposition rates were monitored using a quartz crystal oscillator.

  • ETL Materials: this compound or TPBi were used as the electron transport layer (ETL).

  • Encapsulation: The devices were encapsulated in a nitrogen-filled glovebox immediately after fabrication to prevent degradation from atmospheric moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics were measured using a programmable Keithley 2400 source meter and a Konica Minolta CS-2000 spectroradiometer. The electroluminescence (EL) spectra were also recorded with the spectroradiometer.

Visualized Structures and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_device Red OLED Device Structure cluster_energy Energy Level Diagram Al Cathode (Al) LiF Electron Injection Layer (LiF) ETL Electron Transport Layer (this compound or TPBi) EML Emissive Layer (TCTA:Ir(MDQ)2(acac)) HTL2 Hole Transport Layer (TCTA) HTL1 Hole Transport Layer (TAPC) HIL Hole Injection Layer (MoO3) ITO Anode (ITO) HOMO_ITO Anode (ITO) ~4.7 eV HOMO_HIL HIL ~5.3 eV HOMO_ITO->HOMO_HIL Holes HOMO_HTL1 HTL1 ~5.5 eV HOMO_HTL2 HTL2 ~5.7 eV HOMO_EML EML Host ~6.1 eV HOMO_ETL ETL (TPBi ~6.2 eV) (this compound ~6.7 eV) HOMO_Cathode Cathode (Al) ~4.2 eV LUMO_ITO LUMO_HIL LUMO_HTL1 LUMO ~2.0 eV LUMO_HTL2 LUMO ~2.4 eV LUMO_EML LUMO ~2.4 eV LUMO_ETL LUMO (TPBi ~2.7 eV) (this compound ~2.75 eV) LUMO_Cathode LUMO_Cathode->LUMO_ETL Electrons

Caption: Generalized Red OLED Structure and Energy Levels.

G cluster_workflow Experimental Workflow A Substrate Cleaning (ITO Glass) B Hole Injection & Transport Layer Deposition A->B C Emissive Layer Deposition (Red Phosphorescent Dopant) B->C D Electron Transport Layer Deposition (this compound or TPBi) C->D E Cathode Deposition (LiF/Al) D->E F Encapsulation (Nitrogen Atmosphere) E->F G Device Characterization (J-V-L, EL Spectra) F->G

Caption: OLED Fabrication and Testing Workflow.

Conclusion

Based on the available experimental data, this compound is the superior choice over TPBi for an electron transport layer in high-efficiency red phosphorescent OLEDs. Its significantly higher electron mobility promotes a more balanced charge distribution within the device, leading to enhanced current efficiency. While TPBi remains a versatile material in organic electronics, for red OLEDs where electron transport is a critical factor, this compound offers a distinct performance advantage. Researchers aiming to optimize the efficiency of red OLEDs should therefore consider this compound as a primary candidate for the electron transport layer.

References

A Comparative Guide to the Quantum Efficiency of Devices with TmPyPB versus Other Electron Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of organic light-emitting diodes (OLEDs) utilizing 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) as an electron transport layer (ETL) against devices employing other common ETL materials. The information presented is collated from various experimental studies to aid researchers in selecting the optimal materials for their device architectures.

Performance Comparison of ETL Materials

The quantum efficiency of an OLED is a critical metric for its performance, and the choice of ETL plays a pivotal role. The following tables summarize the key performance parameters of OLEDs fabricated with this compound and other widely used ETLs such as 2,2',2''-(1,3,5-benzenetriyl)-tris(1-phenyl-1H-benzimidazole) (TPBi) and 1,3-bis(3,5-dipyrid-3-yl-phenyl)benzene (BmPyPB).

Table 1: Performance of Blue Phosphorescent OLEDs with Different ETLs
ETL MaterialMaximum External Quantum Efficiency (EQE) (%)Luminous Current Efficiency (cd/A)Key Observation
This compound 20.1 33.1 Highest efficiency attributed to high electron mobility and triplet energy.
TPBi--Longer operational lifetime due to a lower hole-blocking barrier.[1]
3TPYMB--Lower efficiency and poor operational stability.[1]
Table 2: Performance of Red OLEDs with Different ETLs
ETL MaterialCurrent Efficiency (CE) at 1000 cd/m² (cd/A)Key Observation
BmPyPB34.4 Highest current efficiency among the three.
This compound 24.8 Good performance, outperforming TPBi.
TPBi10.1Poorest performance due to severely imbalanced hole and electron transport.[2]

Experimental Protocols

The data presented in this guide is based on devices fabricated and characterized under specific experimental conditions. Below are generalized yet detailed methodologies for key experimental processes.

Substrate Cleaning

A thorough cleaning of the indium tin oxide (ITO) coated glass substrates is crucial for optimal device performance. A typical procedure involves the following steps:

  • Sonication in a 1% (by volume) solution of Hellmanex for 5 minutes.

  • Thorough rinsing twice with hot deionized water.

  • Sonication in isopropyl alcohol (IPA) for 5 minutes.

  • Thorough rinsing twice with deionized water.

  • Drying with a stream of nitrogen gas.

  • UV-ozone treatment to increase the wettability of the ITO surface.

Device Fabrication

OLEDs are typically fabricated using either vacuum thermal evaporation or spin-coating techniques.

Vacuum Thermal Evaporation: This is a common method for depositing thin films of organic small molecules and metals in a high-vacuum environment (typically < 10⁻⁶ mbar).

  • The cleaned ITO substrate is loaded into a vacuum chamber.

  • Organic materials are placed in crucibles and heated until they vaporize.

  • The vaporized molecules travel in a straight line and deposit onto the substrate, forming a thin film.

  • A metal mask is often used to define the geometry of the deposited layers.

  • The different organic layers (hole injection, hole transport, emissive, electron transport) and the metal cathode are deposited sequentially without breaking the vacuum.

Spin Coating: This technique is often used for polymer-based OLEDs or when using soluble small molecules.

  • A solution of the organic material in a suitable solvent is dispensed onto the center of the substrate.

  • The substrate is then rotated at a high speed (e.g., 2000-6000 rpm), causing the solution to spread evenly across the surface due to centrifugal force.

  • The solvent evaporates, leaving a thin film of the material.

  • Subsequent layers can be deposited, although solvent orthogonality is a critical consideration to prevent the dissolution of underlying layers.

Device Characterization

The performance of the fabricated OLEDs is evaluated using several characterization techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: A source meter is used to apply a voltage across the device and measure the resulting current density and luminance.

  • External Quantum Efficiency (EQE) Measurement: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a key performance metric. It is typically measured using a calibrated photodetector in an integrating sphere to capture all the emitted light. The electroluminescence spectrum is also recorded using a spectrometer.

Device Architecture and Energy Level Diagrams

The following diagrams illustrate a typical device structure and the energy level alignment of the different materials used in the OLEDs discussed in this guide.

G Typical OLED Device Structure cluster_device cluster_legend Charge Carrier Movement Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL electron ETL Electron Transport Layer (e.g., this compound) EIL->ETL EML Emissive Layer ETL->EML ETL->EML Transport HTL Hole Transport Layer EML->HTL light EML->light Recombination HTL->EML Transport HIL Hole Injection Layer HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate hole electron->EIL Injection hole->HIL Injection

A diagram illustrating the layered structure of a typical OLED and the movement of charge carriers leading to light emission.

G Energy Level Diagram of Common OLED Materials TAPC_HOMO TAPC -5.5 TPBi_HOMO TPBi -6.2 TmPyPB_HOMO This compound -6.7 Alq3_HOMO Alq3 -5.7 TAPC_LUMO TAPC -2.0 TAPC_LUMO->TAPC_HOMO TPBi_LUMO TPBi -2.7 TPBi_LUMO->TPBi_HOMO TmPyPB_LUMO This compound -2.7 TmPyPB_LUMO->TmPyPB_HOMO Alq3_LUMO Alq3 -3.0 Alq3_LUMO->Alq3_HOMO HTL_label Hole Transport Layer ETL_label Electron Transport Layers

A diagram showing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for a common Hole Transport Layer (TAPC) and various Electron Transport Layers.

References

A Comparative Guide to Hole-Blocking Materials: TmPyPB vs. Bphen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 1,3,5-Tris(m-pyrid-3-ylphenyl)benzene (TmPyPB) and 4,7-Diphenyl-1,10-phenanthroline (Bphen) as hole-blocking layers in organic electronics, supported by experimental data and detailed methodologies.

In the realm of organic electronics, particularly in the design and fabrication of high-performance Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate hole-blocking layer (HBL) is critical for achieving superior efficiency, stability, and device lifetime. The primary function of an HBL is to confine charge recombination to the emissive layer (EML) by preventing holes from migrating into the electron-transporting layer (ETL), thereby enhancing the probability of radiative exciton decay. This guide provides a detailed comparison of two widely utilized hole-blocking materials: this compound and Bphen.

Executive Summary

This compound and Bphen are both effective hole-blocking materials, but they exhibit distinct electronic and physical properties that make them suitable for different applications. This compound is characterized by a deeper highest occupied molecular orbital (HOMO) level and a higher triplet energy, making it an excellent choice for phosphorescent OLEDs (PhOLEDs) where preventing triplet exciton quenching is paramount.[1][2] Bphen, on the other hand, possesses high electron mobility and a suitable lowest unoccupied molecular orbital (LUMO) level for efficient electron injection, though its lower triplet energy can be a limiting factor in some phosphorescent applications.[3] The choice between these two materials often involves a trade-off between superior hole-blocking and exciton confinement (this compound) and enhanced electron transport (Bphen).

Quantitative Performance Comparison

The following tables summarize the key electronic and physical properties of this compound and Bphen, as well as reported performance metrics in OLED devices. It is important to note that direct, side-by-side comparisons under identical device architectures are limited in the literature; therefore, the performance data is compiled from various studies to provide a representative overview.

Table 1: Comparison of Electronic and Physical Properties

PropertyThis compoundBphenSource(s)
HOMO Level ~6.7 eV~6.4 eV[2]
LUMO Level ~2.7 eV~3.0 eV[2]
Triplet Energy (T₁) ~2.78 eV~2.5 eV[2][4]
Electron Mobility (µe) ~1.0 x 10⁻³ cm²/Vs~5.5 x 10⁻⁴ cm²/Vs[4]

Table 2: Comparative OLED Device Performance

Performance MetricDevice with this compound (as ETL/HBL)Device with Bphen (as ETL/HBL)Source(s)
Driving Voltage (at 1000 cd/m²) Lower (indicative of better charge balance)Higher[3][4]
Maximum Power Efficiency Generally HigherGenerally Lower[4]
Maximum External Quantum Efficiency (EQE) Can be higher, especially in PhOLEDsCompetitive, but can be limited by T₁[3][4]
Device Lifetime (LT₉₅) Significantly LongerShorter[4]

Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.

Experimental Protocols

To ensure a rigorous and reproducible assessment of hole-blocking capabilities, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Device Fabrication

A typical multilayer OLED structure for comparing HBL materials is fabricated on a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The organic layers are deposited sequentially via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). A common device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Hole-Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

To perform a direct comparison, two sets of devices are fabricated where only the HBL is varied (this compound or Bphen), while all other layers are kept identical in material and thickness.[5]

Current Density-Voltage-Luminance (J-V-L) Characterization

The J-V-L characteristics of the fabricated OLEDs are measured using a programmable sourcemeter and a calibrated photodiode or a spectroradiometer. The device is forward-biased, and the current and luminance are recorded as a function of the applied voltage. This measurement provides crucial information about the turn-on voltage, current efficiency, and power efficiency of the device.

External Quantum Efficiency (EQE) Measurement

The EQE is determined by measuring the total photon flux from the device using a calibrated integrating sphere connected to a spectrometer. The total number of emitted photons per second is calculated from the integrated electroluminescence spectrum. The EQE is then the ratio of the number of emitted photons to the number of injected electrons (calculated from the driving current).

Transient Electroluminescence (TrEL)

TrEL is a powerful technique to study charge carrier dynamics and recombination processes. A square-wave voltage pulse is applied to the device, and the time-resolved electroluminescence decay is monitored using a fast photodetector and an oscilloscope.[6] The decay characteristics can provide insights into charge trapping, detrapping, and the effectiveness of the HBL in confining excitons within the EML. The experimental setup typically includes a pulse generator, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and a high-speed oscilloscope.[7][8][9]

Hole Leakage Current Measurement

Assessing hole leakage current provides a direct measure of the HBL's effectiveness. This can be indirectly inferred from the device performance, where lower efficiency and a shift in the recombination zone towards the ETL side can indicate significant hole leakage. More direct methods involve fabricating specialized device structures to isolate and measure the hole current that bypasses the EML.[10][11]

Mandatory Visualization

G cluster_anode Anode Side cluster_cathode Cathode Side cluster_recombination Recombination Zone Anode Anode (ITO) HIL HIL Anode->HIL Holes (h⁺) HTL HTL HIL->HTL EML Emissive Layer (EML) HTL->EML HBL Hole-Blocking Layer (this compound or Bphen) EML->HBL Leaked Holes Recombination h⁺ + e⁻ → Exciton → Light HBL->EML ETL ETL HBL->ETL ETL->HBL EIL EIL EIL->ETL Cathode Cathode (Al) Cathode->EIL Electrons (e⁻) G cluster_workflow Experimental Workflow for HBL Comparison cluster_fab Device Fabrication cluster_char Characterization cluster_analysis Data Analysis & Comparison Substrate ITO Substrate Cleaning Deposition Vacuum Thermal Evaporation of Organic Layers & Cathode Substrate->Deposition Device_A Device A: .../EML/TmPyPB/ETL/... Deposition->Device_A Device_B Device B: .../EML/Bphen/ETL/... Deposition->Device_B JVL J-V-L Measurement Device_A->JVL EQE EQE Measurement Device_A->EQE TrEL Transient EL Device_A->TrEL Device_B->JVL Device_B->EQE Device_B->TrEL Analysis Compare: - Efficiency - Driving Voltage - Lifetime - Charge Dynamics JVL->Analysis EQE->Analysis TrEL->Analysis G Energy Level Diagram cluster_energy cluster_tmpy This compound cluster_bphen Bphen cluster_htl Typical HTL cluster_eml Typical EML Host y_axis Energy (eV) TmPyPB_HOMO HOMO ~6.7 eV TmPyPB_LUMO LUMO ~2.7 eV Bphen_HOMO HOMO ~6.4 eV Bphen_LUMO LUMO ~3.0 eV HTL_HOMO HOMO ~5.7 eV EML_HOMO HOMO ~5.9 eV HTL_HOMO->EML_HOMO Hole Injection EML_HOMO->TmPyPB_HOMO Hole Blocking Barrier ~0.8 eV EML_HOMO->Bphen_HOMO Hole Blocking Barrier ~0.5 eV

References

A Comparative Guide to Transient Electroluminescence in TmPyPB-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) as an electron transport and hole-blocking material in organic light-emitting diodes (OLEDs), with a focus on its transient electroluminescence (TEL) characteristics. We compare its performance with common alternatives, namely 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) and 1,3-bis(3,5-dipyrid-3-yl-phenyl)benzene (BmPyPB), supported by experimental data from peer-reviewed literature.

Performance Comparison of Electron Transport Layer (ETL) Materials

Table 1: Comparison of Electron Mobility and Device Performance

MaterialElectron Mobility (cm²/Vs)Device Performance Highlights
This compound Higher than TPBi[1][2]Devices with this compound as the ETL exhibit significantly higher current efficacy compared to those with alternatives like TpPyPB.[3] This is attributed to its higher triplet energy, which reduces exciton quenching at the ETL interface, and favorable charge balance.[3]
TPBi (5.6 × 10⁻⁸) to (2.1 × 10⁻⁵)[1][2]OLEDs using TPBi as the ETL show inferior performance compared to devices with this compound and BmPyPB.[1][2] This is largely due to its much lower electron mobility, leading to imbalanced charge transport and a narrower exciton recombination zone.[1]
BmPyPB Higher than TPBi[1][2]Devices with BmPyPB as the ETL demonstrate superior performance to those with TPBi.[1][2]

Experimental Protocols

Device Fabrication

A typical OLED device incorporating this compound as the electron transport layer (ETL) is fabricated on an indium tin oxide (ITO)-coated glass substrate. The general structure is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

A common device structure reported in the literature is: ITO/MoO₃ (8 nm)/TAPC (60 nm)/TCTA:Ir(MDQ)₂(acac) (8 wt %, 20 nm)/ETL (35 nm)/LiF (1 nm)/Al (100 nm)[1]

  • Substrate: Indium tin oxide (ITO) coated glass.

  • Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃).

  • Hole Transport Layer (HTL): 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

  • Emissive Layer (EML): 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA) doped with a phosphorescent emitter like bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) (Ir(MDQ)₂(acac)).

  • Electron Transport Layer (ETL): this compound, TPBi, or BmPyPB.

  • Electron Injection Layer (EIL): Lithium fluoride (LiF).

  • Cathode: Aluminum (Al).

All organic layers are typically deposited by thermal evaporation in a high-vacuum chamber.

Transient Electroluminescence Measurement

The transient electroluminescence (TEL) measurement is a powerful technique to probe the charge carrier dynamics within an OLED.

Experimental Setup:

  • Pulse Generator: A pulse generator is used to apply a rectangular voltage pulse to the OLED device.

  • Photodetector: A fast photodetector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), is used to detect the emitted light from the OLED.

  • Oscilloscope: The output of the photodetector is connected to a high-speed digital oscilloscope to record the time-resolved electroluminescence signal.

Procedure:

  • The OLED device is placed in a light-tight sample holder.

  • A rectangular voltage pulse of a specific width and amplitude is applied to the device using the pulse generator.

  • The resulting electroluminescence signal is captured by the photodetector and recorded by the oscilloscope.

  • By analyzing the shape of the TEL signal, including the rise time, decay time, and any delayed emission, key parameters such as charge carrier mobility and exciton lifetime can be determined. The delay between the application of the voltage pulse and the onset of electroluminescence is often correlated with the transit time of the charge carriers across the organic layers.

Visualizations

G cluster_0 Device Fabrication cluster_1 Transient EL Measurement ITO ITO Substrate Cleaning HIL HIL Deposition (e.g., MoO₃) ITO->HIL HTL HTL Deposition (e.g., TAPC) HIL->HTL EML EML Deposition (e.g., TCTA:Ir(MDQ)₂(acac)) HTL->EML ETL ETL Deposition (e.g., this compound) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Device OLED Device PulseGen Pulse Generator PulseGen->Device Voltage Pulse Photodetector Photodetector (PMT/APD) Device->Photodetector Light Emission Oscilloscope Oscilloscope Photodetector->Oscilloscope Electrical Signal Analysis Data Analysis Oscilloscope->Analysis Transient EL Waveform

Experimental Workflow for Transient Electroluminescence Studies.

G cluster_0 TAPC (HTL) cluster_1 TCTA (Host) cluster_2 This compound (ETL) cluster_3 TPBi (Alternative ETL) HOMO_TAPC HOMO (-5.5 eV) HOMO_TCTA HOMO (-5.7 eV) HOMO_TAPC->HOMO_TCTA LUMO_TAPC LUMO (-2.0 eV) LUMO_TCTA LUMO (-2.4 eV) HOMO_this compound HOMO (-6.75 eV) LUMO_this compound LUMO (-2.75 eV) LUMO_this compound->LUMO_TCTA HOMO_TPBi HOMO (-6.2 eV) LUMO_TPBi LUMO (-2.7 eV) LUMO_TPBi->LUMO_TCTA Anode Anode (ITO) Anode->HOMO_TAPC Hole Injection Cathode Cathode (Al) Cathode->LUMO_this compound Electron Injection Cathode->LUMO_TPBi Electron Injection

Energy Level Diagram of a Typical OLED with this compound and TPBi.

References

A Comparative Analysis of the Stability of TmPyPB and Alq3 in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and drug development, the long-term stability of organic electronic materials is a critical determinant of device performance and reliability. This guide provides a detailed comparison of the stability of two widely used electron transport and emissive layer materials: tris[3-(3-pyridyl)mesityl]borane (TmPyPB) and tris(8-hydroxyquinolinato)aluminum (Alq3).

This analysis synthesizes experimental data on the thermal, photostability, and electrochemical stability of both compounds, offering a comprehensive overview to inform material selection for advanced electronic and biomedical applications.

At a Glance: Key Stability Parameters

PropertyThis compoundAlq3Key Insights
Chemical Formula C39H27N3C27H18AlN3O3This compound is a purely organic molecule, while Alq3 is a metal-organic complex.
Thermal Stability (TGA) Decomposition (5% weight loss) ≥ 310 °C[1]Decomposition > 703 K (~430 °C) with prior meltingBoth materials exhibit high thermal stability, suitable for vacuum deposition processes.
Melting Point 195 - 200 °C[1]~415.4 °C (DSC onset)[2]The significantly higher melting point of Alq3 suggests stronger intermolecular forces.
Photostability Generally considered to have good stability, though detailed comparative studies are limited.Susceptible to photodegradation under UV exposure, leading to the formation of luminescence quenchers.[3]The metal chelate structure of Alq3 may be more prone to photo-induced degradation pathways.
Electrochemical Stability Considered electrochemically stable, often used as a robust electron transport layer.Prone to degradation upon hole injection, forming unstable cationic species that act as luminescence quenchers.The electrochemical instability of Alq3 is a known factor in the degradation of OLED devices.
Morphological Stability Forms robust, glassy films that can prevent pinhole formation and improve device lifetime upon annealing.[4]Can undergo crystallization upon annealing, which may affect device performance. Hydrolytic stability is also dependent on morphology.[5][6]This compound appears to offer superior morphological stability, a key factor for long-term device operation.

In-Depth Stability Analysis

Thermal Stability

Both this compound and Alq3 demonstrate high thermal stability, a prerequisite for their use in vacuum-deposited organic electronic devices. Thermogravimetric analysis (TGA) of this compound shows a decomposition temperature (corresponding to 5% weight loss) of 310 °C or higher.[1]

Alq3 exhibits a more complex thermal behavior. Studies combining TGA and Differential Scanning Calorimetry (DSC) show a phase transition from the α-phase to the γ-phase between 643–669 K (~370–396 °C), followed by melting at approximately 709 K (~436 °C) which is accompanied by decomposition.[7] The thermal processing of Alq3 is also notably influenced by the presence of water vapor.[7] Another source reports a melting point of 415.4 °C from DSC onset.[2] The high thermal stability of both materials ensures they can withstand the fabrication processes of organic light-emitting diodes (OLEDs) and other devices.

Photostability

The ability of a material to resist degradation upon exposure to light is crucial for the lifetime of optoelectronic devices. While comprehensive, direct comparative studies on the photostability of this compound and Alq3 are not abundant in the public literature, existing research on Alq3 highlights its vulnerability.

Studies on Alq3 thin films have shown that exposure to ultraviolet (UV) light, particularly at wavelengths corresponding to its absorption maxima (around 254 nm and 365 nm), leads to significant photodegradation. This degradation is associated with the formation of carbonyl groups which act as fluorescence quenchers, thereby reducing the luminescent efficiency of the material.[3]

While specific photodegradation studies on this compound are less common, its robust performance in OLEDs, particularly in demanding blue phosphorescent devices, suggests a higher degree of photostability compared to Alq3.

Electrochemical Stability

Electrochemical stability is a critical factor for materials used in charge-transporting layers of electronic devices, as they are subjected to continuous electrical stress during operation.

Cyclic voltammetry studies of Alq3 have been conducted to understand its electrochemical behavior. However, a significant body of research points to the electrochemical instability of Alq3, particularly when subjected to hole injection. The formation of unstable Alq3 cationic species is a primary intrinsic degradation mechanism in Alq3-based OLEDs. These cationic species can subsequently degrade into products that quench luminescence, leading to a decrease in device efficiency and lifetime.

This compound, on the other hand, is widely recognized for its excellent electrochemical stability. Its molecular design, featuring electron-deficient pyridine units, contributes to its efficient and stable electron-transporting properties. This inherent stability is a key reason for its frequent use as an electron transport and hole-blocking layer in high-performance OLEDs, where it contributes to longer device lifetimes.

Morphological Stability

The stability of the thin film morphology of organic materials is essential for preventing device failure mechanisms such as short circuits.

This compound is known to form smooth, amorphous, and robust glassy films. This morphological stability is advantageous in multilayered device structures, where it can help to prevent the formation of pinholes and intermixing of layers, especially under thermal stress such as annealing.[4]

In contrast, Alq3 films can be prone to crystallization when subjected to thermal annealing. While in some cases this can lead to different crystalline phases with altered photophysical properties, it can also negatively impact device performance and stability.[6] Furthermore, the hydrolytic stability of Alq3 has been shown to be dependent on its morphology, with more crystalline films exhibiting greater resistance to hydrolysis.[5]

Experimental Methodologies

To provide a clear understanding of how the stability of these materials is evaluated, the following are detailed protocols for the key experimental techniques cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the material.

Protocol:

  • A small sample of the material (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.

  • The pan is placed in a TGA instrument, which consists of a precision balance and a furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

Photostability Testing using UV-Vis Absorption Spectroscopy

Objective: To assess the degradation of the material upon exposure to light.

Protocol:

  • A thin film of the material is deposited on a transparent substrate (e.g., quartz).

  • The initial UV-Vis absorption spectrum of the film is recorded using a spectrophotometer. This provides a baseline measurement of the material's absorption characteristics.

  • The film is then exposed to a light source with a specific wavelength and intensity for a defined period. For example, in studies of Alq3, UV lamps with wavelengths of 254 nm, 306 nm, and 365 nm have been used for exposure times of 14-16 hours.[3]

  • After exposure, the UV-Vis absorption spectrum is recorded again.

  • Degradation is quantified by the decrease in the intensity of the characteristic absorption peaks of the material.

Electrochemical Stability Testing using Cyclic Voltammetry (CV)

Objective: To evaluate the electrochemical stability and determine the redox potentials of the material.

Protocol:

  • A three-electrode electrochemical cell is assembled. This typically consists of a working electrode (e.g., a platinum plate or a glassy carbon electrode), a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., a saturated calomel electrode - SCE or a silver/silver chloride electrode - Ag/AgCl).

  • The material to be tested is either dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in dichloromethane) or coated as a thin film onto the working electrode.

  • The electrodes are immersed in the electrolyte solution.

  • A potentiostat is used to apply a linearly sweeping potential to the working electrode, and the resulting current is measured. The potential is swept to a certain vertex potential and then reversed.

  • The stability of the material is assessed by the reproducibility of the cyclic voltammogram over multiple cycles. Changes in the peak currents or potentials can indicate electrochemical degradation. For instance, a typical CV measurement for Alq3 involves using a Pt plate as the working electrode, a Pt wire as the counter electrode, and SCE as the reference electrode in a dichloromethane solution containing 0.1M tetrabutylammonium perchlorate.

Visualizing the Comparison

To further illustrate the key differences and relationships, the following diagrams are provided.

cluster_this compound This compound cluster_Alq3 Alq3 TmPyPB_structure Purely Organic (C39H27N3) TmPyPB_thermal High Thermal Stability (Td ≥ 310 °C) TmPyPB_structure->TmPyPB_thermal TmPyPB_photo Good Photostability (Assumed from device data) TmPyPB_structure->TmPyPB_photo TmPyPB_electro High Electrochemical Stability TmPyPB_structure->TmPyPB_electro TmPyPB_morph Robust Glassy Films TmPyPB_structure->TmPyPB_morph Alq3_photo UV-Induced Degradation TmPyPB_photo->Alq3_photo Likely More Stable Alq3_electro Unstable Cationic Species TmPyPB_electro->Alq3_electro Superior Stability Alq3_morph Prone to Crystallization & Hydrolysis TmPyPB_morph->Alq3_morph Better Film Formation Alq3_structure Metal-Organic Complex (C27H18AlN3O3) Alq3_thermal High Thermal Stability (Td > 430 °C) Alq3_structure->Alq3_thermal Alq3_structure->Alq3_photo Alq3_structure->Alq3_electro Alq3_structure->Alq3_morph

Figure 1: Comparative properties of this compound and Alq3.

G cluster_thermal Thermal Stability Evaluation cluster_photo Photostability Evaluation cluster_electro Electrochemical Stability Evaluation TGA Thermogravimetric Analysis (TGA) Sample_prep_TGA Place 5-10 mg sample in TGA pan Heating_TGA Heat at constant rate (e.g., 10 °C/min) in N2 Sample_prep_TGA->Heating_TGA Data_acq_TGA Monitor mass loss vs. temperature Heating_TGA->Data_acq_TGA Result_TGA Determine Decomposition Temperature (Td) Data_acq_TGA->Result_TGA UVVis UV-Vis Spectroscopy Sample_prep_UV Deposit thin film on quartz substrate Initial_scan Record initial UV-Vis spectrum Sample_prep_UV->Initial_scan Exposure Expose to specific UV wavelength and duration Initial_scan->Exposure Final_scan Record final UV-Vis spectrum Exposure->Final_scan Result_UV Compare spectra to quantify degradation Final_scan->Result_UV CV Cyclic Voltammetry (CV) Cell_setup Assemble 3-electrode cell (Working, Counter, Reference) Electrolyte_prep Prepare electrolyte solution with dissolved/coated sample Cell_setup->Electrolyte_prep Potential_sweep Apply linear potential sweep using potentiostat Electrolyte_prep->Potential_sweep Data_acq_CV Measure current response Potential_sweep->Data_acq_CV Result_CV Analyze voltammogram reproducibility over cycles Data_acq_CV->Result_CV

Figure 2: Experimental workflows for stability evaluation.

Conclusion

Based on the available experimental data, This compound demonstrates superior overall stability compared to Alq3 , particularly in terms of electrochemical and morphological robustness. While both materials possess high thermal stability suitable for device fabrication, the inherent instability of Alq3 under electrical stress and its susceptibility to photodegradation and hydrolysis are significant drawbacks for long-term device performance.

The robust, glassy film-forming nature of this compound further enhances its appeal for creating durable and reliable organic electronic devices. For researchers and developers seeking to maximize the operational lifetime and stability of their devices, this compound presents a more promising option as an electron transport and hole-blocking material. This is especially true for applications where devices are subjected to prolonged operational stress and exposure to ambient conditions. Future research focusing on direct, side-by-side comparative studies under identical, well-defined stress conditions would be invaluable for further quantifying the stability advantages of this compound.

References

cost-performance analysis of TmPyPB in commercial applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Cost-Performance Analysis of TmPyPB for Commercial Applications

For researchers and drug development professionals, the selection of appropriate chemical tools is paramount. Meso-tetra(N-methyl-4-pyridyl)porphine, commonly known as this compound or TMPyP4, is a versatile cationic porphyrin widely investigated for its dual utility as a G-quadruplex (G4) stabilizing ligand and a photosensitizer for photodynamic therapy (PDT). This guide provides an objective cost-performance analysis of this compound, comparing it with key alternatives in its primary applications, supported by experimental data and detailed protocols.

Cost-Performance Overview

This compound is a potent biological agent but its utility must be weighed against its cost and scientific drawbacks, such as low selectivity for G4 DNA. The following sections provide a detailed breakdown of its performance metrics and a cost comparison with viable alternatives.

Performance as a G-Quadruplex (G4) Ligand

G-quadruplexes are non-canonical DNA structures found in telomeres and oncogene promoters. Their stabilization by small molecules like this compound is a promising anti-cancer strategy, as it can inhibit telomerase activity and downregulate oncogene expression.

The mechanism involves the ligand binding to and stabilizing the G4 structure, which acts as a steric block to transcriptional machinery or telomerase, ultimately leading to cell cycle arrest and apoptosis.

G4_Pathway cluster_0 Cellular Nucleus DNA G-Rich DNA (e.g., Telomere, Promoter) G4 G-Quadruplex Formation DNA->G4 Folding This compound This compound Binding & Stabilization G4->this compound Block Transcriptional Repression / Telomerase Inhibition This compound->Block DNA_Damage DNA Damage Response Block->DNA_Damage Apoptosis Apoptosis / Senescence DNA_Damage->Apoptosis PDT_Pathway cluster_0 Photodynamic Therapy (Type II) PS_Ground This compound (Ground State) Light Light (Photon, hν) PS_Ground->Light PS_Excited This compound (Excited Triplet State) Light->PS_Excited Absorption PS_Excited->PS_Ground Phosphorescence O2_Singlet Singlet Oxygen (¹O₂) PS_Excited->O2_Singlet Energy Transfer O2_Ground Molecular Oxygen (³O₂) O2_Ground->O2_Singlet Cell_Death Oxidative Stress & Cell Death O2_Singlet->Cell_Death

A Comparative Review of High-Performing Devices Utilizing TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performing devices that utilize the organic semiconductor 1,3,5-tri(m-pyridin-3-ylphenyl)benzene, commonly known as TmPyPB. This material has garnered significant attention in various fields due to its excellent electron-transporting and hole-blocking properties. This review will delve into its applications in Organic Light-Emitting Diodes (OLEDs), Polymer Solar Cells (PSCs), and Photodynamic Therapy (PDT), comparing its performance with relevant alternatives and providing supporting experimental data and protocols.

Organic Light-Emitting Diodes (OLEDs)

This compound is widely employed in OLEDs as an electron-transport layer (ETL) and a hole-blocking layer (HBL). Its high electron mobility and deep highest occupied molecular orbital (HOMO) energy level contribute to efficient charge transport and confinement within the emissive layer, leading to enhanced device performance.[1]

Performance Comparison of Electron Transport/Hole Blocking Layers in OLEDs
MaterialDevice StructureMaximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)Maximum Power Efficiency (lm/W)Luminance (cd/m²)Reference
This compound ITO/MoO3/TAPC/TCTA:Ir(MDQ)2(acac)/TmPyPB/LiF/Al24.8---[2]
TPBi ITO/MoO3/TAPC/TCTA:Ir(MDQ)2(acac)/TPBi/LiF/Al10.1---[2]
Bphen ITO/NPB/Alq3/Bphen/LiF/Al---4700[3][4]
Alq3 ITO/NPB/Alq3/Alq3/LiF/Al---4500[3][4]
TAZ ITO/NPB/Alq3/TAZ/LiF/Al---3200[3][4]

Note: Performance metrics are highly dependent on the specific device architecture and emissive materials used. The data presented here is for comparative purposes based on the cited literature.

Experimental Protocols

OLED Fabrication by Thermal Evaporation (General Protocol):

A common method for fabricating small-molecule OLEDs involves the sequential deposition of organic layers and a metal cathode onto a pre-cleaned, transparent conductive oxide (e.g., Indium Tin Oxide - ITO) coated glass substrate under high vacuum.

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) and Hole Transport Layer (HTL) Deposition: The substrate is transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The HIL (e.g., MoO₃) and HTL (e.g., TAPC) materials are evaporated from resistively heated sources at a controlled rate (e.g., 1-2 Å/s) to the desired thickness.

  • Emissive Layer (EML) Deposition: The host and dopant materials for the emissive layer are co-evaporated from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.

  • Electron Transport Layer (ETL) / Hole Blocking Layer (HBL) Deposition: this compound or an alternative material is then deposited at a controlled rate (e.g., 1-2 Å/s).

  • Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an EIL material (e.g., LiF) is deposited, followed by the metal cathode (e.g., Al) without breaking the vacuum.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Solution-Processed OLED Fabrication (General Protocol):

  • Substrate Preparation: Similar to the thermal evaporation method, ITO substrates are thoroughly cleaned.

  • Hole Injection Layer (HIL) Deposition: A solution of a HIL material, such as PEDOT:PSS, is spin-coated onto the ITO substrate and subsequently annealed.

  • Emissive and Transport Layer Deposition: The emissive layer and transport layers can be deposited sequentially via spin-coating from appropriate solutions. For a device incorporating this compound, a host/dopant emissive layer solution would be spin-coated first, followed by annealing. Subsequently, a solution of this compound in a suitable solvent would be spin-coated to form the ETL. Each layer requires careful optimization of the solvent, solution concentration, and spin-coating parameters (speed and time) to achieve the desired thickness and film quality.

  • Cathode Deposition: The cathode is then deposited via thermal evaporation as described in the previous protocol.

  • Encapsulation: The device is encapsulated to prevent degradation.

Diagrams

oled_energy_level cluster_anode Anode cluster_hil HIL cluster_htl HTL cluster_eml EML cluster_etl ETL/HBL cluster_eil EIL cluster_cathode Cathode Anode ITO HIL MoO3 HTL TAPC EML Host:Dopant ETL This compound Photon Light EML->Photon Recombination EIL LiF Cathode Al Hole h+ Hole->EML Hole Injection Electron e- Electron->EML Electron Injection oled_fabrication_workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_final Final Steps A ITO Substrate Cleaning B UV-Ozone Treatment A->B C HIL Deposition B->C D HTL Deposition C->D E EML Co-evaporation D->E F ETL/HBL (this compound) Deposition E->F G EIL Deposition F->G H Cathode Deposition G->H I Encapsulation H->I J Device Testing I->J psc_energy_level cluster_cathode Cathode cluster_etl ETL cluster_active Active Layer cluster_htl HTL cluster_anode Anode Cathode ITO ETL This compound Active Donor:Acceptor HTL PEDOT:PSS Exciton e- h+ Active->Exciton Exciton Generation Anode Ag Photon Sunlight Photon->Active Absorption Electron e- Exciton->Electron Charge Separation Hole h+ Exciton->Hole Electron->ETL Electron Transport Hole->HTL Hole Transport pdt_mechanism cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cell_death Cellular Effects Light Light (hν) PS_ground This compound (Ground State) Light->PS_ground Absorption PS_singlet This compound (Singlet Excited State) PS_triplet This compound (Triplet Excited State) PS_singlet->PS_triplet Intersystem Crossing O2 ³O₂ (Oxygen) PS_triplet->O2 Energy Transfer (Type II) ROS2 Superoxide, Hydroxyl Radicals PS_triplet->ROS2 Electron Transfer (Type I) ROS1 ¹O₂ (Singlet Oxygen) Cell Cancer Cell ROS1->Cell Reacts with ROS2->Cell Reacts with Damage Oxidative Damage to Cellular Components Death Cell Death (Apoptosis/Necrosis) Damage->Death

References

A Comparative Guide to TmPyPB and Its Analogues in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB), a cornerstone electron transport material (ETM) in organic electronics, against its key structural analogues. By presenting objective performance data from experimental studies, this document aims to elucidate the structure-property relationships that govern device efficiency and guide the selection of materials for next-generation organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Introduction to this compound

1,3,5-Tris(3-pyridyl-3-phenyl)benzene (this compound) is widely utilized as an electron-transport and hole-blocking material in organic electronic devices.[1] Its popularity stems from a combination of desirable properties including a high triplet energy level, electron-deficient pyridine groups for efficient electron transport, and a deep highest occupied molecular orbital (HOMO) level which facilitates effective hole blocking.[1] These characteristics are crucial for achieving high efficiency and stability in devices like phosphorescent OLEDs (PhOLEDs) and OSCs.[2][3] The performance of organic electronic devices, however, is highly sensitive to the molecular structure of the materials used. This guide compares this compound with its para-linked isomer, TpPyPB, and other pyridine-containing derivatives to highlight these critical structure-property relationships.

Comparative Analysis of Physicochemical Properties

The electronic and thermal properties of an ETM are paramount to device performance. The positioning of the pyridine nitrogen (meta vs. para linkage) and the overall molecular architecture significantly influence these characteristics.

MaterialFull NameHOMO (eV)LUMO (eV)Triplet Energy (ET, eV)Electron Mobility (μe, cm²/Vs)Ref.
This compound 1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene-6.68-2.752.78~1 x 10-3[3][4][5]
TpPyPB 1,3,5-Tris(p-pyrid-3-yl-phenyl)benzene-6.66-2.72.57~1 x 10-3[3][4]
B3PyPB bis-1,2-(3,5-di-3-pyridyl-phenyl)benzene-6.5-2.9N/A1.1 x 10-4[2]
DPPS diphenyl-bis[4-(pyridin-3-yl)phenyl]silane-6.2-2.6N/A2.5 x 10-6[2]

Note: HOMO/LUMO values can vary slightly based on measurement techniques (e.g., cyclic voltammetry, photoelectron spectroscopy). The values presented are representative figures from the cited literature.

Visualization of Core Structures

The fundamental difference between this compound and its derivatives lies in the connectivity and arrangement of the pyridine rings relative to the central triphenylbenzene core.

G cluster_this compound This compound Core Structure cluster_TpPyPB TpPyPB Core Structure core1 Triphenylbenzene Core py1 m-Pyridine core1->py1 meta-linkage py2 m-Pyridine core1->py2 meta-linkage py3 m-Pyridine core1->py3 meta-linkage core2 Triphenylbenzene Core py4 p-Pyridine core2->py4 para-linkage py5 p-Pyridine core2->py5 para-linkage py6 p-Pyridine core2->py6 para-linkage

Figure 1: Comparison of meta (this compound) vs. para (TpPyPB) linkages.

Performance in Organic Light-Emitting Diodes (OLEDs)

In PhOLEDs, the triplet energy (ET) of the host and transport materials must be higher than that of the phosphorescent emitter to prevent non-radiative energy loss. The meta-linkage in this compound results in a significantly higher triplet energy compared to the para-linked TpPyPB, making it a more effective ETM for blue PhOLEDs.

Device Structure: ITO / Hole Transport Layers / Emissive Layer (mCP:FIrpic) / ETL / LiF / Al

ETLMax. Current Efficacy (cd/A)Max. External Quantum Efficiency (EQE, %)Emitter Triplet Energy (eV)CommentsRef.
This compound 33.6 @ 1126 cd/m²~15.52.65 (FIrpic)ET (2.78 eV) > Emitter ET, ensuring efficient exciton confinement.[4]
TpPyPB 5.1 @ 1259 cd/m²~2.42.65 (FIrpic)ET (2.57 eV) < Emitter ET, leading to significant energy loss.[4]

The superior performance of the this compound-based device is directly attributed to its higher triplet energy, which effectively confines the excitons within the emissive layer.[4]

Performance in Organic Solar Cells (OSCs)

In OSCs, the ETM facilitates the collection of electrons at the cathode. High electron mobility is crucial for efficient charge extraction, which in turn improves the fill factor (FF) and power conversion efficiency (PCE).

Device Structure: ITO / Hole Transport Layer / Active Layer (SubPc:C60) / ETL / Al

ETLElectron Mobility (μe, cm²/Vs)Fill Factor (FF, %)Power Conversion Efficiency (PCE, %)Ref.
This compound ~1 x 10-3536.3[2]
B3PyPB 1.1 x 10-4525.8[2]
DPPS 2.5 x 10-6495.1[2]

The results clearly demonstrate that the device performance in OSCs is closely related to the intrinsic electron mobility of the ETL material.[2] this compound, with the highest mobility among the tested materials, yields devices with the lowest series resistance, highest shunt resistance, and consequently, the highest fill factor and overall efficiency.[2]

Experimental Protocols

Generalized Synthesis of Triphenylbenzene-Pyridine Core (Representative)

The synthesis of 1,3,5-triarylbenzene structures, the core of this compound, can be achieved via acid-catalyzed self-condensation (cyclotrimerization) of the corresponding acetophenone derivative. Subsequent functionalization with pyridine groups is typically performed via a Suzuki or other palladium-catalyzed cross-coupling reaction.

G A 3-Bromoacetophenone B Acid Catalyst (e.g., p-TSA) Solvent (e.g., Toluene) Reflux A->B C 1,3,5-Tris(3-bromophenyl)benzene B->C E Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/EtOH/H2O) C->E D Pyridine-3-boronic acid D->E F This compound E->F

Figure 2: Representative synthetic workflow for this compound.

Step 1: Cyclotrimerization. The appropriately substituted acetophenone (e.g., 3-bromoacetophenone) is refluxed in a suitable solvent like toluene with an acid catalyst (e.g., para-toluenesulfonic acid) to yield the 1,3,5-triarylbenzene intermediate.[6]

Step 2: Suzuki Coupling. The resulting halogenated intermediate (e.g., 1,3,5-Tris(3-bromophenyl)benzene) is reacted with a pyridineboronic acid derivative (e.g., pyridine-3-boronic acid) in the presence of a palladium catalyst and a base. The product is then purified, typically by column chromatography followed by sublimation to achieve the high purity required for electronic devices.

General Protocol for OLED Fabrication by Thermal Evaporation

The fabrication of multilayer OLEDs is conducted in a high-vacuum thermal evaporation system.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_final Final Steps sub_clean ITO Substrate Cleaning (Detergent, DI Water, Solvents) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone dep_htl Hole Transport Layers (HTL) (e.g., TAPC) uv_ozone->dep_htl dep_eml Emissive Layer (EML) (e.g., mCP:FIrpic) dep_htl->dep_eml dep_etl Electron Transport Layer (ETL) (e.g., this compound) dep_eml->dep_etl dep_eil Electron Injection Layer (EIL) (e.g., LiF) dep_etl->dep_eil dep_cathode Cathode Deposition (e.g., Al) dep_eil->dep_cathode encap Encapsulation (Nitrogen Glovebox) dep_cathode->encap test Device Characterization encap->test

Figure 3: General workflow for vacuum-deposited OLED fabrication.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function and remove organic residues.

  • Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10-6 mbar). The deposition rates are controlled using quartz crystal monitors. Typical layer thicknesses are: Hole Injection Layer (10-40 nm), Hole Transport Layer (20-60 nm), Emissive Layer (10-30 nm), Electron Transport Layer (20-50 nm), Electron Injection Layer (e.g., LiF, 0.5-1 nm), and Cathode (e.g., Al, 100 nm).

  • Encapsulation and Testing: The completed devices are encapsulated under an inert nitrogen atmosphere to prevent degradation from moisture and oxygen. The current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra are then measured using a source meter and a spectrometer.

Conclusion

The comparative data underscores the critical role of molecular design in tuning the properties of electron transport materials. For this compound and its analogues, the key takeaways are:

  • Isomeric Position Matters: The meta-linkage in This compound provides a higher triplet energy than the para-linkage in TpPyPB , making it far more suitable for high-energy (e.g., blue) phosphorescent OLEDs by preventing exciton quenching.[4]

  • Mobility is Key for OSCs: The high electron mobility of This compound directly correlates with superior device performance in organic solar cells, leading to higher fill factors and power conversion efficiencies compared to analogues with lower mobility like B3PyPB and DPPS.[2]

While this compound remains a benchmark material, this analysis demonstrates that targeted structural modifications can significantly alter its electronic properties. Future design of ETMs should continue to explore novel molecular architectures to further optimize charge transport, energy level alignment, and exciton confinement for specific applications in organic electronics.

References

Safety Operating Guide

Proper Disposal of TmPyPB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of TmPyPB (1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene), a compound commonly used in organic electronics research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Chemical Name 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene
Synonyms Tm3PyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene
CAS Number 921205-03-0
Molecular Formula C₃₉H₂₇N₃
Molecular Weight 537.65 g/mol
Appearance White powder/crystals
Melting Point 195 - 200 °C
Purity >99.0% (sublimed)

Health and Safety Information

While one safety data sheet indicates that this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, another source suggests it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, it is imperative to handle this chemical with appropriate safety precautions.

Safe Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood[1].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear approved safety glasses or goggles with side shields[1].

    • Hand Protection: Handle with compatible chemical-resistant gloves[1].

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[1].

  • General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling[1].

Step-by-Step Disposal Protocol for this compound

The following steps outline the recommended procedure for the disposal of this compound waste. This process should be carried out in accordance with all applicable local, state, and national regulations.

1. Waste Identification and Segregation:

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes, weighing paper), and empty containers.

  • Segregate this compound waste from other chemical waste streams to avoid cross-contamination and ensure proper disposal.

2. Waste Containment:

  • Place solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical and in good condition.

  • For solutions containing this compound, use a labeled, leak-proof container.

3. Disposal of Unused this compound:

  • Unused or waste this compound should be disposed of through an accredited and licensed hazardous waste disposal contractor[1].

  • The primary recommended method of disposal is incineration[1].

  • Alternatively, the material can be sent to a licensed recycler or reclaimer[1].

4. Disposal of Contaminated Materials:

  • All lab equipment and consumables contaminated with this compound should be treated as chemical waste and disposed of following the same procedures as the chemical itself.

5. Disposal of Empty Containers:

  • Ensure that containers are completely emptied before disposal[1].

  • Thoroughly rinse the empty container with a suitable solvent (e.g., dichloromethane, as it is used for absorption/photoluminescence measurements[3]). The rinsate should be collected and disposed of as chemical waste.

  • Once completely empty and cleaned, the packaging may be recycled in accordance with local regulations[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TmPyPB_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Product, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid rinse_container Rinse Thoroughly with Appropriate Solvent empty_container->rinse_container dispose_contractor Arrange for Pickup by Licensed Waste Contractor collect_solid->dispose_contractor collect_liquid->dispose_contractor collect_rinsate Collect Rinsate as Chemical Waste rinse_container->collect_rinsate recycle_packaging Recycle Packaging per Local Regulations rinse_container->recycle_packaging collect_rinsate->collect_liquid incinerate Preferred Method: Incineration dispose_contractor->incinerate recycle_reclaim Alternative: Licensed Recycler/Reclaimer dispose_contractor->recycle_reclaim

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling TmPyPB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks. While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, adherence to standard laboratory safety practices is crucial.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Formula C39H27N3
CAS Number 921205-03-0
Molecular Weight 537.65 g/mol
Appearance White powder/crystals
Melting Point 195 - 200 °C
Purity >99.0% (sublimed)
Solubility Information not available
Storage Temperature Ambient
Special Considerations Product is light sensitive. Store in the dark.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate risks when handling any chemical, including this compound. The following PPE should be worn at all times when handling the compound.

  • Eye and Face Protection : Wear safety glasses with side shields or goggles that meet approved government standards such as EN166 (EU) or ANSI Z.87.1.[1][2]

  • Hand Protection : Handle with chemical-resistant gloves (e.g., disposable nitrile gloves).[1] Gloves should be inspected before use and changed if any sign of degradation or contamination occurs.

  • Body Protection : A standard laboratory coat should be worn to protect clothing and skin from potential splashes and spills.[1][3] Lab coats should be fully buttoned.

  • Respiratory Protection : Under normal circumstances with adequate ventilation, respiratory protection is not required.[1] If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary based on an institutional risk assessment.[2][4]

  • Footwear : Closed-toe shoes that cover the entire foot are mandatory in the laboratory to protect against spills and falling objects.[2]

Operational Plan

Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area.[1]

  • A washing facility for eye and skin cleaning should be readily accessible.[1]

2. Safe Handling Practices:

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1]

  • Avoid the creation of dust. When weighing the solid, do so in a fume hood or a ventilated balance enclosure.[2]

  • Keep the container tightly closed when not in use.[1]

3. Hygiene Measures:

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Keep away from food and drink.[1]

Disposal Plan

All waste containing this compound should be handled in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Waste Collection : Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled waste container.

  • Container Sealing : Ensure the waste container is tightly sealed to prevent leakage.

  • Disposal : Dispose of the contents and the container through a licensed professional waste disposal service.

Experimental Protocol: Fabrication of an Organic Light-Emitting Diode (OLED) using this compound

This compound is commonly used as an electron-transport layer (ETL) and/or hole-blocking layer (HBL) in organic electronic devices.[5][6] The following is a general, illustrative protocol for the fabrication of a simple OLED device using thermal evaporation, incorporating this compound as the ETL.

1. Substrate Preparation: a. Begin with a pre-cleaned indium tin oxide (ITO) coated glass substrate. b. Sequentially clean the substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrate with a stream of nitrogen gas. d. Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.

2. Organic Layer Deposition: a. Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers onto the ITO substrate: i. Hole Injection Layer (HIL) : e.g., 20 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD). ii. Hole Transport Layer (HTL) : e.g., 15 nm of NPD. iii. Emissive Layer (EML) : e.g., 30 nm of a host material doped with a phosphorescent emitter. iv. Hole Blocking Layer (HBL) : e.g., 10 nm of a suitable material (optional, can also be this compound). v. Electron Transport Layer (ETL) : Deposit 30 nm of This compound . c. The deposition rate for organic layers is typically maintained at 1-2 Å/s.

3. Cathode Deposition: a. Without breaking vacuum, deposit a thin layer (e.g., 1 nm) of an electron injection material like lithium fluoride (LiF). b. Deposit a thicker layer (e.g., 100 nm) of a metal cathode, such as aluminum (Al).

4. Encapsulation: a. Remove the completed device from the vacuum chamber. b. To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

5. Characterization: a. The current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated OLED can be measured using a source meter and a spectroradiometer.

Visualizations

Caption: PPE Selection Workflow for Handling this compound.

References

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